molecular formula C10H20O3 B7797128 3-Hydroxycapric acid CAS No. 122807-77-6

3-Hydroxycapric acid

Número de catálogo: B7797128
Número CAS: 122807-77-6
Peso molecular: 188.26 g/mol
Clave InChI: FYSSBMZUBSBFJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group. It has a role as an antimitotic and an Escherichia coli metabolite. It is a 3-hydroxy fatty acid and a medium-chain fatty acid. It is functionally related to a decanoic acid. It is a conjugate acid of a 3-hydroxydecanoate.
β-hydroxydecanoic acid is a natural product found in Arabidopsis thaliana and Drosophila melanogaster with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hydroxydecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSBMZUBSBFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-40-7
Record name Decanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40864486
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14292-26-3, 5561-87-5, 33044-91-6
Record name (±)-3-Hydroxydecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14292-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 3-hydroxy-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxydecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrmicacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-3-Hydroxydecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYDECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 3-Hydroxycapric Acid in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 3-hydroxycapric acid (also known as 3-hydroxydecanoic acid) in bacteria, with a particular focus on the pathways and methodologies employed in Pseudomonas aeruginosa. This document details the core metabolic pathways, key enzymes, regulatory mechanisms, quantitative production data, and detailed experimental protocols relevant to the study and exploitation of this biosynthetic pathway.

Core Biosynthesis Pathway of (R)-3-Hydroxydecanoic Acid

In Pseudomonas aeruginosa, the biosynthesis of (R)-3-hydroxydecanoic acid is intrinsically linked to the production of rhamnolipids, which are virulence factors and biosurfactants. The pathway hijacks an intermediate from the type II fatty acid synthesis (FAS-II) pathway. The direct product of the core biosynthetic machinery is not free 3-hydroxydecanoic acid, but rather a dimer called 3-(3-hydroxydecanoyloxy)decanoic acid (HAA). Production of the monomeric form is typically achieved through metabolic engineering coupled with subsequent chemical hydrolysis.

The biosynthesis of the precursor molecule, (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), is fed by two primary metabolic routes: the de novo fatty acid synthesis (FAS-II) pathway and the β-oxidation pathway of fatty acids.

Precursor Supply from Fatty Acid Synthesis (FAS-II)

The FAS-II pathway is the primary route for the synthesis of fatty acids in bacteria. It involves a cycle of condensation, reduction, and dehydration reactions to elongate an acyl chain by two carbons per cycle. The key intermediate for 3-hydroxydecanoic acid synthesis is (R)-3-hydroxydecanoyl-ACP, which is formed during the elongation cycle of fatty acid synthesis. In P. aeruginosa, the initiation of fatty acid synthesis is catalyzed by the FabY class of β-ketoacyl ACP synthases, which is a notable difference from the FabH-initiated pathway in E. coli[1].

Precursor Supply from β-Oxidation

The β-oxidation pathway, responsible for the degradation of fatty acids, can also serve as a source of 3-hydroxyacyl-CoA intermediates. In P. aeruginosa, intermediates from the β-oxidation of fatty acids can be channeled into the FAS-II pathway, thereby contributing to the pool of precursors for 3-hydroxydecanoic acid synthesis[2]. Engineering efforts to block the β-oxidation pathway at specific steps have been shown to increase the accumulation of 3-hydroxyalkanoic acids, including 3-hydroxydecanoic acid[3][4][5].

The Central Role of RhlA Acyltransferase

The key enzyme that diverts the (R)-3-hydroxydecanoyl-ACP intermediate from the FAS-II pathway is the RhlA acyltransferase[6][7]. RhlA catalyzes the condensation of two molecules of (R)-3-hydroxydecanoyl-ACP to form one molecule of 3-(3-hydroxydecanoyloxy)decanoate (HAA), the lipid moiety of rhamnolipids[6][7][8]. RhlA is highly selective for 10-carbon acyl-ACP intermediates, acting as a molecular ruler that determines the acyl chain composition of the resulting HAAs[6][7].

Metabolic Engineering for 3-Hydroxydecanoic Acid Production

To produce and accumulate 3-hydroxydecanoic acid, a metabolic engineering strategy is employed in P. aeruginosa. This strategy involves:

  • Truncating the Rhamnolipid Biosynthesis Pathway: The genes rhlB and rhlC, which encode for rhamnosyltransferases that add rhamnose moieties to HAA, are knocked out. This prevents the conversion of HAA to rhamnolipids and leads to the accumulation of HAAs in the culture medium.

  • Hydrolysis of HAAs: The accumulated HAAs are then harvested and chemically hydrolyzed under alkaline conditions to release the two constituent (R)-3-hydroxydecanoic acid monomers[2][3][9].

The overall engineered pathway is depicted in the following diagram:

3-Hydroxycapric_Acid_Biosynthesis_Pathway Engineered Biosynthesis of (R)-3-Hydroxydecanoic Acid in Pseudomonas aeruginosa cluster_fas Fatty Acid Synthesis (FAS-II) cluster_beta_ox β-Oxidation cluster_production Production Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabY Elongation_Cycles Elongation_Cycles Acetoacetyl-ACP->Elongation_Cycles FabG, FabZ/A, FabI, FabF/B 3-Hydroxydecanoyl-ACP 3-Hydroxydecanoyl-ACP Elongation_Cycles->3-Hydroxydecanoyl-ACP 4 cycles HAA 3-(3-Hydroxydecanoyloxy) decanoate 3-Hydroxydecanoyl-ACP->HAA RhlA Fatty_Acids Exogenous Fatty Acids Acyl-CoA Acyl-CoA Fatty_Acids->Acyl-CoA FadD 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Acyl-CoA->3-Hydroxyacyl-CoA FadB 3-Hydroxyacyl-CoA->3-Hydroxydecanoyl-ACP PhaG Rhamnolipids Rhamnolipids HAA->Rhamnolipids RhlB, RhlC 3-Hydroxydecanoic_Acid (R)-3-Hydroxydecanoic Acid (Product) HAA->3-Hydroxydecanoic_Acid Alkaline Hydrolysis

Fig 1. Overview of the engineered biosynthetic pathway for (R)-3-hydroxydecanoic acid.

Key Enzymes and Their Regulation

RhlA Acyltransferase
  • Function: Catalyzes the formation of HAA from two molecules of (R)-3-hydroxydecanoyl-ACP. It exhibits both thioesterase and acyltransferase activities[5].

  • Substrate Specificity: Highly specific for 10-carbon β-hydroxyacyl-ACPs[6][7]. It does not utilize β-hydroxydecanoyl-CoA as a substrate[7].

  • Kinetics: Detailed kinetic parameters (Km, kcat) for RhlA are not extensively reported in the literature.

  • Regulation: The expression of rhlA is part of the rhlAB operon. This operon is under the control of the rhl quorum-sensing system, which is itself regulated by the las quorum-sensing system in P. aeruginosa[10][11]. Expression is typically induced in the stationary phase of growth[12].

Fatty Acid Synthesis (FAS-II) Enzymes
  • FabY (β-ketoacyl-ACP synthase): Initiates fatty acid synthesis in P. aeruginosa by condensing acetyl-CoA and malonyl-ACP[1].

  • FabA/FabZ (β-hydroxyacyl-ACP dehydratase): FabA is a bifunctional enzyme that catalyzes both the dehydration of β-hydroxyacyl-ACP and the isomerization of trans-2-decenoyl-ACP, which is crucial for unsaturated fatty acid biosynthesis[13][14]. FabZ primarily functions in saturated fatty acid elongation.

  • Regulation of FAS-II: The regulation of fatty acid synthesis in P. aeruginosa is complex and not as well understood as in E. coli. The genes for several FAS-II enzymes are organized in operons, such as the fabAB operon[13].

Quantitative Data on Production

Metabolic engineering of P. aeruginosa has led to significant production of HAAs, the precursor to 3-hydroxydecanoic acid. The table below summarizes key quantitative data from published studies.

ProductHost StrainGenetic ModificationsCarbon SourceTiterReference
HAAP. aeruginosa PAO1ΔrhlB, ΔrhlC, β-oxidation pathway knockoutsPalm oil~18 g/L[2][3][9]
(R)-3-hydroxyalkanoic acidsP. putida KT2442ΔphaC1-phaZ-phaC2, +tesBNot specified0.35 g/L[9]
(R)-3-hydroxydecanoic acidE. coli+phaG, +tesBNot specified1.02 g/L[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of 3-hydroxydecanoic acid.

Genetic Engineering of Pseudomonas aeruginosa

The creation of gene knockouts in P. aeruginosa is essential for redirecting metabolic flux. Two-step allelic exchange using a suicide vector is a common method.

Protocol: Gene Knockout in P. aeruginosa via Two-Step Allelic Exchange

  • Construct the Suicide Vector:

    • Amplify ~500-1000 bp upstream and downstream flanking regions of the target gene (rhlB or rhlC) from P. aeruginosa genomic DNA using PCR.

    • Use splicing-by-overlap-extension (SOE) PCR to fuse the upstream and downstream fragments, creating a deletion allele.

    • Clone the deletion allele into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity). A suitable vector is pEX18Tc[12].

  • Introduce the Vector into P. aeruginosa:

    • Transfer the suicide vector from a donor E. coli strain (e.g., SM10) to the recipient P. aeruginosa strain via biparental mating.

  • Select for Single-Crossover Merodiploids:

    • Plate the conjugation mixture on a selective medium (e.g., PIA containing the appropriate antibiotic for the suicide vector) to select for P. aeruginosa cells that have integrated the plasmid into their chromosome via homologous recombination.

  • Select for Double-Crossover Mutants:

    • Culture the single-crossover mutants in a non-selective medium (e.g., LB broth) to allow for a second recombination event that will excise the plasmid.

    • Plate the culture on a medium containing sucrose (e.g., 10% sucrose) to select against cells that retain the sacB gene.

  • Verify the Deletion:

    • Screen sucrose-resistant colonies for the desired deletion using colony PCR with primers flanking the target gene.

    • Confirm the deletion by Sanger sequencing of the PCR product.

A workflow for this process is illustrated below:

Gene_Knockout_Workflow Workflow for Gene Knockout in P. aeruginosa A 1. Amplify upstream and downstream flanks of target gene B 2. Fuse flanks using SOE-PCR to create deletion allele A->B C 3. Clone deletion allele into suicide vector (e.g., pEX18Tc) B->C D 4. Transform vector into donor E. coli (e.g., SM10) C->D E 5. Conjugate with recipient P. aeruginosa D->E F 6. Select for single-crossover merodiploids on selective agar E->F G 7. Culture merodiploids in non-selective medium F->G H 8. Plate on sucrose-containing medium for counter-selection G->H I 9. Screen colonies by PCR for gene deletion H->I J 10. Confirm deletion by Sanger sequencing I->J

Fig 2. Experimental workflow for creating a gene knockout.

More recent methods utilizing CRISPR/Cas9-based genome editing have also been developed for P. aeruginosa and offer a more rapid and efficient alternative[3][6][15][16].

Production and Extraction of HAAs
  • Culture the Engineered Strain: Grow the engineered P. aeruginosa strain (e.g., ΔrhlBΔrhlC) in a suitable production medium. A mineral salt medium supplemented with a carbon source like palm oil or glycerol (B35011) is effective[3]. Culture for 72-96 hours at 37°C with shaking.

  • Extract HAAs:

    • Centrifuge the culture to pellet the cells.

    • Acidify the supernatant to a pH of 2-3 with HCl.

    • Extract the acidified supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic phases and evaporate the solvent to obtain the crude HAA extract.

Hydrolysis of HAAs to 3-Hydroxydecanoic Acid
  • Alkaline Hydrolysis: Resuspend the crude HAA extract in a solution of 0.5 M NaOH[2][3][9].

  • Incubation: Heat the mixture at 80°C for 2.5 hours to hydrolyze the ester bond of the HAA dimer[2][3][9].

  • Acidification and Extraction: Cool the reaction mixture and acidify to pH 2-3 with HCl. Extract the resulting 3-hydroxydecanoic acid with ethyl acetate.

  • Purification: The extracted 3-hydroxydecanoic acid can be further purified using silica (B1680970) gel chromatography if necessary.

Analysis of 3-Hydroxydecanoic Acid by GC-MS

Protocol: GC-MS Analysis of 3-Hydroxydecanoic Acid

  • Derivatization:

    • Evaporate the solvent from the extracted sample under a stream of nitrogen.

    • To the dry residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 80°C for 1 hour to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (Representative):

      • Column: HP-5MS capillary column (or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 80°C for 5 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • MS Conditions (Representative):

      • Ionization Mode: Electron Impact (EI).

      • Scan Range: m/z 50-500.

  • Quantification:

    • Identify the TMS-derivatized 3-hydroxydecanoic acid peak by its retention time and mass spectrum.

    • Quantify the amount of product by comparing the peak area to a standard curve prepared with authentic 3-hydroxydecanoic acid standard.

Analytical_Workflow Analytical Workflow for 3-Hydroxydecanoic Acid A 1. Sample Extraction (Ethyl Acetate) B 2. Solvent Evaporation (Nitrogen Stream) A->B C 3. Derivatization with BSTFA + TMCS B->C D 4. Incubation at 80°C C->D E 5. Injection into GC-MS D->E F 6. Separation by GC and Detection by MS E->F G 7. Data Analysis: Peak Identification and Quantification F->G

Fig 3. Workflow for the GC-MS analysis of 3-hydroxydecanoic acid.
In Vitro RhlA Enzyme Assay (Representative Protocol)

While a standardized, detailed protocol is not widely published, a plausible assay can be constructed based on the work of Zhu and Rock (2008)[6][8].

  • Preparation of Substrate ((R)-3-hydroxydecanoyl-ACP):

    • This is the most challenging step as the substrate is not commercially available. It must be synthesized enzymatically.

    • Express and purify the required FAS enzymes: acyl carrier protein (ACP), FabH, and FabG from E. coli.

    • The synthesis reaction would involve incubating apo-ACP with ACP synthase and coenzyme A to produce holo-ACP.

    • Then, in a reaction mixture containing holo-ACP, malonyl-CoA, acetyl-CoA, FabH, and FabG, with NADPH as a reductant, (R)-3-hydroxydecanoyl-ACP can be synthesized through several rounds of the FAS-II cycle. The specific conditions would need to be optimized to favor the C10 intermediate.

  • RhlA Enzyme Reaction:

    • Express and purify His-tagged RhlA from E. coli.

    • In a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), combine the purified RhlA enzyme with the enzymatically synthesized (R)-3-hydroxydecanoyl-ACP substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Product Detection and Analysis:

    • Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

    • Extract the lipid products (HAAs) with ethyl acetate.

    • Analyze the extracted products by thin-layer chromatography (TLC) or LC-MS to detect the formation of HAA. For quantitative analysis, radiolabeled substrates could be used.

Conclusion

The biosynthesis of this compound in bacteria, particularly through the metabolic engineering of Pseudomonas aeruginosa, presents a promising route for the production of this valuable chiral molecule. The pathway leverages the native fatty acid synthesis machinery and the unique activity of the RhlA acyltransferase. By truncating the downstream rhamnolipid synthesis pathway, significant quantities of the HAA precursor can be produced and subsequently hydrolyzed to yield (R)-3-hydroxydecanoic acid. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to explore and utilize this biosynthetic pathway. Further research into the kinetic properties of RhlA and optimization of the fermentation and hydrolysis processes will be key to advancing the industrial viability of this production method.

References

An In-depth Technical Guide to 3-Hydroxycapric Acid in Royal Jelly: Natural Sources, Quantification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Royal jelly, a complex secretion from the hypopharyngeal and mandibular glands of honeybees (Apis mellifera), is a well-established functional food and a source of numerous bioactive compounds. Among its unique lipid components, 3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural occurrence of 3-HDA in royal jelly, detailed methodologies for its quantification, and an exploration of its biological activities, with a focus on its anti-inflammatory mechanisms.

Quantitative Analysis of this compound in Royal Jelly

The concentration of this compound in royal jelly can vary depending on factors such as the geographical origin, the bee species, and the floral sources available to the bees. The following table summarizes the quantitative data from a key study that utilized Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the analysis of fatty acids in fresh royal jelly samples.

ReferenceAnalytical MethodConcentration of this compound ( g/100 g of fresh royal jelly)
Kokotou et al. (2020)[1][2]LC-HRMS0.028 ± 0.003 to 0.036 ± 0.001

Experimental Protocols for Quantification

Accurate quantification of this compound in the complex matrix of royal jelly requires robust analytical methodologies. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most common techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acids like 3-HDA, a derivatization step is necessary to increase their volatility.

a) Sample Preparation and Lipid Extraction:

  • Weigh approximately 1 gram of fresh royal jelly into a glass tube.

  • Add an internal standard (e.g., a known amount of a non-naturally occurring fatty acid) to correct for extraction losses.

  • Perform a lipid extraction using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • Vortex the mixture vigorously and then centrifuge to separate the layers.

  • Carefully collect the lower organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

b) Derivatization (Silylation):

  • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups of the fatty acids into their trimethylsilyl (B98337) (TMS) esters.[3]

c) GC-MS Analysis:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A gradient program is used to separate the different fatty acid derivatives. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Identification: The identification of the 3-HDA-TMS derivative is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS, particularly with high-resolution mass spectrometry (HRMS), offers the advantage of analyzing fatty acids in their native form without the need for derivatization.

a) Sample Preparation and Extraction:

  • Weigh approximately 0.1 g of fresh royal jelly.

  • Add 1 mL of a suitable organic solvent (e.g., methanol or a mixture of diethyl ether and isopropanol).

  • Vortex or sonicate the sample to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Collect the supernatant for analysis. A dilution step may be necessary depending on the concentration of the analytes.

b) LC-HRMS Analysis:

  • Liquid Chromatograph:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used.

      • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve ionization.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run to elute the more hydrophobic compounds. For example: 0-1 min, 5% B; 1-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12-12.1 min, return to 5% B; 12.1-15 min, re-equilibrate at 5% B.[4]

    • Flow Rate: A flow rate suitable for the column dimensions, for example, 0.3 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for fatty acids.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Data Acquisition: Full scan mode is used to detect all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used for confirmation by fragmenting the parent ion of 3-HDA and observing its characteristic fragment ions.[2]

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the specific biological activities of this compound, particularly its role in modulating inflammatory responses.

Anti-inflammatory and Related Activities

Research has demonstrated that 3-HDA exhibits significant anti-inflammatory, anti-allergic, and anti-pruritic properties. In in vitro studies using murine macrophages, rat mast cells, and human keratinocytes, 3-HDA was shown to:

  • Inhibit the production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) .[5]

  • Reduce the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8) .

  • Suppress the secretion of Interleukin-31 (IL-31) , a cytokine implicated in itching.[5]

  • Inhibit the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) , a key receptor involved in pain and inflammation.[5]

These findings suggest that 3-HDA may be a valuable compound for the development of treatments for inflammatory skin conditions.

Involvement in Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with key cellular signaling pathways. While research is ongoing, current evidence points towards the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the expression of pro-inflammatory genes.

Visualizing Experimental and Logical Relationships

To better understand the workflow for analyzing 3-HDA in royal jelly and its proposed anti-inflammatory mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing rj_sample Royal Jelly Sample extraction Lipid Extraction rj_sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path lcms LC-MS Analysis extraction->lcms LC-MS Path gcms GC-MS Analysis derivatization->gcms identification Identification gcms->identification lcms->identification quantification Quantification of 3-HDA identification->quantification

Caption: Experimental workflow for the analysis of 3-HDA in royal jelly.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Inflammatory Response stimulus e.g., LPS, Allergens mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb itch Itch Mediator (IL-31) stimulus->itch pain Pain Receptor (TRPV1) stimulus->pain cytokines Pro-inflammatory Cytokines (TNF-α, IL-8) mapk->cytokines enzymes Inflammatory Enzymes (COX-2) mapk->enzymes nfkb->cytokines nfkb->enzymes hda This compound hda->mapk Inhibits hda->nfkb Inhibits hda->itch Inhibits hda->pain Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a significant fatty acid component of royal jelly with demonstrated anti-inflammatory properties. The standardized analytical protocols outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for quality control and further research. The elucidation of its inhibitory effects on key inflammatory pathways, such as MAPK and NF-κB, opens avenues for the development of novel therapeutic agents derived from this natural source. Further investigation into the precise molecular targets of 3-HDA and its efficacy in in vivo models is warranted to fully realize its potential in drug development.

References

The Insect-Derived Herbicide: A Technical Guide to Myrmicacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Chemical Properties, Synthesis, and Biological Activity of (R)-3-Hydroxydecanoic Acid

Abstract

Myrmicacin, chemically identified as (R)-3-hydroxydecanoic acid, is a fascinating natural product first isolated from the metapleural glands of the South American leaf-cutter ant, Atta sexdens. This whitepaper provides a comprehensive technical overview of myrmicacin, detailing its discovery, chemical characterization, and various synthetic routes. Furthermore, it delves into its biological activities, including its well-established role as a natural herbicide and its potent antimitotic effects. Recent advances in understanding the signaling pathways modulated by myrmicacin, particularly its ability to induce reactive oxygen species and influence plant hormone signaling, are also discussed. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, chemical biology, and drug development.

Discovery and Initial Characterization

Myrmicacin was first discovered and characterized in 1971 by Hermann Schildknecht and Knut Koob.[1][2] They isolated the compound from the secretions of the metapleural gland of the South American leaf-cutter ant, Atta sexdens. The ants utilize this secretion to control the growth of unwanted microorganisms in their fungal gardens, effectively employing myrmicacin as a natural herbicide to prevent the germination of foreign spores and seeds.[2] The initial characterization identified the compound as 3-hydroxydecanoic acid.

  • Collection of Secretions: Secretions from the metapleural glands of a large number of ants would be collected, likely by solvent extraction of the glands or by absorption onto a suitable medium.

  • Solvent Extraction: The collected secretions would be extracted with an organic solvent to separate the lipid-soluble components, including myrmicacin.

  • Chromatographic Purification: The crude extract would then be subjected to various chromatographic techniques, such as column chromatography and thin-layer chromatography (TLC), to separate the individual components.

  • Spectroscopic Analysis: The purified compound would be identified and characterized using spectroscopic methods available at the time, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to determine its molecular weight and structure.

Chemical Characterization

Myrmicacin is a saturated beta-hydroxy fatty acid. Its chemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (3R)-3-hydroxydecanoic acid[3]
Common Names Myrmicacin, 3-Hydroxydecanoic acid[3]
Chemical Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
CAS Number 14292-26-3
Appearance White crystalline solid
Melting Point Not consistently reported
Solubility Soluble in organic solvents
Chirality Exists as (R) and (S) enantiomers. The natural form is the (R)-enantiomer.

Synthesis of Myrmicacin

Several synthetic routes for 3-hydroxydecanoic acid have been developed since its discovery. These methods are crucial for obtaining larger quantities of the compound for research and potential applications.

General Synthetic Approach: Reformatsky Reaction

A common and versatile method for the synthesis of β-hydroxy acids is the Reformatsky reaction. This reaction involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde in this case) in the presence of zinc metal.

Experimental Protocol (Illustrative):

  • Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: A three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer is charged with activated zinc and a solvent such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Addition of Reactants: A mixture of octanal (B89490) (the aldehyde) and ethyl bromoacetate (B1195939) (the α-halo ester) is added dropwise to the zinc suspension with stirring. The reaction is typically initiated by gentle heating.

  • Reaction Progression: The reaction mixture is refluxed for a period of time (e.g., 1-2 hours) until the reactants are consumed, which can be monitored by TLC.

  • Hydrolysis: The reaction mixture is cooled, and the resulting organozinc complex is hydrolyzed by the slow addition of dilute sulfuric acid or aqueous ammonium (B1175870) chloride.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product, an ethyl ester of 3-hydroxydecanoic acid, is then hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification. The final product is purified by recrystallization or column chromatography.

Synthesis_Reformatsky Octanal Octanal Intermediate Organozinc Intermediate Octanal->Intermediate EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Zinc Zinc Zinc->Intermediate (Solvent) Ester Ethyl 3-hydroxydecanoate Intermediate->Ester  Hydrolysis (H₃O⁺) Myrmicacin Myrmicacin (3-Hydroxydecanoic Acid) Ester->Myrmicacin  Hydrolysis (NaOH, then H₃O⁺)

Figure 1: Synthetic workflow for Myrmicacin via Reformatsky reaction.

Biological Activities and Signaling Pathways

Myrmicacin exhibits a range of biological activities, primarily as a growth inhibitor. Its effects on both plant and fungal cells, as well as its antimitotic properties, have been the subject of study.

Herbicidal and Antifungal Activity

As the "first insect herbicide," myrmicacin's primary ecological role is to inhibit the germination of seeds and fungal spores. This activity is crucial for the leaf-cutter ants to maintain the purity of their fungal gardens, upon which they feed.

Signaling Pathway: Induction of Reactive Oxygen Species (ROS)

Recent studies have elucidated that one of the mechanisms behind myrmicacin's antifungal activity involves the induction of oxidative stress.

  • Mechanism: Myrmicacin is proposed to interact with fungal cell membranes, leading to an increase in the production of reactive oxygen species (ROS) within the fungal cells. This surge in ROS, which includes molecules like superoxide (B77818) anions and hydrogen peroxide, causes damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

ROS_Induction Myrmicacin Myrmicacin FungalCell Fungal Cell Membrane Myrmicacin->FungalCell Interacts with ROS Increased ROS Production FungalCell->ROS Triggers CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage CellDeath Fungal Cell Death CellularDamage->CellDeath

Figure 2: Proposed signaling pathway for Myrmicacin-induced fungal cell death.
Antimitotic Activity

Myrmicacin has been shown to inhibit mitosis in the generative nucleus of pollen grains, leading to a halt in cell division. This antimitotic effect is a key aspect of its growth-inhibiting properties.

Signaling Pathway: Modulation of Plant Hormone Signaling

Emerging research indicates that myrmicacin's effects on plant growth are linked to its ability to modulate key plant hormone signaling pathways, particularly those of auxin and gibberellin. At low concentrations, myrmicacin can actually promote plant growth, highlighting a dose-dependent effect.

  • Auxin Pathway: Auxins are critical for cell elongation and root development. Myrmicacin may interfere with auxin transport or signaling, leading to altered growth patterns.

  • Gibberellin Pathway: Gibberellins are involved in stem elongation, germination, and flowering. Myrmicacin could potentially inhibit gibberellin biosynthesis or its downstream signaling components.

  • Salicylic (B10762653) Acid Pathway: Myrmicacin has been shown to boost plant immune responses by increasing the levels of salicylic acid, a key hormone in plant defense against pathogens.

While the precise molecular targets of myrmicacin within these pathways are still under investigation, it is clear that its growth-inhibitory effects are, at least in part, mediated through the disruption of hormonal balance in plants.

Experimental Protocol: Pollen Germination and Mitosis Inhibition Assay (based on Iwanami and Iwadare, 1978)

  • Pollen Collection: Fresh pollen grains are collected from a suitable plant species (e.g., Camellia sinensis or Lilium longiflorum).

  • Culture Medium Preparation: A pollen germination medium is prepared, typically containing sucrose (B13894) and agar.

  • Myrmicacin Treatment: Myrmicacin is dissolved in a suitable solvent and added to the culture medium at various concentrations. A control group without myrmicacin is also prepared.

  • Pollen Culture: The collected pollen is evenly spread on the surface of the prepared media in petri dishes.

  • Incubation: The petri dishes are incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24-48 hours).

  • Microscopic Observation: After incubation, the pollen grains are observed under a microscope.

    • Germination Rate: The percentage of germinated pollen grains (those with a pollen tube longer than the pollen grain diameter) is calculated.

    • Pollen Tube Length: The length of the pollen tubes is measured for a representative sample of germinated pollen grains.

    • Mitotic Analysis: To observe the effect on mitosis, pollen tubes can be fixed, stained with a DNA-specific dye (e.g., DAPI), and observed under a fluorescence microscope to visualize the generative nucleus and assess its mitotic stage.

Antimitotic Mechanism: Cell Cycle Arrest

The antimitotic activity of myrmicacin suggests that it interferes with the cell cycle. While the specific molecular targets have not been fully elucidated, it is hypothesized that myrmicacin may act by:

  • Inhibiting Cyclin-Dependent Kinases (CDKs): CDKs are key enzymes that regulate the progression of the cell cycle. Inhibition of CDK activity would lead to cell cycle arrest.

  • Disrupting Microtubule Dynamics: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during mitosis. Compounds that interfere with microtubule polymerization or depolymerization can cause mitotic arrest.

Further research is needed to pinpoint the exact molecular interactions of myrmicacin within the cell cycle machinery.

Antimitotic_Mechanism Myrmicacin Myrmicacin CDKs Cyclin-Dependent Kinases (CDKs) Myrmicacin->CDKs Inhibits? Microtubules Microtubule Dynamics Myrmicacin->Microtubules Disrupts? CellCycle Cell Cycle Progression MitoticArrest Mitotic Arrest CellCycle->MitoticArrest CDKs->CellCycle Regulates CDKs->MitoticArrest Inhibition leads to Microtubules->CellCycle Essential for Microtubules->MitoticArrest Disruption leads to

Figure 3: Hypothesized mechanisms of Myrmicacin-induced mitotic arrest.

Conclusion and Future Directions

Myrmicacin, a seemingly simple β-hydroxy fatty acid, represents a fascinating example of chemical ecology and holds potential for various applications. Its discovery as an insect-derived herbicide opened a new perspective on the chemical defenses employed in the insect world. While its chemical synthesis is well-established, further exploration of more efficient and stereoselective synthetic routes is warranted.

The elucidation of its biological mechanisms of action is an active area of research. The recent findings on its ability to induce ROS and modulate plant hormone signaling provide a deeper understanding of its herbicidal and growth-regulating properties. However, the precise molecular targets within these pathways remain to be identified. Furthermore, a detailed investigation into its antimitotic mechanism, including its potential interaction with CDKs and microtubules, could reveal novel targets for cancer chemotherapy or the development of new herbicides. The journey from the leaf-cutter ant's nest to the laboratory has unveiled a molecule with significant biological activity, and future research will undoubtedly continue to uncover the full potential of myrmicacin.

References

An In-depth Technical Guide to 3-Hydroxydecanoic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxydecanoic acid (3-HDA) is a naturally occurring, medium-chain saturated fatty acid with a hydroxyl group at the C-3 position. It is a key microbial metabolite and a constituent of bacterial lipopolysaccharides. In recent years, 3-HDA has garnered significant attention from the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, antifungal, and immunomodulatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxydecanoic acid, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in the potential applications of this versatile molecule.

Physical and Chemical Properties

3-Hydroxydecanoic acid is a white to off-white solid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O₃[1][2]
Molecular Weight 188.26 g/mol [1][3]
CAS Number 14292-26-3[3]
Melting Point 47-48 °C or 55-57 °C
Boiling Point 318.00 to 319.00 °C (estimated)
Solubility Soluble in chloroform (B151607) and methanol. Limited solubility in water (3087 mg/L at 25 °C, estimated).
pKa 4.39 ± 0.10 (Predicted)
Appearance White to brown solid
Synonyms Myrmicacin, β-Hydroxydecanoic acid, 3-Hydroxycapric acid

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of 3-hydroxydecanoic acid.

Determination of Melting Point

The melting point of 3-hydroxydecanoic acid can be determined using the capillary tube method.

  • Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point apparatus).

  • Procedure:

    • Ensure the 3-hydroxydecanoic acid sample is pure and dry.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

    • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

Determination of Boiling Point

The boiling point of 3-hydroxydecanoic acid can be determined by distillation.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a sample of 3-hydroxydecanoic acid in the distillation flask along with a few boiling chips.

    • Set up the distillation apparatus.

    • Heat the flask gently to bring the liquid to a boil.

    • The vapor will rise and condense in the condenser.

    • The boiling point is the temperature at which the vapor temperature remains constant during distillation. Record the atmospheric pressure as the boiling point is pressure-dependent.

Determination of Solubility

The solubility of 3-hydroxydecanoic acid in various solvents can be determined by the equilibrium solubility method.

  • Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, centrifuge, spectrophotometer or HPLC.

  • Procedure:

    • Add an excess amount of 3-hydroxydecanoic acid to a known volume of the solvent in a vial.

    • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Determine the concentration of 3-hydroxydecanoic acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy (after derivatization if necessary) or HPLC.

    • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa

The acid dissociation constant (pKa) of 3-hydroxydecanoic acid can be determined by potentiometric titration.

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of 3-hydroxydecanoic acid in a known volume of water (or a water-cosolvent mixture if solubility is low).

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small increments.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectral Analysis
  • Sample Preparation: Dissolve a small amount of 3-hydroxydecanoic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. The chemical shifts, integration, and coupling patterns can be used to confirm the structure. Key expected signals include those for the methyl group, the methylene (B1212753) groups of the alkyl chain, the methylene group adjacent to the carbonyl group, the methine proton at the C-3 position, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

  • Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Analysis: The mass spectrum will show the molecular ion peak (M⁺ or [M-H]⁻) corresponding to the molecular weight of 3-hydroxydecanoic acid. The fragmentation pattern can provide further structural information. For example, in EI-MS, characteristic fragments may arise from the cleavage of the C-C bonds adjacent to the hydroxyl and carbonyl groups.

Biological Activities and Signaling Pathways

3-Hydroxydecanoic acid exhibits a range of biological activities, influencing both plant and mammalian systems through various signaling pathways.

Plant Immunity: LORE-Dependent Signaling

In plants such as Arabidopsis thaliana, 3-hydroxydecanoic acid is recognized as a microbe-associated molecular pattern (MAMP), triggering pattern-triggered immunity (PTI). This response is mediated by the LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE) receptor kinase.

LORE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular 3-HDA 3-Hydroxydecanoic Acid LORE_monomer1 LORE Monomer 3-HDA->LORE_monomer1 Binding LORE_monomer2 LORE Monomer 3-HDA->LORE_monomer2 Binding LORE_dimer LORE Homodimer (Active Receptor Complex) LORE_monomer1->LORE_dimer LORE_monomer2->LORE_dimer Homodimerization Kinase_Domain Intracellular Kinase Domain (Phosphorylation Cascade) LORE_dimer->Kinase_Domain Activation PTI Pattern-Triggered Immunity (PTI) (e.g., ROS production, defense gene expression) Kinase_Domain->PTI Signal Transduction

LORE-dependent immunity signaling pathway in plants.

The binding of 3-HDA to the extracellular domain of the LORE receptor induces its homodimerization, which is essential for the activation of its intracellular kinase domain. This activation initiates a downstream phosphorylation cascade, leading to the activation of PTI responses, including the production of reactive oxygen species (ROS) and the expression of defense-related genes.

Anti-inflammatory Activity

3-Hydroxydecanoic acid has demonstrated anti-inflammatory effects in mammalian cells, such as murine macrophages (RAW264.7). It can inhibit the production of key inflammatory mediators induced by lipopolysaccharide (LPS).

Anti_Inflammatory_Pathway cluster_pathway Inflammatory Cascade LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage Activates ROS Reactive Oxygen Species (ROS) Macrophage->ROS TNFa TNF-α Macrophage->TNFa COX2 COX-2 Macrophage->COX2 Inflammatory_Response Inflammatory Response HDA 3-Hydroxydecanoic Acid HDA->ROS Inhibits HDA->TNFa Inhibits HDA->COX2 Inhibits PGE2 PGE₂ HDA->PGE2 Inhibits ROS->Inflammatory_Response TNFa->Inflammatory_Response COX2->PGE2 Produces PGE2->Inflammatory_Response

Anti-inflammatory action of 3-hydroxydecanoic acid.

In response to LPS, macrophages typically produce ROS, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2), which in turn leads to the synthesis of prostaglandin (B15479496) E2 (PGE₂). These molecules are key mediators of the inflammatory response. 3-HDA has been shown to inhibit the expression and/or release of ROS, TNF-α, COX-2, and PGE₂, thereby dampening the inflammatory cascade.

Anti-allergic Activity

3-Hydroxydecanoic acid exhibits anti-allergic properties by inhibiting the degranulation of mast cells (RBL-2H3). Mast cell degranulation is a critical event in allergic reactions, releasing histamine (B1213489) and other inflammatory mediators.

Anti_Allergic_Pathway Stimulant Stimulant (e.g., Compound 48/80) Mast_Cell Mast Cell Stimulant->Mast_Cell Activates Degranulation Degranulation Mast_Cell->Degranulation Mediators Release of: - Histamine - β-Hexosaminidase Degranulation->Mediators HDA 3-Hydroxydecanoic Acid HDA->Degranulation Inhibits

Anti-allergic mechanism of 3-hydroxydecanoic acid.

Upon stimulation by secretagogues like compound 48/80, mast cells undergo degranulation, releasing pre-formed mediators such as histamine and β-hexosaminidase, which contribute to the symptoms of an allergic reaction. 3-HDA has been demonstrated to reduce this degranulation process, leading to a decrease in the release of these inflammatory mediators.

Anti-pruritic Activity

3-Hydroxydecanoic acid has shown potential as an anti-pruritic (anti-itch) agent by modulating the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in human keratinocytes (HaCaT).

Anti_Pruritic_Pathway Stimulus Stimulus (e.g., Capsaicin, Heat) TRPV1 TRPV1 Channel Stimulus->TRPV1 Activates Keratinocyte Keratinocyte Ca_influx Ca²⁺ Influx TRPV1->Ca_influx IL31 IL-31 Secretion Ca_influx->IL31 Itch_Sensation Itch Sensation IL31->Itch_Sensation HDA 3-Hydroxydecanoic Acid HDA->TRPV1 Inhibits

References

The Pivotal Role of 3-Hydroxycapric Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, signaling functions, and biotechnological potential of 3-hydroxydecanoic acid for researchers, scientists, and drug development professionals.

A member of the 3-hydroxy fatty acid family, 3-Hydroxycapric acid (3-HCA), also known as 3-hydroxydecanoic acid, is a fascinating molecule that plays a multifaceted role in the intricate world of microbial metabolism. This technical guide provides an in-depth exploration of 3-HCA's function, from its biosynthesis and metabolic integration to its emerging roles in cell-to-cell communication, virulence, and biofilm formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this significant biomolecule.

Biosynthesis and Metabolic Integration

This compound is a medium-chain 3-hydroxy fatty acid, a class of molecules that are key intermediates in fatty acid metabolism.[1][2] In many bacteria, 3-HCA is primarily synthesized through the fatty acid biosynthesis (FAS) and β-oxidation pathways.

Fatty Acid Biosynthesis (FAS): In the de novo FAS pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a cycle of condensation, reduction, and dehydration reactions to build the fatty acid chain. The β-ketoacyl-ACP reductase enzyme catalyzes the reduction of a β-ketoacyl-ACP intermediate to a 3-hydroxyacyl-ACP, which is a direct precursor to 3-HCA.

β-Oxidation Pathway: Conversely, the β-oxidation pathway is responsible for the degradation of fatty acids. In some microorganisms, this pathway can be reversed or modified to allow for the production of 3-hydroxy fatty acids.

A key enzyme in the production of (R)-3-hydroxyalkanoic acids in Pseudomonas aeruginosa is the RhlA synthase, which is involved in rhamnolipid biosynthesis.[3] RhlA dimerizes two molecules of (R)-3-hydroxydecanoic acid to form 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the lipid component of rhamnolipids.[3]

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthase Fatty Acid Synthase (FASII Pathway) MalonylCoA->FattyAcidSynthase betaKetoacylACP β-Ketoacyl-ACP FattyAcidSynthase->betaKetoacylACP betaHydroxyacylACP (R)-3-Hydroxyacyl-ACP betaKetoacylACP->betaHydroxyacylACP β-ketoacyl-ACP reductase (FabG) HCA_CoA (R)-3-Hydroxydecanoyl-CoA betaHydroxyacylACP->HCA_CoA PhaG RhlA RhlA betaHydroxyacylACP->RhlA betaOxidation Fatty Acid β-Oxidation betaOxidation->AcetylCoA FattyAcids Fatty Acids FattyAcids->betaOxidation PhaG PhaG (transacylase) HCA This compound (3-HCA) HCA_CoA->HCA TesB TesB TesB (thioesterase) HCA->RhlA HAA 3-(3-Hydroxyalkanoyloxy)alkanoic Acids (HAAs) RhlA->HAA MonoRhamnolipid Mono-rhamnolipid HAA->MonoRhamnolipid RhlB RhlB RhlB DiRhamnolipid Di-rhamnolipid MonoRhamnolipid->DiRhamnolipid RhlC RhlC RhlC

Biosynthesis of this compound and its role in Rhamnolipid production.

Role in Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Emerging evidence suggests that 3-hydroxy fatty acids, including 3-HCA, can act as signaling molecules in these systems, influencing virulence and biofilm formation.

In some bacteria, 3-hydroxy fatty acids can modulate the production of other QS signals, such as N-acyl-homoserine lactones (AHLs). For instance, in the plant pathogen Ralstonia solanacearum, the methyl ester of 3-hydroxypalmitic acid acts as a quorum sensing signal.[4] While direct evidence for 3-HCA as a primary QS signal is still being investigated in many species, its influence on biofilm formation is more established. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against environmental stresses and antimicrobial agents.

3-HCA has been shown to possess anti-biofilm properties against a range of bacteria. The proposed mechanisms of action include the disruption of the cell membrane and the interference with the production of EPS components.

G HCA This compound (3-HCA) QS_System Quorum Sensing System HCA->QS_System Modulates Biofilm_Formation Biofilm Formation HCA->Biofilm_Formation Inhibits EPS_Production EPS Production HCA->EPS_Production Inhibits Virulence_Expression Virulence Factor Expression QS_System->Virulence_Expression Regulates QS_System->Biofilm_Formation Regulates Cell_Adhesion Bacterial Cell Adhesion Biofilm_Formation->Cell_Adhesion Mature_Biofilm Mature Biofilm EPS_Production->Mature_Biofilm Cell_Adhesion->EPS_Production

Logical relationship of 3-HCA's role in quorum sensing and biofilm formation.

Interspecies and Inter-kingdom Signaling

Recent research has expanded the role of 3-hydroxy fatty acids beyond intraspecies communication to include interspecies and even inter-kingdom signaling.

Interspecies Signaling: In mixed microbial communities, 3-HCA produced by one species can influence the behavior of another. This can manifest as either synergistic or antagonistic interactions, affecting processes like growth, metabolism, and biofilm formation. For example, hydroxylated long-chain fatty acids are being explored as a new class of interspecies signaling factors.

Inter-kingdom Signaling: Remarkably, 3-hydroxy fatty acids produced by bacteria can be recognized by eukaryotes. In plants, (R)-3-hydroxydecanoic acid is a potent elicitor of the innate immune response, being recognized by the receptor kinase LORE in Arabidopsis thaliana. This recognition triggers defense mechanisms against pathogenic bacteria. In animals, bacteria-derived 3-hydroxydodecanoic acid has been shown to induce a potent anti-tumor immune response via the GPR84 receptor.

G Bacteria1 Bacterial Species 1 HCA This compound Bacteria1->HCA Produces Bacteria2 Bacterial Species 2 HCA->Bacteria2 Influences (Interspecies Signaling) PlantCell Plant Cell HCA->PlantCell Recognized by (Inter-kingdom Signaling) AnimalCell Animal Cell HCA->AnimalCell Recognized by (Inter-kingdom Signaling) LORE LORE Receptor PlantCell->LORE GPR84 GPR84 Receptor AnimalCell->GPR84 PlantImmunity Plant Immune Response LORE->PlantImmunity Activates AnimalImmunity Animal Immune Response GPR84->AnimalImmunity Activates

Interspecies and inter-kingdom signaling roles of this compound.

Quantitative Data

The production and biological activity of 3-HCA are highly dependent on the microbial species and environmental conditions. The following tables summarize some of the quantitative data available in the literature.

Table 1: Production of 3-Hydroxydecanoic Acid in Engineered Microorganisms

MicroorganismGenetic ModificationSubstrate(s)Titer (g/L)Reference
Pseudomonas aeruginosa PAO1ΔrhlB ΔrhlC and β-oxidation pathway knockoutsPalm oil~18 (as HAAs)
Escherichia coliHarboring phaG and tesB genesGlucose1.02
Pseudomonas putida KT2442ΔphaC1-phaZ-phaC2 harboring tesB geneNot specified0.35 (mixture of R-3HAs)

Table 2: Antimicrobial and Anti-biofilm Activity of 3-Hydroxydecanoic Acid

Target OrganismActivityEffective ConcentrationReference
Various FungiAntifungalMIC: 10 - 100 mg/L
Staphylococcus aureusAntibacterialMIC: 1 - 5 mM (for related 3-HAs)
Listeria speciesAntibacterialMIC: 1 - 5 mM (for related 3-HAs)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Quantification of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from established methods for the analysis of bacterial fatty acids.

1. Sample Preparation and Lipid Extraction:

  • Harvest bacterial cells from a liquid culture by centrifugation.

  • Lyophilize the cell pellet to dryness.

  • To the dried pellet, add a known amount of an internal standard (e.g., 3-hydroxynonadecanoic acid).

  • Add 1 mL of 2 M methanolic HCl.

  • Incubate at 80°C for 16 hours for methanolysis.

  • After cooling, add 1 mL of hexane (B92381) and vortex vigorously.

  • Centrifuge to separate the phases and collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Repeat the hexane extraction and pool the hexane layers.

  • Evaporate the hexane under a stream of nitrogen.

2. Derivatization:

  • To the dried FAMEs, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-5ms).

  • Employ a temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • The mass spectrometer can be operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantify the this compound methyl ester-TMS ether by comparing its peak area to that of the internal standard.

G Start Bacterial Cell Pellet Methanolysis Methanolysis (2M Methanolic HCl, 80°C) Start->Methanolysis Extraction Hexane Extraction Methanolysis->Extraction Derivatization TMS Derivatization (BSTFA, 60°C) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS End Quantification GCMS->End G Start Bacterial Inoculum Incubation Incubation with 3-HCA (24-48h) Start->Incubation Washing Wash Planktonic Cells Incubation->Washing Staining Crystal Violet Staining Washing->Staining Solubilization Solubilization Staining->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement End Calculate % Inhibition Measurement->End G Start Prepare Reporter Strain Incubation Incubate with 3-HCA/Sample Start->Incubation Signal_Detection Detect Reporter Signal Incubation->Signal_Detection Analysis Analyze QS Modulation Signal_Detection->Analysis End Conclusion Analysis->End

References

The Pivotal Role of 3-Hydroxy Fatty Acids in Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-hydroxy fatty acids, critical intermediates in the mitochondrial beta-oxidation of fatty acids. Understanding the biochemistry, analytical methodologies, and clinical significance of these molecules is paramount for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating cellular energy homeostasis. This document outlines the core principles of beta-oxidation, focusing on the formation and conversion of 3-hydroxy fatty acids, details analytical techniques for their quantification, and discusses their importance as biomarkers in metabolic disorders.

The Core of Beta-Oxidation: The 3-Hydroxy Acyl-CoA Intermediate

Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acid molecules to generate acetyl-CoA, NADH, and FADH2, which are essential for cellular energy production through the citric acid cycle and the electron transport chain.[1][2] The process is named for the oxidation of the beta-carbon (C3) of the fatty acid chain.[1] 3-Hydroxy fatty acids, specifically in their L-3-hydroxyacyl-CoA ester form, are crucial intermediates in the third step of this four-reaction cycle.[1][3]

The four core reactions of the beta-oxidation spiral are:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA, forming a trans-Δ²-enoyl-CoA and producing FADH2.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, resulting in the formation of L-3-hydroxyacyl-CoA. This step is stereospecific, yielding only the L-isomer.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes the hydroxyl group on the beta-carbon to a keto group, forming 3-ketoacyl-CoA. This reaction is coupled with the reduction of NAD+ to NADH.

  • Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, releasing an acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter. The shortened acyl-CoA then re-enters the beta-oxidation spiral.

For long-chain fatty acids, these reactions are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane. MTP contains the enzymatic activities for the final three steps of long-chain fatty acid beta-oxidation: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain thiolase.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Diagram 1: The mitochondrial beta-oxidation pathway.

Clinical Significance of 3-Hydroxy Fatty Acid Metabolism

Defects in the enzymes responsible for processing 3-hydroxyacyl-CoAs lead to serious, often life-threatening, inherited metabolic disorders. These conditions are characterized by the body's inability to properly break down fats for energy, particularly during periods of fasting or illness.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein. This deficiency impairs the oxidation of long-chain fatty acids. Clinically, LCHAD deficiency can present in infancy or early childhood with symptoms including hypoketotic hypoglycemia, lethargy, hypotonia, liver problems, and cardiomyopathy. Over time, patients may develop peripheral neuropathy and pigmentary retinopathy. The accumulation of long-chain 3-hydroxy fatty acids is believed to contribute to the specific pathologies observed in this disorder.

Mitochondrial Trifunctional Protein (MTP) Deficiency

MTP deficiency is a more severe autosomal recessive disorder resulting from mutations in either the HADHA or HADHB genes. This condition disrupts all three enzymatic activities of the MTP complex, preventing the metabolism of long-chain fatty acids. The clinical presentation of MTP deficiency is often more severe than isolated LCHAD deficiency and can include sudden infant death, severe cardiomyopathy, and skeletal myopathy. Symptoms can be triggered by fasting or illness.

The measurement of 3-hydroxy fatty acids in plasma and other biological fluids is a key diagnostic tool for identifying these defects in fatty acid oxidation.

Analytical Methodologies for 3-Hydroxy Fatty Acid Quantification

Accurate and sensitive quantification of 3-hydroxy fatty acids is crucial for the diagnosis and monitoring of beta-oxidation disorders, as well as for research into fatty acid metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical platforms used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used method for the quantitative analysis of 3-hydroxy fatty acids in biological samples like plasma, serum, and cell culture media. Due to the low volatility of these compounds, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives suitable for GC analysis.

Table 1: Quantitative Data for GC-MS Analysis of 3-Hydroxy Fatty Acids

ParameterValueReference
Sample TypesSerum, Plasma, Fibroblast Culture Media
DerivatizationTrimethylsilyl (B98337) (TMS) ethers
Internal StandardsStable isotope-labeled 3-hydroxy fatty acids
Chain Lengths MeasuredC6 to C18
Assay Imprecision (CVs)1.0–10.5% at 30 µmol/L
Assay Imprecision (CVs)3.3–13.3% at 0.3 µmol/L
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of 3-hydroxy fatty acids and can overcome some of the challenges associated with GC-MS, such as the need for derivatization in some methods. This technique allows for the simultaneous analysis of a wide range of fatty acid species.

Table 2: Performance of an LC-HRMS Method for Hydroxy Fatty Acid Analysis in Milk

ParameterValueReference
Linearity (R²)0.990 to 0.998
Limit of Detection (LOD)0.1 to 0.9 ng/mL
Limit of Quantification (LOQ)0.4 to 2.6 ng/mL

Experimental Protocols

Protocol for GC-MS Analysis of 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is a synthesis of methodologies described in the literature for the stable isotope dilution GC-MS analysis of 3-hydroxy fatty acids.

1. Sample Preparation:

  • To 500 µL of serum or plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture (containing C6 to C18 3-hydroxy fatty acids).

  • For total 3-hydroxy fatty acid content, a duplicate sample is first hydrolyzed with 500 µL of 10 M NaOH for 30 minutes.

2. Acidification and Extraction:

  • Acidify unhydrolyzed samples with 125 µL of 6 M HCl.

  • Acidify hydrolyzed samples with 2 mL of 6 M HCl.

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate (B1210297) for each extraction.

  • Evaporate the combined organic phases to dryness under a stream of nitrogen at 37 °C.

3. Derivatization:

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 80 °C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: HP-5MS capillary column or equivalent.

  • Oven Program: Initial temperature of 80 °C for 5 minutes, ramp at 3.8 °C/min to 200 °C, then ramp at 15 °C/min to 290 °C and hold for 6 minutes.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for each native and stable isotope-labeled 3-hydroxy fatty acid.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample (500 µL) Add_IS Add Stable Isotope Internal Standards Plasma->Add_IS Hydrolysis Alkaline Hydrolysis (Optional) for Total 3-OH-FAs Plasma->Hydrolysis Acidification Acidification (6 M HCl) Add_IS->Acidification Hydrolysis->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Dry_Down Evaporation under Nitrogen LLE->Dry_Down Add_BSTFA Add BSTFA + 1% TMCS Dry_Down->Add_BSTFA Heating Heat at 80°C for 60 min Add_BSTFA->Heating GCMS_Injection Inject into GC-MS Heating->GCMS_Injection Data_Analysis Data Acquisition (SIM) and Quantification GCMS_Injection->Data_Analysis

Diagram 2: GC-MS workflow for 3-hydroxy fatty acid analysis.
Protocol for Measurement of Beta-Oxidation in Isolated Hepatocytes

This protocol provides a method to measure fatty acid beta-oxidation capacity in primary mouse hepatocytes using a radiolabeled substrate.

1. Hepatocyte Isolation:

  • Isolate primary hepatocytes from mice using standard collagenase perfusion techniques.

  • Resuspend the final hepatocyte pellet in a suitable buffer (e.g., M199) and determine cell viability and concentration.

2. Preparation of Radioactive Substrate:

  • Prepare a complex of [1-¹⁴C]palmitic acid and bovine serum albumin (BSA).

  • Thaw solutions of palmitic acid and BSA. For multiple reactions, aliquot 13.5 µL of BSA solution per reaction into a microcentrifuge tube.

  • Warm to 41 °C, then add 1 µL of 200 mM palmitic acid solution (containing [1-¹⁴C]palmitic acid) per reaction.

  • Vortex vigorously and incubate at 41 °C for 20-30 minutes to facilitate the formation of the soluble palmitic acid-BSA complex.

3. Beta-Oxidation Assay:

  • Pre-warm round-bottom tubes containing the hepatocyte suspension (e.g., 750 µL) in a shaking water bath at 37 °C.

  • Initiate the reaction by adding a specific volume of the radioactive BSA-palmitic acid complex to the cell suspension. A typical final concentration is 100 µM palmitic acid with 0.4 µCi [1-¹⁴C]palmitic acid in a final volume of 2 mL.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37 °C.

4. Termination and Measurement:

  • Stop the reaction by adding perchloric acid (e.g., 133 µL of 1 M perchloric acid).

  • Centrifuge the tubes to pellet the precipitated protein and cell debris.

  • Transfer a portion of the supernatant (containing the acid-soluble metabolites, including [¹⁴C]acetyl-CoA) to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Normalize the results to the total amount of protein in the sample.

Conclusion

3-Hydroxy fatty acids are not merely transient intermediates but are central to the regulation and integrity of fatty acid beta-oxidation. Their accumulation serves as a critical biomarker for significant inborn errors of metabolism, making their accurate quantification essential for clinical diagnostics. The detailed analytical protocols provided herein, utilizing GC-MS and principles of radiolabeled substrate assays, offer robust frameworks for researchers and clinicians. Further investigation into the signaling roles of 3-hydroxy fatty acids and their contribution to the pathophysiology of metabolic diseases represents a promising frontier for therapeutic intervention and drug development.

References

The Role of 3-Hydroxycapric Acid in Bacterial Cell Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid (3-OH C10:0), a medium-chain fatty acid, has emerged as a significant signaling molecule in the intricate world of bacterial communication. Primarily recognized as a key component of the Burkholderia diffusible signal factor (BDSF) family, 3-OH C10:0 plays a pivotal role in quorum sensing (QS), a cell-density-dependent regulatory mechanism that orchestrates collective behaviors in bacteria. This technical guide provides a comprehensive overview of the function of this compound in bacterial cell signaling, with a focus on its synthesis, perception, and downstream regulatory effects on virulence, biofilm formation, and gene expression.

Biosynthesis and Perception of this compound

This compound is synthesized by enzymes belonging to the crotonase superfamily. In Burkholderia cenocepacia, the RpfF protein is responsible for its production. The perception of 3-OH C10:0 and other BDSF-family signals is primarily mediated by sensor histidine kinases and transcriptional regulators.

Key Receptors:

  • RpfC: In some bacteria, such as Xanthomonas campestris, the sensor histidine kinase RpfC detects DSF-family signals. While 3-OH C10:0 is a structural analog of the primary signal in Xanthomonas (DSF, cis-11-methyl-2-dodecenoic acid), its direct and potent interaction with RpfC is less characterized.

  • RpfR: In Burkholderia cenocepacia, the primary receptor for BDSF signals, including 3-OH C10:0, is the cytoplasmic transcriptional regulator RpfR.[1] This protein contains a PAS (Per-ARNT-Sim) sensory domain, a GGDEF domain (involved in cyclic di-GMP synthesis), and an EAL domain (involved in cyclic di-GMP degradation).[1]

Binding of 3-OH C10:0 to the PAS domain of RpfR induces a conformational change that allosterically modulates the enzymatic activities of the GGDEF and EAL domains, leading to a net decrease in the intracellular concentration of the second messenger cyclic di-GMP (c-di-GMP).[1]

Downstream Signaling and Regulatory Functions

The 3-OH C10:0-mediated reduction in c-di-GMP levels is a central event that triggers a cascade of downstream regulatory changes, profoundly impacting bacterial lifestyle and virulence.

Regulation of Biofilm Formation

In Burkholderia cenocepacia, the RpfF/RpfR signaling pathway, activated by BDSF signals like 3-OH C10:0, negatively regulates the production of the exopolysaccharide (EPS) Bep.[2][3] An rpfR mutant exhibits a wrinkled colony morphology, indicative of increased EPS production. This regulation is thought to occur through the interaction of RpfR with another transcriptional regulator, BerB. At low c-di-GMP levels (the result of 3-OH C10:0 signaling), RpfR may sequester BerB, preventing it from activating the expression of the bep gene cluster.

Control of Virulence Factors

The 3-OH C10:0 signaling pathway influences the expression of a wide array of virulence factors in Burkholderia. Mapping of the BDSF regulon has revealed that it controls the expression of genes encoding for proteases, siderophores, and motility-related proteins. The sigma factor RpoN (σ54) has been implicated in the regulation of some of these virulence-associated phenotypes, and its activity can be influenced by the c-di-GMP levels modulated by RpfR.

Crosstalk with Other Signaling Pathways

The 3-OH C10:0 signaling system does not operate in isolation. In Burkholderia cenocepacia, there is significant crosstalk between the BDSF-mediated (RpfF/RpfR) and the N-acyl-homoserine lactone (AHL)-mediated (CepI/CepR) quorum sensing systems. The expression of the LysR-type transcriptional regulator Bcal3178, which controls biofilm formation and protease production, is modulated by both AHL and BDSF signals. This integration of signals allows for a more complex and fine-tuned regulation of gene expression in response to various environmental and population cues.

Quantitative Data on this compound Signaling

Quantitative understanding of ligand-receptor interactions and their downstream effects is crucial for drug development. While extensive quantitative data for this compound is still being gathered, some key parameters have been reported for the broader class of BDSF signals.

ParameterMoleculeReceptor/SystemValueBacterial SpeciesReference
Production 3-OH C10:0~1 µM per 10^7 cellsPseudomonas aeruginosa
Gene Expression bepBΔrpfR mutant~10-fold increaseBurkholderia cenocepacia

Note: Specific EC50 and Kd values for the direct interaction of this compound with its receptors are not yet widely available in the literature and represent an important area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound in bacterial cell signaling.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for quantifying short-chain fatty acids from bacterial supernatants.

Materials:

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm filter.

    • To 200 µL of the filtered supernatant, add 10 µL of the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 1 mL of the dichloromethane/acetonitrile mixture to the sample.

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Transfer the organic (lower) phase to a new tube.

    • Repeat the extraction of the aqueous phase.

    • Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.

  • Back-Extraction:

    • Resuspend the dried extract in 1 mL of the dichloromethane/acetonitrile mixture.

    • Add 3 mL of 3.5 M ammonium hydroxide and vortex for 10 minutes.

    • Centrifuge and collect the aqueous (upper) phase containing the deprotonated fatty acids.

  • LC-MS/MS Analysis:

    • Inject the aqueous extract onto the LC-MS/MS system.

    • Use a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for this compound and the internal standard in negative ion mode.

    • Quantify the concentration based on a standard curve prepared with known concentrations of this compound.

Biofilm Formation Assay (Crystal Violet Method)

This protocol is a standard method for quantifying biofilm formation in microtiter plates.

Materials:

  • Overnight bacterial culture

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader

Procedure:

  • Inoculation:

    • Dilute the overnight bacterial culture 1:100 in fresh growth medium.

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.

    • To test the effect of 3-OH C10:0, add the compound at various concentrations to the wells.

  • Incubation:

    • Incubate the plate statically at the optimal growth temperature for 24-48 hours.

  • Staining:

    • Carefully remove the planktonic cells by gently aspirating the medium.

    • Wash the wells three times with 200 µL of sterile distilled water to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Solubilization and Quantification:

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Dry the plate, for example, by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570-595 nm using a plate reader.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to quantify the expression of target genes in response to this compound.

Materials:

  • Bacterial cultures grown with and without this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffers/reagents

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers for target genes and a validated housekeeping gene

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and Purification:

    • Harvest bacterial cells from cultures by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and gene, including a no-template control.

    • Each reaction should contain the appropriate amount of cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the ΔCt of the treated sample to the untreated control.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway of this compound in Burkholderia cenocepacia

BDSF_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm 3_OH_C10 This compound (BDSF) RpfR RpfR (PAS-GGDEF-EAL) 3_OH_C10->RpfR Binds to PAS domain RpfF RpfF RpfF->3_OH_C10 Synthesizes BerB BerB RpfR->BerB Sequesters c_di_GMP c-di-GMP RpfR->c_di_GMP Stimulates EAL domain (degradation) RpoN RpoN (σ54) BerB->RpoN Activates BerA BerA RpoN->BerA Promotes transcription bep_operon bep operon BerA->bep_operon Activates transcription Biofilm Formation Biofilm Formation bep_operon->Biofilm Formation Leads to Virulence_Genes Other Virulence Genes Virulence Virulence Virulence_Genes->Virulence Contributes to c_di_GMP->Virulence_Genes Regulates pGpG pGpG c_di_GMP->pGpG Degradation GTP GTP GTP->c_di_GMP GGDEF domain (synthesis)

Caption: BDSF signaling pathway in Burkholderia cenocepacia.

Experimental Workflow for Biofilm Formation Assay

Biofilm_Assay_Workflow start Start inoculate Inoculate 96-well plate with bacterial culture +/- 3-OH C10:0 start->inoculate incubate Incubate 24-48h at optimal temperature inoculate->incubate remove_planktonic Remove planktonic cells and wash wells incubate->remove_planktonic stain Stain with 0.1% Crystal Violet remove_planktonic->stain wash_stain Wash excess stain stain->wash_stain solubilize Solubilize bound stain with 30% Acetic Acid wash_stain->solubilize measure Measure absorbance at 570-595 nm solubilize->measure end End measure->end

Caption: Workflow for Crystal Violet biofilm formation assay.

Logical Relationship of Quorum Sensing Systems in Burkholderia cenocepacia

QS_Crosstalk BDSF_system BDSF System (RpfF/RpfR) Bcal3178 Bcal3178 (LysR-type regulator) BDSF_system->Bcal3178 Regulates AHL_system AHL System (CepI/CepR) AHL_system->Bcal3178 Regulates Biofilm Biofilm Formation Bcal3178->Biofilm Controls Protease Protease Production Bcal3178->Protease Controls

Caption: Crosstalk between BDSF and AHL quorum sensing systems.

Conclusion and Future Directions

This compound is a crucial signaling molecule in several bacterial species, most notably as a component of the BDSF quorum sensing system in Burkholderia. Its perception by the RpfR receptor and the subsequent modulation of intracellular c-di-GMP levels represent a key regulatory hub controlling biofilm formation, virulence, and other collective behaviors. The intricate interplay with other signaling networks, such as the AHL system, highlights the complexity of bacterial communication.

For drug development professionals, the enzymes involved in the biosynthesis of 3-OH C10:0 and its receptor, RpfR, represent promising targets for the development of novel anti-virulence and anti-biofilm therapies. Further research is needed to fully elucidate the downstream regulon of the 3-OH C10:0 signaling pathway and to obtain more precise quantitative data on its interactions. Advanced techniques such as ChIP-seq and quantitative proteomics will be invaluable in this endeavor, providing a more complete picture of the regulatory network governed by this important fatty acid signal.

References

The Endogenous Production of 3-Hydroxycapric Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycapric acid (3-HCA), a medium-chain 3-hydroxy fatty acid, is an endogenous metabolite in mammals primarily formed as an intermediate in the mitochondrial and peroxisomal beta-oxidation of fatty acids. While traditionally viewed as a transient species in catabolic pathways, emerging evidence suggests a potential role for 3-HCA and related molecules in cellular signaling, particularly through G protein-coupled receptors. This technical guide provides an in-depth overview of the endogenous production of 3-HCA in mammals, including its biosynthetic pathways, relevant enzymes, and physiological concentrations. Furthermore, it details experimental protocols for the quantitative analysis of 3-HCA in biological matrices and visualizes key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Biosynthesis of this compound

The primary route for the endogenous production of this compound in mammals is through the beta-oxidation of fatty acids, a catabolic process that occurs in both mitochondria and peroxisomes.[1][2] 3-HCA is specifically an intermediate in the breakdown of fatty acids that are at least ten carbons in length.

The key enzymatic reaction leading to the formation of 3-hydroxyacyl-CoA intermediates is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) .[3][4] In the context of beta-oxidation, HADH catalyzes the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[3] However, this reaction is reversible, and the equilibrium can be influenced by the local concentrations of substrates and cofactors. The release of 3-hydroxy fatty acids from their CoA esters can occur through the action of acyl-CoA thioesterases.

While the beta-oxidation pathway is the most established source of 3-HCA, other potential, though less characterized, pathways may contribute to its endogenous pool. These could involve the direct hydroxylation of capric acid by cytochrome P450 monooxygenases, which are known to hydroxylate fatty acids at various positions. However, the specific isoforms and their selectivity for producing 3-HCA are not well-defined.

Key Enzymes in 3-HCA Production
  • Acyl-CoA Synthetases: Activate capric acid (decanoic acid) to its CoA ester, caproyl-CoA, which can then enter the beta-oxidation pathway.

  • Acyl-CoA Dehydrogenases: Catalyze the first step of beta-oxidation, introducing a double bond.

  • Enoyl-CoA Hydratase: Hydrates the double bond to form L-3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Interconverts L-3-hydroxyacyl-CoA and 3-ketoacyl-CoA. Isoforms of HADH exist with varying substrate specificities for different chain-length fatty acids.

  • Acyl-CoA Thioesterases: Hydrolyze 3-hydroxycaproyl-CoA to release free this compound.

Quantitative Data on 3-Hydroxy Fatty Acids

The following table summarizes the reference intervals for free and total 3-hydroxy fatty acids in human serum or plasma under normal physiological conditions. These values were determined by gas chromatography-mass spectrometry.

Carbon Chain LengthFree 3-Hydroxy Fatty Acid (μmol/L)Total 3-Hydroxy Fatty Acid (μmol/L)
C6< 0.10< 0.10
C8< 0.10< 0.10
C10 (3-HCA) < 0.10 < 0.10
C12< 0.10< 0.15
C14< 0.15< 0.20
C16< 0.20< 0.25
C18< 0.20< 0.25

Data adapted from Jones and Bennett (2010).

Experimental Protocols

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the method described by Jones and Bennett for the analysis of 3-hydroxy fatty acids in serum or plasma.

3.1.1. Materials and Reagents

  • Serum or plasma samples

  • Stable isotope-labeled internal standards (e.g., deuterated 3-HCA)

  • 10 M Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Agilent 5890 series II GC system (or equivalent)

  • HP-5MS capillary column (or equivalent)

3.1.2. Sample Preparation

  • Internal Standard Spiking: To 500 µL of serum or plasma, add a known amount of stable isotope-labeled internal standards for each 3-hydroxy fatty acid to be quantified.

  • Hydrolysis (for Total 3-HCA): For the determination of total 3-HCA (free and esterified), prepare a duplicate sample and add 500 µL of 10 M NaOH. Incubate for 30 minutes at room temperature. The unhydrolyzed sample will be used to measure free 3-HCA.

  • Acidification: Acidify the samples with 6 M HCl. Use 125 µL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

  • Extraction: Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate to each sample. Vortex thoroughly and centrifuge to separate the phases. Repeat the extraction twice.

  • Drying: Pool the organic layers and evaporate to dryness under a stream of nitrogen gas at 37°C.

  • Derivatization: Reconstitute the dried extract in 100 µL of BSTFA with 1% TMCS. Incubate at 80°C for 1 hour to convert the 3-hydroxy fatty acids into their trimethylsilyl (B98337) (TMS) derivatives.

3.1.3. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Conditions:

    • Column: HP-5MS capillary column.

    • Initial Oven Temperature: 80°C, hold for 5 minutes.

    • Temperature Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Temperature Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Monitor the characteristic fragment ions for the TMS derivatives of each 3-hydroxy fatty acid and their corresponding internal standards. For the TMS derivative of 3-HCA, a characteristic ion is m/z 233.

3.1.4. Quantification

Calculate the concentration of 3-HCA by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Signaling Pathways and Visualizations

Biosynthetic Pathway of this compound via Beta-Oxidation

Beta_Oxidation_Pathway Capric_Acid Capric Acid (C10) Caproyl_CoA Caproyl-CoA Capric_Acid->Caproyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Decenoyl-CoA Caproyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketodecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Free_3HCA This compound Hydroxyacyl_CoA->Free_3HCA Acyl-CoA Thioesterase Acetyl_CoA Acetyl-CoA (to TCA Cycle) Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Octanoyl_CoA Octanoyl-CoA (C8) Ketoacyl_CoA->Octanoyl_CoA β-Ketothiolase

Caption: Mitochondrial Beta-Oxidation Pathway for Capric Acid.

Signaling Pathway of this compound via GPR84

3-Hydroxydecanoic acid has been identified as an agonist for the G protein-coupled receptor 84 (GPR84), which is expressed in immune cells like macrophages and neutrophils. Activation of GPR84 can lead to pro-inflammatory responses.

GPR84_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Three_HCA This compound GPR84 GPR84 Three_HCA->GPR84 G_protein Gαi/o / Gα15 GPR84->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP G_protein->cAMP Inhibits PKC Protein Kinase C (PKC) PLC->PKC Calcium ↑ Intracellular Ca2+ PLC->Calcium ERK ERK Activation PKC->ERK Inflammatory_Response Pro-inflammatory Response ERK->Inflammatory_Response Calcium->Inflammatory_Response

Caption: GPR84 Signaling Pathway Activated by this compound.

Experimental Workflow for 3-HCA Analysis

Experimental_Workflow Sample_Collection Biological Sample Collection (Serum, Plasma, etc.) Spiking Internal Standard Spiking Sample_Collection->Spiking Hydrolysis Alkaline Hydrolysis (for Total 3-HCA) Spiking->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization TMS Derivatization (BSTFA) Drying->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: Workflow for the Quantitative Analysis of 3-HCA.

Conclusion

The endogenous production of this compound in mammals is intricately linked to fatty acid metabolism, primarily arising as an intermediate of beta-oxidation. While its physiological concentrations are typically low, its role as a potential signaling molecule through receptors like GPR84 highlights its importance beyond simple catabolism. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 3-HCA, enabling further research into its physiological and pathological significance. A deeper understanding of the biosynthesis and signaling of 3-HCA may unveil new therapeutic targets for metabolic and inflammatory diseases.

References

3-Hydroxydecanoic Acid as a Core Component of Lipid A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Structure, and Immunological Significance of 3-Hydroxydecanoic Acid in the Endotoxic Moiety of Lipopolysaccharide.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. The immunostimulatory activity of LPS is primarily attributed to its lipid A moiety, a complex glycolipid that anchors LPS to the bacterial membrane. A key and often foundational component of lipid A is the short-chain fatty acid, 3-hydroxydecanoic acid (3-OH-C10). The presence, position, and linkage of this and other fatty acids within the lipid A structure are critical determinants of its biological activity, particularly its ability to activate the Toll-like receptor 4 (TLR4) signaling pathway. Understanding the biochemistry and immunological role of 3-hydroxydecanoic acid is therefore fundamental for researchers in microbiology, immunology, and for professionals engaged in the development of novel therapeutics targeting bacterial infections and inflammatory diseases. This technical guide provides a comprehensive overview of 3-hydroxydecanoic acid as a component of lipid A, detailing its chemical properties, biosynthesis, role in the structure and function of lipid A, and its impact on innate immune signaling. Furthermore, this guide includes detailed experimental protocols for the isolation, analysis, and functional characterization of lipid A containing 3-hydroxydecanoic acid.

Chemical and Physical Properties of 3-Hydroxydecanoic Acid

3-hydroxydecanoic acid is a medium-chain hydroxy fatty acid that plays a crucial role as a building block in the biosynthesis of various natural products, most notably lipid A.[1][2] Its chemical structure and properties are foundational to its biological function.

PropertyValueReference
Chemical Formula C₁₀H₂₀O₃[1]
Molecular Weight 188.26 g/mol [1]
IUPAC Name 3-hydroxydecanoic acid[1]
Synonyms 3-HDA, Myrmicacin[1]
Physical State Solid[3]
Chirality Exists as (R)- and (S)-enantiomers. The (R)-enantiomer is the form typically found in lipid A.[4]
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol.[5]

Biosynthesis of 3-Hydroxydecanoic Acid and its Incorporation into Lipid A

The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria and is essential for their viability. The incorporation of 3-hydroxydecanoic acid is an early and critical step in this process, catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA).

The initial step in lipid A biosynthesis is the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine (B1671600) ring with a (R)-3-hydroxyacyl chain from an acyl carrier protein (ACP) donor.[6] The specificity of the LpxA enzyme determines the length of the primary acyl chains in lipid A. In many Gram-negative bacteria, including Pseudomonas aeruginosa, LpxA exhibits a preference for (R)-3-hydroxydecanoyl-ACP.[6]

lipidA_biosynthesis_start UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA R_3_OH_C10_ACP (R)-3-hydroxydecanoyl-ACP R_3_OH_C10_ACP->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-((R)-3-hydroxydecanoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc ACP ACP LpxA->ACP

Initial step of Lipid A biosynthesis.

Following this initial acylation, a series of enzymatic reactions, including deacetylation by LpxC, N-acylation by LpxD, and the formation of the disaccharide by LpxB, lead to the core structure of lipid A. Further modifications, such as the addition of secondary acyl chains and phosphate (B84403) groups, result in the final, mature lipid A molecule.

Structure of Lipid A and the Significance of 3-Hydroxydecanoic Acid

Lipid A consists of a β-(1→6)-linked disaccharide of glucosamine, which is typically phosphorylated at positions 1 and 4'. This backbone is decorated with multiple acyl chains, which anchor the LPS molecule in the outer membrane of the bacteria. The number and length of these acyl chains, as well as their distribution, vary significantly among different bacterial species and even in response to environmental conditions. This structural diversity has profound implications for the immunological activity of lipid A.[7]

3-hydroxydecanoic acid is a common primary acyl chain found in the lipid A of various Gram-negative bacteria. In the canonical hexa-acylated lipid A of E. coli, the primary acyl chains are (R)-3-hydroxymyristate (C14). However, in other bacteria, such as Pseudomonas aeruginosa, (R)-3-hydroxydecanoic acid (C10) is the predominant primary acyl chain.

Bacterial SpeciesPredominant Primary Acyl Chain in Lipid AReference
Escherichia coli(R)-3-hydroxymyristate (C14)[8]
Pseudomonas aeruginosa(R)-3-hydroxydecanoate (C10)[6]
Neisseria meningitidis(R)-3-hydroxylaurate (C12)[9]
Helicobacter pylori(R)-3-hydroxypalmitate (C16)[9]
Leptospira interrogans(R)-3-hydroxylaurate (C12)[6]

The length of the acyl chains, including the presence of 3-hydroxydecanoic acid, influences the overall conformation of the lipid A molecule and its ability to interact with host receptors.

Immunological Activity of Lipid A and the Role of 3-Hydroxydecanoic Acid

Lipid A is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the Toll-like receptor 4 (TLR4) in complex with its co-receptor MD-2.[10] The binding of lipid A to the TLR4/MD-2 complex initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.

The number and length of the acyl chains in lipid A are critical for its recognition by TLR4/MD-2. Hexa-acylated lipid A, such as that from E. coli, is a strong agonist of human TLR4. In contrast, lipid A species with fewer acyl chains, such as the tetra-acylated lipid A of some bacteria, can act as antagonists of TLR4, inhibiting the inflammatory response. The presence of shorter acyl chains, like 3-hydroxydecanoic acid, can modulate the strength of TLR4 activation. While still agonistic, lipid A from P. aeruginosa with its C10 acyl chains generally elicits a different cytokine profile compared to the C14-containing lipid A of E. coli. This highlights the fine-tuning of the innate immune response based on the specific structure of the bacterial lipid A.

TLR4_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (with Lipid A) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

TLR4 signaling pathway upon Lipid A recognition.

Experimental Protocols

Isolation of Lipid A from Gram-Negative Bacteria

This protocol describes a method for the isolation of lipid A from bacterial cells.[5]

Materials:

  • Bacterial cell pellet

  • Chloroform

  • Methanol

  • 1x Phosphate Buffered Saline (PBS), pH 7.4

  • 1% Sodium dodecyl sulfate (B86663) (SDS) in 10 mM sodium acetate, pH 4.5

  • Pyrogen-free water

  • Nitrogen gas

  • Sonicator

  • Centrifuge

Procedure:

  • Resuspend the bacterial cell pellet in a single-phase Bligh-Dyer mixture (chloroform:methanol:PBS at 1:2:0.8 v/v/v).

  • Incubate at room temperature for at least 20 minutes to lyse the cells.

  • Centrifuge to pellet the cellular debris. The supernatant contains the total lipid extract.

  • To the supernatant, add chloroform and water to create a two-phase system (chloroform:methanol:water at 2:2:1.8 v/v/v).

  • Centrifuge to separate the phases. The lower organic phase contains the lipids, including LPS.

  • Collect the lower phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in 1% SDS in 10 mM sodium acetate, pH 4.5.

  • Incubate at 100°C for 30-60 minutes to hydrolyze the ketosidic linkage between the core oligosaccharide and lipid A.

  • Cool the sample and perform a two-phase Bligh-Dyer extraction as described in steps 4-5.

  • Collect the lower organic phase containing the lipid A.

  • Wash the organic phase with a pre-equilibrated upper phase from a blank Bligh-Dyer mixture.

  • Dry the final organic phase under a stream of nitrogen. The resulting pellet is the purified lipid A.

  • Store the dried lipid A at -20°C.

Quantitative Analysis of Lipid A Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of fatty acid methyl esters (FAMEs) from lipid A.[11]

Materials:

  • Purified lipid A

  • Methanolic HCl (e.g., 2.5%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • To the dried lipid A sample, add methanolic HCl.

  • Incubate at 85°C for 16 hours to release and methylate the fatty acids.

  • Cool the sample and add water and hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane phase containing the FAMEs.

  • Wash the hexane phase with saturated NaCl solution.

  • Dry the hexane phase over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS. The different fatty acids can be identified and quantified based on their retention times and mass spectra compared to known standards.

TLR4 Activation Assay using HEK-Blue™ Cells

This protocol describes how to measure the activation of TLR4 by lipid A using a commercially available reporter cell line.[12][13]

Materials:

  • HEK-Blue™-hTLR4 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Purified lipid A samples

  • LPS (positive control)

  • Endotoxin-free water (negative control)

  • 96-well plate

Procedure:

  • Culture HEK-Blue™-hTLR4 cells according to the manufacturer's instructions.

  • On the day of the assay, prepare a cell suspension in HEK-Blue™ Detection medium.

  • Add 20 µL of your lipid A samples, positive control (LPS), and negative control (water) to different wells of a 96-well plate.

  • Add 180 µL of the cell suspension to each well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

  • The activation of TLR4 leads to the secretion of embryonic alkaline phosphatase (SEAP), which will turn the HEK-Blue™ Detection medium purple.

  • The color change can be observed visually or quantified by measuring the absorbance at 620-655 nm using a microplate reader.

  • Generate a dose-response curve by testing serial dilutions of the lipid A samples.

experimental_workflow cluster_isolation Lipid A Isolation cluster_analysis Analysis bacterial_culture Bacterial Culture cell_lysis Cell Lysis (Bligh-Dyer) bacterial_culture->cell_lysis hydrolysis Mild Acid Hydrolysis cell_lysis->hydrolysis extraction Lipid A Extraction hydrolysis->extraction gc_ms GC-MS Analysis of Fatty Acids extraction->gc_ms tlr4_assay TLR4 Activation Assay (HEK-Blue™ Cells) extraction->tlr4_assay

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 3-Hydroxycapric Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain 3-hydroxy fatty acid. These molecules are intermediates in mitochondrial fatty acid β-oxidation. The quantitative analysis of this compound in biological matrices is crucial for the study of inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for research in drug development and metabolic pathways.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the sensitive and specific quantification of 3-hydroxy fatty acids.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using a stable isotope dilution GC-MS method.

Principle

This method involves the extraction of this compound from a biological matrix, such as plasma or serum. To accurately quantify the analyte, a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is added at the beginning of the sample preparation process.[1][3] The extracted fatty acids are then chemically derivatized to increase their volatility for GC analysis. Silylation is a common derivatization technique where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. The derivatized sample is then injected into a GC-MS system. The separation of the analyte from other matrix components is achieved on a capillary column, and detection is performed by a mass spectrometer, typically in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analysis of 3-hydroxy fatty acids by GC-MS. While specific data for this compound is not extensively published, the provided data for the general class of 3-hydroxy fatty acids demonstrates the expected performance of the method.

Table 1: Method Validation Parameters for 3-Hydroxy Fatty Acid Analysis

ParameterTypical Value/RangeReference
Linearity (Correlation Coefficient, r²) > 0.99
Precision (Coefficient of Variation, CV) 1.0–10.5% at 30 µmol/L
3.3–13.3% at 0.3 µmol/L
Limit of Detection (LOD) Not explicitly reported for this compound. Generally in the low µg/mL to ng/mL range for similar compounds.
Limit of Quantification (LOQ) Not explicitly reported for this compound. Generally in the low µg/mL to ng/mL range for similar compounds.
Recovery 85-115% (Typical acceptable range)

Table 2: GC-MS Parameters for Analysis of 3-Hydroxy Fatty Acid TMS Derivatives

ParameterSettingReference
GC Column HP-5MS capillary column (or equivalent)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250-280 °C
Oven Temperature Program Initial 80 °C for 5 min, ramp at 3.8 °C/min to 200 °C, then ramp at 15 °C/min to 290 °C and hold for 6 min.
Carrier Gas Helium
Mass Spectrometer Mode Selected Ion Monitoring (SIM)
Ionization Mode Electron Impact (EI)
Characteristic Ions (TMS-derivatized) m/z 233 (unlabeled 3-hydroxy fragment), m/z 235 (labeled internal standard fragment)

Experimental Protocols

A detailed methodology for the quantitative analysis of this compound in serum or plasma is provided below.

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (e.g., [1,2-¹³C₂]this compound)

  • Ethyl acetate (B1210297), HPLC grade

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (B78521) (NaOH), 10 M

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas, high purity

  • Glass test tubes with screw caps

  • Centrifuge

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Sample Preparation
  • Sample Collection: Collect blood samples in appropriate tubes (e.g., EDTA or heparin for plasma, or serum separator tubes). Process the blood to obtain plasma or serum and store at -80 °C until analysis.

  • Internal Standard Spiking: To 500 µL of serum or plasma in a glass test tube, add a known amount of the stable isotope-labeled internal standard solution (e.g., 10 µL of a 500 µM solution).

  • (Optional) Hydrolysis for Total this compound: For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH to the sample. Heat the mixture at an appropriate temperature (e.g., 30 minutes) to hydrolyze the esters. For the analysis of only free this compound, this step is omitted.

  • Acidification: Acidify the sample by adding 125 µL of 6 M HCl (for unhydrolyzed samples) or a larger volume as needed to neutralize the NaOH and then acidify the hydrolyzed samples. Vortex mix the sample.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified sample.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 37 °C.

Derivatization
  • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 80 °C for 60 minutes to facilitate the derivatization reaction.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis
  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Run the analysis using the parameters outlined in Table 2 .

  • Acquire data in the SIM mode, monitoring the characteristic ions for both the native this compound and the stable isotope-labeled internal standard.

Data Analysis and Quantification
  • Integrate the peak areas for the characteristic ions of both this compound and its internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard, following the same sample preparation and derivatization procedure.

  • Plot the peak area ratio against the concentration of the calibrators and perform a linear regression to obtain the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample Spike Spike with Isotope-Labeled Internal Standard Sample->Spike Acidify Acidification with HCl Spike->Acidify Extract1 Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract1 Dry Evaporation under Nitrogen Extract1->Dry Derivatize Silylation with BSTFA + 1% TMCS Dry->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

G cluster_reactants Reactants cluster_product Product HCA This compound (with -OH and -COOH groups) TMS_HCA Di-TMS-3-Hydroxycapric Acid (Volatile Derivative) HCA->TMS_HCA Silylation Reaction (Heat, 80°C) BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->TMS_HCA

Caption: Derivatization of this compound for GC-MS analysis.

References

Application Note: Quantitative Analysis of 3-Hydroxydecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-hydroxydecanoic acid in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this medium-chain hydroxy fatty acid in a biological matrix.

Introduction

3-Hydroxydecanoic acid (3-HDA) is a medium-chain hydroxy fatty acid that has been identified as a metabolite in various biological systems. It is involved in fatty acid biosynthesis and has been noted for its potential biological activities, including anti-inflammatory, anti-allergic, and anti-pruritic properties. Accurate quantification of 3-HDA in biological matrices such as plasma is crucial for understanding its physiological roles and its potential as a biomarker. This application note provides a detailed protocol for the extraction and quantification of 3-hydroxydecanoic acid from human plasma using LC-MS/MS.

Experimental

Materials and Reagents
  • 3-Hydroxydecanoic acid analytical standard

  • Deuterated decanoic acid (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of 3-hydroxydecanoic acid from human plasma.[1][2]

  • Thaw plasma samples and internal standard (IS) stock solution on ice.

  • Prepare the protein precipitation solvent by mixing ice-cold acetonitrile with 0.1% formic acid.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution.

  • Add 200 µL of the cold protein precipitation solvent.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.[1][2]

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: Chromatographic Gradient Program

Time (min) % Mobile Phase B
0.0 30
2.0 95
3.0 95
3.1 30

| 5.0 | 30 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using negative electrospray ionization (ESI).

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: MRM Transitions for 3-Hydroxydecanoic Acid and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
3-Hydroxydecanoic Acid (Quantifier) 187.1 169.1 100 15*
3-Hydroxydecanoic Acid (Qualifier) 187.1 59.0 100 25*
Decanoic Acid-d19 (IS) 191.3 146.2 100 15*

Collision energies should be optimized for the specific instrument used.

Method Validation and Performance

The method should be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][2] Key validation parameters are summarized below.

Table 3: Summary of Method Performance (Representative Data)

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%

| Matrix Effect | Minimal |

Visualization of Protocols and Pathways

Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification report Report Generation quantification->report

Caption: Experimental workflow for 3-HDA quantification.

Simplified Anti-Inflammatory Signaling

This diagram depicts a simplified representation of the anti-inflammatory action of 3-hydroxydecanoic acid.

signaling_pathway inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Keratinocyte inflammatory_stimulus->cell inflammatory_response Inflammatory Response (e.g., TNF-α, IL-31, PGE2) cell->inflammatory_response Activation hda 3-Hydroxydecanoic Acid inhibition Inhibits hda->inhibition inhibition->cell

References

Application Note and Protocol for Solid-Phase Extraction of 3-Hydroxycapric Acid from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction of 3-Hydroxycapric acid from plasma samples using solid-phase extraction (SPE). The method is intended for researchers, scientists, and professionals in drug development who require a clean, concentrated sample for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a medium-chain fatty acid that plays a role in various metabolic processes. Accurate quantification in biological matrices like plasma is crucial for understanding its physiological and pathological significance. Solid-phase extraction is a robust technique for sample cleanup and concentration, removing interfering substances such as proteins and salts, thereby improving the accuracy and sensitivity of subsequent analytical methods.[1][2]

Data Presentation

As no specific quantitative data for the solid-phase extraction of this compound from plasma was found in the cited literature, the following table presents hypothetical yet expected performance characteristics for an optimized method based on the extraction of other acidic analytes from plasma.[3]

Table 1: Hypothetical Performance Characteristics of the SPE Method

ParameterExpected Value
Recovery> 85%
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 15 ng/mL
Linearity (R²)> 0.99
Precision (RSD%)< 15%

Experimental Protocol

This protocol details the materials, reagents, and steps for the solid-phase extraction of this compound from plasma.

Materials and Reagents
  • SPE Sorbent: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa, Oasis HLB)

  • Plasma Sample: Human or animal plasma

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, deionized

  • Formic Acid, 88%

  • Ammonium Formate

  • Acetonitrile (ACN), HPLC grade

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

  • Analytical Balance

  • pH Meter

Solutions Preparation
  • 1% Formic Acid in Water (v/v): Add 1 mL of formic acid to 99 mL of deionized water.

  • 5% Methanol in Water (v/v): Add 5 mL of methanol to 95 mL of deionized water.

  • Reconstitution Solution (95:5 ACN:Water, v/v): Add 5 mL of deionized water to 95 mL of acetonitrile.

SPE Procedure
  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of 1% formic acid in water.[3]

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • The supernatant is the pre-treated sample.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol through the sorbent bed.

    • Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent bed. Do not allow the sorbent to dry.[4]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

  • Washing:

    • Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.[3]

    • Apply a vacuum to dry the sorbent for 5 minutes to remove any residual wash solution.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute the this compound from the sorbent with 1 mL of methanol.[3]

    • Apply a gentle vacuum to ensure complete elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solution (95:5 ACN:Water).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • The sample is now ready for analysis (e.g., by LC-MS/MS).

Visualization

Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound from plasma.

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Plasma Plasma Sample (100 µL) AddAcid Add 1% Formic Acid (300 µL) Plasma->AddAcid Vortex1 Vortex AddAcid->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition Cartridge (1 mL MeOH, 1 mL H₂O) Condition->Load Wash Wash Cartridge (1 mL 5% MeOH) Load->Wash Elute Elute Analyte (1 mL MeOH) Wash->Elute DryDown Evaporate to Dryness Elute->DryDown Reconstitute Reconstitute in 100 µL (95:5 ACN:H₂O) DryDown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 3-Hydroxycapric Acid for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid (3-OH C10:0) is a medium-chain hydroxy fatty acid that serves as an important biomarker in various metabolic pathways and is implicated in certain inborn errors of metabolism. Accurate and sensitive quantification of this compound in biological matrices is crucial for clinical diagnostics and biomedical research. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), is the analytical technique of choice for this purpose. However, the inherent physicochemical properties of this compound, namely its polarity and low volatility, necessitate derivatization to improve its chromatographic behavior and ionization efficiency, thereby enhancing analytical sensitivity and accuracy.

This document provides detailed application notes and protocols for the derivatization of this compound for both GC-MS and LC-MS/MS analysis. It includes a comparative summary of different derivatization strategies and a protocol for analysis without derivatization.

Methods Overview

For GC-MS analysis, derivatization is mandatory to increase the volatility of this compound. The primary methods involve silylation of the hydroxyl and carboxylic acid groups, or a two-step process of esterification followed by silylation. For LC-MS/MS analysis, derivatization is optional but can significantly enhance sensitivity. A common approach is to derivatize the carboxylic acid group. Alternatively, direct analysis without derivatization is also feasible, particularly with sensitive high-resolution mass spectrometers.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of different analytical strategies for this compound. Please note that performance can vary based on the specific instrument, matrix, and laboratory conditions.

Analytical MethodDerivatization StrategyTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-MS Silylation (e.g., BSTFA, MSTFA)Low to mid pg on columnMid to high pg on columnSingle-step reaction, derivatizes both hydroxyl and carboxyl groups.Derivatives are moisture-sensitive.[1]
GC-MS Esterification (e.g., BF3-methanol) + SilylationLow to mid pg on columnMid to high pg on columnRobust for complex matrices, stable methyl esters.Two-step process, potentially more sample handling.
LC-MS/MS 3-Nitrophenylhydrazine (B1228671) (3-NPH) DerivatizationLow fmol to high pmol rangeHigh pmol to low nmol rangeSignificant sensitivity enhancement for the carboxyl group.[2]Derivatization adds complexity and potential for side reactions.[3]
LC-HRMS No Derivatization0.1 - 0.9 ng/mL0.4 - 2.6 ng/mL[4]Simple, rapid sample preparation, avoids use of hazardous reagents.[4][5]Lower sensitivity compared to derivatization methods, potential for matrix effects.

Experimental Protocols

Protocol 1: GC-MS Analysis via Silylation

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst to form the di-trimethylsilyl (TMS) derivative.

Materials:

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Nitrogen gas source for evaporation

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, cell culture supernatant) in a glass tube, add the internal standard.

    • For total fatty acid analysis, perform hydrolysis (e.g., with NaOH) followed by acidification with HCl. For free fatty acid analysis, proceed directly to extraction.

    • Extract the this compound from the acidified sample twice with 1 mL of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Combine the organic layers and evaporate to complete dryness under a gentle stream of nitrogen at 37-40°C. Ensure the sample is completely dry as water interferes with silylation.[6]

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.[7]

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 60-80°C for 60 minutes.[6][8]

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • Example GC Conditions:

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Example MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the di-TMS derivative of this compound.

Diagram of the GC-MS Silylation Workflow:

GCMS_Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Add_Reagents Add Pyridine & BSTFA Evaporation->Add_Reagents Heat Heat at 60-80°C Add_Reagents->Heat Cool Cool to Room Temp. Heat->Cool GC_Vial Transfer to GC Vial Cool->GC_Vial GCMS_Analysis GC-MS Analysis GC_Vial->GCMS_Analysis

GC-MS Silylation Workflow

Protocol 2: LC-MS/MS Analysis without Derivatization

This protocol is suitable for the direct quantification of this compound and is particularly effective with high-sensitivity LC-MS/MS systems.

Materials:

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A suitable reversed-phase column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To 100 µL of sample in a microcentrifuge tube, add the internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an LC vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

    • Example LC Conditions:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

      • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analyte. For example: 0-1 min 5% B, 1-8 min to 95% B, hold for 2 min, then re-equilibrate.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40°C.

    • Example MS/MS Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z for deprotonated this compound (e.g., 187.13).

      • Product Ion (Q3): A characteristic fragment ion (e.g., monitoring for the neutral loss of water or other specific fragments). The exact transitions should be optimized by infusing a standard solution.

Diagram of the Direct LC-MS/MS Analysis Workflow:

LCMS_Direct_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Ppt Protein Precipitation Add_IS->Protein_Ppt Centrifuge Centrifuge Protein_Ppt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Vial Transfer to LC Vial Reconstitute->LC_Vial LCMS_Analysis LC-MS/MS Analysis LC_Vial->LCMS_Analysis

Direct LC-MS/MS Analysis Workflow

Protocol 3: LC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol enhances the detection of this compound in LC-MS/MS by derivatizing the carboxylic acid group with 3-NPH, which improves chromatographic retention on reversed-phase columns and ionization efficiency.

Materials:

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH) solution (e.g., 200 mM in 50:50 acetonitrile:water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 120 mM in 50:50 acetonitrile:water)

  • Pyridine (e.g., 6% in the EDC solution)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an ESI source

  • A suitable reversed-phase column (e.g., C18)

Procedure:

  • Sample Preparation:

    • Perform sample extraction as described in Protocol 2 (Steps 1.1 - 1.4) to obtain a dried extract.

    • Reconstitute the dried extract in 40 µL of 50:50 acetonitrile:water.

  • Derivatization:

    • To the reconstituted sample, add 20 µL of 200 mM 3-NPH solution.[3]

    • Add 20 µL of 120 mM EDC solution containing 6% pyridine.[3]

    • Vortex briefly and incubate the mixture at 40°C for 30 minutes.[3]

    • After incubation, dilute the sample (e.g., with 50:50 acetonitrile:water) to an appropriate final volume for LC-MS/MS analysis.

    • Centrifuge the final solution to pellet any precipitates before transferring to an LC vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL onto the LC-MS/MS system.

    • Example LC Conditions:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient optimized for the separation of the 3-NPH derivative.

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 40°C.

    • Example MS/MS Conditions:

      • Ionization Mode: Positive or Negative Electrospray Ionization (ESI), depending on which mode provides better sensitivity for the derivative. This must be optimized.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z for the derivatized this compound.

      • Product Ion (Q3): A characteristic fragment ion of the derivative. The exact transitions should be optimized by infusing a derivatized standard.

Diagram of the LC-MS/MS 3-NPH Derivatization Workflow:

LCMS_3NPH_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dried_Extract Dried Sample Extract Reconstitute Reconstitute Dried_Extract->Reconstitute Add_Reagents Add 3-NPH, EDC, Pyridine Reconstitute->Add_Reagents Heat Incubate at 40°C Add_Reagents->Heat Dilute Dilute Sample Heat->Dilute LC_Vial Transfer to LC Vial Dilute->LC_Vial LCMS_Analysis LC-MS/MS Analysis LC_Vial->LCMS_Analysis

LC-MS/MS 3-NPH Derivatization Workflow

Conclusion

The choice of analytical method for this compound depends on the required sensitivity, available instrumentation, and the complexity of the sample matrix. For GC-MS analysis, silylation is a reliable and robust derivatization method. For LC-MS/MS, direct analysis offers a simpler workflow, while derivatization with reagents like 3-NPH can provide superior sensitivity. The protocols provided herein offer detailed procedures to enable researchers to select and implement the most appropriate method for their specific analytical needs. It is always recommended to validate the chosen method in the target matrix to ensure accuracy and precision.

References

Application Note: Chiral Separation of 3-Hydroxycapric Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid, a medium-chain 3-hydroxy fatty acid, possesses a chiral center at the C-3 position, existing as (R)- and (S)-enantiomers. The stereochemistry of these enantiomers is crucial in various biological processes and for the development of chiral drugs. Consequently, a robust and reliable analytical method for their separation and quantification is essential. This application note provides detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with two distinct approaches: direct separation on a chiral stationary phase and indirect separation following pre-column derivatization.

Direct Chiral Separation Protocol (UHPLC-MS/MS)

This protocol is adapted from a validated method for the enantioselective analysis of 3-hydroxy fatty acids and is suitable for researchers with access to UHPLC-MS/MS instrumentation.[1][2]

Experimental Conditions
ParameterValue
Column Chiralpak IA-U (1.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient Elution Detailed gradient program to be optimized for specific instruments
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Triple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Detection Mode Selected Reaction Monitoring (SRM)
Sample Preparation

A one-phase liquid extraction with 2-propanol has been shown to provide good extraction recoveries of over 90% on average for 3-hydroxy fatty acids from plasma and platelet samples.[1][2]

  • To 100 µL of sample (plasma or platelet suspension), add 900 µL of cold 2-propanol.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.

Indirect Chiral Separation Protocol (HPLC-UV/MS) via Derivatization

This method is suitable for laboratories with standard HPLC-UV or HPLC-MS instrumentation. The hydroxyl group of the this compound enantiomers is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[2]

Derivatization Agent
  • Agent: (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) or 3,5-dimethylphenyl isocyanate. The following protocol details the use of a generic chiral isocyanate derivatizing agent.

Derivatization Protocol
  • Evaporate the dried sample extract or a standard solution of this compound to complete dryness.

  • Add 50 µL of a 10 mg/mL solution of the chiral derivatizing agent (e.g., 3,5-dimethylphenyl isocyanate) in anhydrous acetonitrile.

  • Add 10 µL of pyridine (B92270) as a catalyst.

  • Seal the reaction vial and heat at 60 °C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

HPLC Conditions for Diastereomer Separation
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Isocratic or Gradient (to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV (at a wavelength determined by the chromophore of the derivatizing agent) or Mass Spectrometer

Data Presentation

The following table summarizes the expected outcomes for a successful chiral separation. Actual retention times and resolution will vary depending on the specific system and conditions.

MethodAnalyteRetention Time (min)Resolution (Rs)
Direct Separation (R)-3-Hydroxycapric acidt_R1> 1.5
(S)-3-Hydroxycapric acidt_R2
Indirect Separation Diastereomer of (R)-3-Hydroxycapric acidt_R1'> 1.5
Diastereomer of (S)-3-Hydroxycapric acidt_R2'

Experimental Workflow and Diagrams

The overall experimental workflow for the chiral separation of this compound enantiomers is depicted below.

G cluster_prep Sample Preparation cluster_direct Direct Separation cluster_indirect Indirect Separation Sample Biological Sample or Standard Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution_Direct Reconstitution in Mobile Phase Drying->Reconstitution_Direct Direct Method Derivatization Derivatization with Chiral Agent Drying->Derivatization Indirect Method HPLC_Direct Chiral HPLC Analysis (e.g., Chiralpak IA-U) Reconstitution_Direct->HPLC_Direct Detection_Direct MS/MS Detection HPLC_Direct->Detection_Direct Data_Analysis Data Analysis (Peak Integration, Quantification) Detection_Direct->Data_Analysis Reconstitution_Indirect Reconstitution in Mobile Phase Derivatization->Reconstitution_Indirect HPLC_Indirect Achiral HPLC Analysis (e.g., C18 Column) Reconstitution_Indirect->HPLC_Indirect Detection_Indirect UV or MS Detection HPLC_Indirect->Detection_Indirect Detection_Indirect->Data_Analysis

Caption: Workflow for Chiral Separation of this compound.

Conclusion

The protocols outlined in this application note provide robust methods for the chiral separation of this compound enantiomers. The choice between the direct and indirect method will depend on the available instrumentation and the specific requirements of the analysis. The direct UHPLC-MS/MS method offers high sensitivity and speed, while the indirect method with derivatization provides a versatile alternative for laboratories with standard HPLC equipment. Proper method development and validation are crucial for achieving accurate and reproducible results in the enantioselective analysis of this compound.

References

Utilizing 3-Hydroxycapric Acid as an Internal Standard in Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for biomarker discovery, pathway analysis, and understanding disease mechanisms. The use of internal standards (IS) is a cornerstone of robust quantitative analysis, correcting for variations in sample preparation, extraction, and instrument response. 3-Hydroxycapric acid, a C10 medium-chain hydroxy fatty acid, and its stable isotope-labeled counterparts, are increasingly recognized as valuable internal standards for the analysis of fatty acids and other metabolites in complex biological matrices. This document provides detailed application notes and protocols for its use in metabolomics workflows.

This compound is an endogenous metabolite, representing an intermediate in the beta-oxidation of fatty acids[1]. Its unique structure, containing both a hydroxyl and a carboxyl functional group, makes it a suitable surrogate for a range of medium-chain fatty acids and related metabolites. For the highest accuracy, stable isotope-labeled this compound (e.g., ¹³C or ²H labeled) is the gold standard, as it co-elutes with the analyte of interest and experiences identical ionization and matrix effects[2].

Application Notes

Rationale for Use:

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample, or can be distinguished from the endogenous counterpart. While unlabeled this compound is endogenous, its stable isotope-labeled form is an ideal IS for targeted and untargeted metabolomics studies focusing on fatty acid metabolism. In cases where a labeled standard is not feasible, odd-chain hydroxy fatty acids that are not naturally abundant in the sample matrix can serve as suitable alternatives[2][3].

Key Advantages:

  • Correction for Analytical Variability: A stable isotope-labeled this compound internal standard effectively corrects for sample loss during extraction, derivatization, and injection, as well as variations in instrument response.

  • Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, the accuracy and precision of quantification are significantly improved.

  • Versatility: It can be employed in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) platforms.

Considerations for Use:

  • Purity of the Standard: The purity of the this compound standard (both labeled and unlabeled) is critical for accurate quantification.

  • Potential for Endogenous Presence: When using unlabeled this compound, it is essential to confirm its absence or low abundance in the biological samples of interest to avoid interference.

  • Matrix Effects: While a stable isotope-labeled internal standard significantly mitigates matrix effects, it is still crucial to validate the method in the specific biological matrix being analyzed.

Experimental Protocols

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol is designed for the quantitative analysis of medium-chain fatty acids in plasma samples using a stable isotope-labeled this compound as an internal standard.

1. Materials and Reagents:

  • Plasma samples

  • Stable Isotope-Labeled this compound (e.g., [¹³C₁₀]-3-hydroxycapric acid) solution (10 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (HPLC grade)

  • Hydrochloric Acid (HCl)

  • Sodium Sulfate (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Hexane (B92381) (GC grade)

2. Sample Preparation and Extraction:

  • To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL stable isotope-labeled this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the lower organic layer to a new glass tube.

  • Dry the organic extract under a gentle stream of nitrogen.

3. Derivatization:

  • To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Evaporate the derivatization reagents under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C, hold for 5 minutes

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for the analytes of interest and the internal standard. For the TMS-derivatized this compound, characteristic ions would be determined from its mass spectrum.

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Fatty Acid Analysis

This protocol is suitable for the analysis of a broader range of fatty acids, including those that are less volatile or thermally labile.

1. Materials and Reagents:

  • Plasma samples

  • Stable Isotope-Labeled this compound (e.g., [¹³C₁₀]-3-hydroxycapric acid) solution (10 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Pyridine

2. Sample Preparation and Extraction:

  • To 50 µL of plasma, add 10 µL of the 10 µg/mL stable isotope-labeled this compound internal standard solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a vacuum concentrator.

3. Derivatization (using 3-NPH for enhanced sensitivity):

  • Reconstitute the dried extract in 50 µL of a 50:50 mixture of water and acetonitrile.

  • Add 20 µL of 50 mM 3-NPH in methanol.

  • Add 20 µL of 120 mM EDC in methanol.

  • Add 10 µL of pyridine.

  • Incubate at 40°C for 30 minutes.

  • Centrifuge to pellet any precipitate and transfer the supernatant for LC-MS analysis.

4. LC-MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: linear gradient to 95% B

    • 15-18 min: hold at 95% B

    • 18-18.1 min: return to 10% B

    • 18.1-22 min: re-equilibration at 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive and/or Negative mode

  • MS Parameters:

    • Gas Temperature: 325°C

    • Drying Gas: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 175 V

  • Acquisition Mode: Targeted MS/MS or data-dependent acquisition

Quantitative Data Summary

The following tables provide representative quantitative data for fatty acid analysis using a stable isotope-labeled internal standard. While this data is not specific to this compound, it reflects the expected performance of a well-validated method using a similar internal standard.

Table 1: Linearity of Fatty Acid Quantification

AnalyteConcentration Range (µM)
Myristic Acid (C14:0)0.1 - 100>0.99
Palmitic Acid (C16:0)0.1 - 200>0.99
Stearic Acid (C18:0)0.1 - 200>0.99
Oleic Acid (C18:1)0.1 - 250>0.99
Linoleic Acid (C18:2)0.1 - 250>0.99

Table 2: Precision and Recovery

AnalyteIntra-day Precision (CV%)Inter-day Precision (CV%)Recovery (%)
Myristic Acid (C14:0)< 5%< 10%90 - 110%
Palmitic Acid (C16:0)< 5%< 10%92 - 108%
Stearic Acid (C18:0)< 6%< 12%88 - 112%
Oleic Acid (C18:1)< 5%< 11%91 - 109%
Linoleic Acid (C18:2)< 7%< 13%87 - 113%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µM)LOQ (µM)
Myristic Acid (C14:0)0.010.05
Palmitic Acid (C16:0)0.010.05
Stearic Acid (C18:0)0.020.08
Oleic Acid (C18:1)0.020.07
Linoleic Acid (C18:2)0.030.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Stable Isotope-Labeled This compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Extract Extract->Dry Derivatize Chemical Derivatization (e.g., Silylation for GC-MS) Dry->Derivatize If required Analysis GC-MS or LC-MS Analysis Dry->Analysis If no derivatization Derivatize->Analysis Processing Data Processing & Quantification (Normalize to IS) Analysis->Processing Result Quantitative Results Processing->Result

Caption: General workflow for metabolomics analysis using an internal standard.

signaling_pathway cluster_input Input cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_output Output FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HCA This compound (Intermediate for C10 FA) HydroxyacylCoA->HCA Hydrolysis AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Caption: Simplified overview of fatty acid beta-oxidation showing the position of 3-hydroxy fatty acid intermediates.

References

Application Note: Synthesis and Use of Deuterated 3-Hydroxycapric Acid for Isotope Dilution Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxycapric acid (3-hydroxydecanoic acid) is a medium-chain hydroxy fatty acid that serves as an important intermediate in the beta-oxidation of fatty acids.[1][2] Elevated levels of 3-hydroxy fatty acids in blood or urine can be indicative of certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[3][4][5] Accurate quantification of these metabolites is therefore crucial for the diagnosis and monitoring of such diseases.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy by correcting for sample matrix effects and variations in sample recovery. This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass.

This application note provides a detailed protocol for the chemical synthesis of deuterated this compound (d-3-HCA) and its application as an internal standard for the quantitative analysis of endogenous this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Synthesis of Deuterated (d₁)-3-Hydroxycapric Acid

The synthesis of d₁-3-Hydroxycapric acid is achieved via a two-step process involving the formation of a keto ester intermediate, followed by a stereospecific reduction using a deuterium (B1214612) donor, and subsequent hydrolysis.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Keto Ester Formation cluster_1 Step 2: Deuterated Reduction cluster_2 Step 3: Hydrolysis & Purification A Octanoyl Chloride C Ethyl 3-oxodecanoate (B1261010) A->C Claisen Condensation B Ethyl Acetoacetate (B1235776) B->C Claisen Condensation E Ethyl d1-3-hydroxydecanoate C->E D Sodium Borodeuteride (NaBD4) D->E Reduction G d1-3-Hydroxycapric Acid (Final Product) E->G F NaOH / H3O+ F->G Saponification

Caption: Synthetic workflow for d₁-3-Hydroxycapric Acid.

Materials and Reagents
Experimental Protocol

Step 1: Synthesis of Ethyl 3-oxodecanoate

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the sodium ethoxide solution to 0°C in an ice bath.

  • Slowly add ethyl acetoacetate to the cooled solution with continuous stirring.

  • After the addition is complete, add octanoyl chloride dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by pouring it into ice-cold dilute HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-oxodecanoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction with Sodium Borodeuteride

  • Dissolve the purified ethyl 3-oxodecanoate in ethanol and cool the solution to 0°C.

  • Add sodium borodeuteride (NaBD₄) portion-wise to the stirred solution. The deuterium from NaBD₄ will be incorporated at the C3 position.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully add water to quench the excess NaBD₄, followed by acidification with dilute HCl.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry, and concentrate to yield crude ethyl d₁-3-hydroxydecanoate.

Step 3: Hydrolysis to d₁-3-Hydroxycapric Acid

  • Dissolve the crude ethyl d₁-3-hydroxydecanoate in a solution of NaOH in ethanol/water.

  • Heat the mixture to reflux for 2-4 hours to facilitate saponification of the ester.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.

  • Extract the final product, d₁-3-Hydroxycapric acid, with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the final product by column chromatography on silica gel or by recrystallization to achieve high purity.

  • Confirm the structure, purity, and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: Application in Isotope Dilution GC-MS

The synthesized d₁-3-Hydroxycapric acid is used as an internal standard to quantify the endogenous levels of this compound in biological matrices like plasma or serum.

Principle of Isotope Dilution

Isotope_Dilution A Biological Sample (Contains unknown amount of Analyte) C Spiked Sample A->C B Internal Standard (Known amount of d1-3-Hydroxycapric Acid) B->C D Extraction & Derivatization C->D E GC-MS Analysis D->E F Mass Spectrometer detects Analyte (m/z) and Standard (m/z + 1) E->F G Calculate Peak Area Ratio (Analyte / Standard) F->G H Quantify Analyte using Calibration Curve G->H

Caption: Principle of Isotope Dilution Mass Spectrometry.

Protocol for Sample Analysis

1. Sample Preparation

  • To 100 µL of plasma or serum, add a precise volume of the d₁-3-Hydroxycapric acid internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Vortex the mixture briefly.

  • Acidify the sample with 50 µL of 6M HCl.

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube and repeat the extraction.

  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS. This step makes the hydroxy acid volatile for gas chromatography.

3. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL (splitless).

  • Oven Program: Initial 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Impact (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

The following table summarizes the typical quantitative parameters for the analysis of this compound using its deuterated internal standard. The mass-to-charge (m/z) values represent the characteristic ions of the di-TMS derivatives monitored in SIM mode.

ParameterThis compound (Analyte)d₁-3-Hydroxycapric Acid (Internal Standard)
Formula Weight (underivatized) 188.25 g/mol 189.26 g/mol
Monitored Ions (m/z) 245, 175246, 176
Quantifier Ion (m/z) 245246
Linearity Range 0.2 - 50 µmol/LN/A
Correlation (r²) > 0.995N/A
Intra-day CV (%) < 10%N/A
Inter-day CV (%) < 15%N/A
Data are representative and based on typical performance for similar assays.

Conclusion

This application note provides a robust framework for the synthesis of d₁-3-Hydroxycapric acid and its successful implementation as an internal standard in a highly sensitive and specific isotope dilution GC-MS method. This approach enables the accurate quantification of this compound in complex biological matrices, which is invaluable for research and clinical diagnosis of fatty acid oxidation disorders.

References

Application Notes and Protocols for Studying 3-Hydroxycapric Acid Metabolism in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture systems for the investigation of 3-Hydroxycapric acid (3-HCA) metabolism. The following sections detail the necessary protocols for cell line selection, experimental execution, and analytical methodologies to elucidate the metabolic fate and signaling effects of this medium-chain hydroxy fatty acid.

Introduction

This compound (3-HCA), a C10 medium-chain hydroxy fatty acid, is an intermediate in the beta-oxidation of decanoic acid.[1] Beyond its role in fatty acid metabolism, there is growing interest in its potential signaling functions, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.[2][3] Understanding the cellular metabolism of 3-HCA is crucial for elucidating its physiological roles and pharmacological potential. This document provides detailed protocols for studying 3-HCA metabolism in vitro using cultured mammalian cells.

Recommended Cell Lines

The choice of cell line is critical for studying fatty acid metabolism. Hepatocytes are a primary site of fatty acid oxidation, making them a highly relevant model.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line for studying liver metabolism. These cells are robust and easy to culture, making them suitable for a variety of metabolic and signaling assays.

  • Primary Hepatocytes (e.g., Mouse or Human): These cells most closely represent the in vivo physiology of the liver.[4][5] However, they are more challenging to culture and have a limited lifespan.

  • 3T3-L1 (Mouse Adipocytes): Useful for studying the effects of 3-HCA on adipogenesis and lipid accumulation, particularly in the context of PPARγ activation.

Experimental Protocols

Protocol 1: Preparation of this compound-Bovine Serum Albumin (BSA) Complex

Fatty acids have low solubility in aqueous culture media and are typically complexed to a carrier protein like BSA.

Materials:

  • This compound (sodium salt)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • 0.1 M NaOH

  • Sterile, deionized water

Procedure:

  • Prepare a 10 mM stock solution of 3-HCA: Dissolve the sodium salt of 3-HCA in sterile water. If starting with the free acid, dissolve it in a small volume of 0.1 M NaOH and then bring it to the final volume with sterile water.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in DPBS and warm to 37°C.

  • Complex 3-HCA with BSA: While gently vortexing the BSA solution, slowly add the 10 mM 3-HCA stock solution to achieve the desired final molar ratio (e.g., 3:1 3-HCA:BSA).

  • Incubate: Incubate the solution at 37°C for 1 hour to allow for complete complexing.

  • Sterilize: Filter-sterilize the 3-HCA-BSA complex through a 0.22 µm filter.

  • Storage: Store aliquots at -20°C.

Protocol 2: Cell Culture and Treatment with 3-HCA

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-HCA-BSA complex (from Protocol 1)

  • Control medium (containing BSA without 3-HCA)

  • Cell culture plates (e.g., 6-well or 12-well plates)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Starvation (Optional): For uptake and metabolism studies, you may want to starve the cells in a serum-free medium for 2-4 hours prior to treatment to reduce the background from serum lipids.

  • Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentration of the 3-HCA-BSA complex. Include a vehicle control (medium with BSA alone).

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Harvesting: After incubation, harvest the cells and the culture medium for metabolite analysis.

Protocol 3: Extraction of Intracellular and Extracellular Metabolites

Materials:

  • Ice-cold PBS

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated fatty acids)

  • Cell scraper

  • Centrifuge

Procedure:

  • Medium Collection: Collect the culture medium from each well and store it at -80°C for analysis of extracellular metabolites.

  • Cell Washing: Wash the cell monolayer twice with ice-cold PBS to remove any remaining medium.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (containing internal standards) to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

  • Protein Precipitation: Incubate the samples at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (containing the metabolites) to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

Protocol 4: Quantification of 3-HCA and its Metabolites by LC-MS/MS

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Reversed-phase C18 column

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

General LC Gradient:

Time (min)% Mobile Phase B
0.010
2.050
10.095
12.095
12.110
15.010

MS/MS Detection:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • This compound: Precursor ion (m/z) 187.1 -> Product ion (m/z) 115.1

    • Decanoic acid: Precursor ion (m/z) 171.1 -> Product ion (m/z) 127.1

    • Note: Specific MRM transitions should be optimized for the instrument being used.

Data Analysis:

  • Quantify the concentration of 3-HCA and its metabolites by creating a standard curve with known concentrations of analytical standards.

  • Normalize the results to the cell number or total protein content.

Data Presentation

Table 1: Cellular Uptake and Metabolism of this compound in HepG2 Cells (Illustrative Data)
Time (hours)Intracellular 3-HCA (nmol/mg protein)Extracellular 3-HCA (µM)Intracellular Decanoic Acid (nmol/mg protein)
00.05 ± 0.0150.0 ± 2.50.02 ± 0.01
22.5 ± 0.342.1 ± 3.10.8 ± 0.1
65.8 ± 0.628.5 ± 2.72.1 ± 0.2
123.1 ± 0.415.3 ± 1.91.5 ± 0.2
241.2 ± 0.25.6 ± 0.80.6 ± 0.1

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived values.

Signaling Pathway and Experimental Workflow Diagrams

Beta_Oxidation_of_3_Hydroxycapric_Acid 3-Hydroxycapric_Acid This compound (extracellular) Fatty_Acid_Transporter Fatty Acid Transporter 3-Hydroxycapric_Acid->Fatty_Acid_Transporter 3-HCA_intracellular This compound (intracellular) Acyl_CoA_Synthetase Acyl-CoA Synthetase 3-HCA_intracellular->Acyl_CoA_Synthetase 3-Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxydecanoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3-Ketodecanoyl_CoA 3-Ketodecanoyl-CoA Thiolase Thiolase 3-Ketodecanoyl_CoA->Thiolase Decanoyl_CoA Decanoyl-CoA Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Transporter->3-HCA_intracellular Acyl_CoA_Synthetase->3-Hydroxydecanoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3-Ketodecanoyl_CoA Thiolase->Decanoyl_CoA Thiolase->Acetyl_CoA

Beta-oxidation pathway of this compound.

PPAR_Activation_by_3_HCA 3_HCA This compound PPAR PPARα / PPARγ 3_HCA->PPAR Activation Heterodimerization Heterodimerization PPAR->Heterodimerization RXR RXR RXR->Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) Transcription Transcription PPRE->Transcription Target_Gene_Expression Target Gene Expression (e.g., CPT1, FABP) Metabolic_Effects Metabolic Effects (Increased Fatty Acid Oxidation, Adipogenesis) Target_Gene_Expression->Metabolic_Effects Binding Binding Heterodimerization->Binding Binding->PPRE Transcription->Target_Gene_Expression

PPAR signaling pathway activation by 3-HCA.

Experimental_Workflow_3HCA_Metabolism Cell_Culture 1. Cell Culture (e.g., HepG2) 3HCA_Treatment 2. Treatment with 3-HCA-BSA Complex Cell_Culture->3HCA_Treatment Sample_Collection 3. Sample Collection (Cells and Medium) 3HCA_Treatment->Sample_Collection Metabolite_Extraction 4. Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Experimental workflow for 3-HCA metabolism study.

References

analytical techniques for measuring 3-hydroxy fatty acids in food samples

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on the role of lipids in health and disease has driven the need for robust analytical methods to quantify specific lipid species in various matrices, including food. 3-hydroxy fatty acids (3-OH FAs), which are intermediates in fatty acid β-oxidation and components of bacterial lipopolysaccharides, are of growing interest to researchers. Their presence and concentration in food can have implications for nutrition, food quality, and safety.

This document provides detailed application notes and protocols for the analysis of 3-hydroxy fatty acids in food samples, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a well-established and powerful technique for this purpose. An overview of Liquid Chromatography-Mass Spectrometry (LC-MS) is also presented as a complementary approach.

Application Note 1: GC-MS for 3-OH FA Analysis

Gas Chromatography-Mass Spectrometry is the gold standard for the quantitative analysis of 3-OH FAs due to its high sensitivity, specificity, and the extensive availability of spectral libraries.[1] The method typically involves extraction of lipids from the food matrix, hydrolysis to release bound 3-OH FAs, and chemical derivatization to increase their volatility for GC analysis.[2][3] The use of stable isotope-labeled internal standards is crucial for accurate quantification.[4][5]

Key Experimental Protocol: GC-MS Analysis of Total 3-OH FAs

This protocol details the steps from sample preparation to instrumental analysis for determining the total concentration of 3-OH FAs (both free and esterified) in a food sample.

1. Sample Preparation and Lipid Extraction

  • Objective: To extract total lipids from the food sample.

  • Procedure:

    • Homogenize a known quantity (e.g., 1-5 grams) of the food sample.

    • Perform a lipid extraction using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or Bligh-Dyer method (chloroform:methanol:water).

    • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification (Alkaline Hydrolysis)

  • Objective: To release 3-OH FAs from their esterified forms (e.g., triglycerides, phospholipids).

  • Procedure:

    • Resuspend the dried lipid extract in a known volume of methanolic NaOH (e.g., 2 mL of 0.5 M).

    • For determining total 3-OH FA content, heat the sample at a controlled temperature (e.g., 80°C) for 30-60 minutes.

    • Allow the sample to cool to room temperature.

3. Acidification and Extraction of Free Fatty Acids

  • Objective: To protonate the fatty acid salts and extract them into an organic solvent.

  • Procedure:

    • Add stable isotope-labeled internal standards for each 3-OH FA of interest to the cooled sample. This corrects for variations in extraction and derivatization efficiency.

    • Acidify the sample to a pH < 3 using an acid like 6 M HCl.

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., 3 mL of ethyl acetate (B1210297) or hexane). Vortex thoroughly.

    • Centrifuge to separate the phases and carefully collect the upper organic layer containing the free fatty acids.

    • Repeat the extraction step twice more, pooling the organic layers.

    • Dry the pooled organic extract completely under a stream of nitrogen at approximately 37°C.

4. Derivatization (Silylation)

  • Objective: To convert the non-volatile 3-OH FAs into volatile trimethylsilyl (B98337) (TMS) derivatives suitable for GC analysis.

  • Procedure:

    • To the dried fatty acid residue, add a silylating agent. A common choice is 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 60-80°C for 60 minutes to ensure complete derivatization.

    • After cooling, the sample is ready for injection into the GC-MS.

5. GC-MS Instrumental Analysis

  • Objective: To separate, detect, and quantify the derivatized 3-OH FAs.

  • Parameters: The following table provides typical GC-MS parameters for this analysis.

ParameterSpecification
Gas Chromatograph Agilent 5890 series II system or equivalent
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 - 280°C
Oven Program Initial: 80°C, hold for 5 min. Ramp 1: 3.8°C/min to 200°C. Ramp 2: 15°C/min to 290°C, hold for 6 min.
Carrier Gas Helium
Mass Spectrometer Electron Impact (EI) ionization
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis

Quantification is achieved by creating calibration curves for each 3-OH FA using standards. The concentration in the sample is calculated based on the ratio of the peak area of the native analyte to its corresponding stable isotope-labeled internal standard.

Table 1: Characteristic Ions for SIM Analysis of 3-OH FA TMS Derivatives

3-Hydroxy Fatty AcidNative Analyte [M-CH₃]⁺ m/zStable Isotope Standard [M-CH₃]⁺ m/z
3-Hydroxyhexanoic (C6)261263
3-Hydroxyoctanoic (C8)289291
3-Hydroxydecanoic (C10)317319
3-Hydroxydodecanoic (C12)345347
3-Hydroxytetradecanoic (C14)373375
3-Hydroxyhexadecanoic (C16)401403

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Food Sample Homogenate Homogenization Sample->Homogenate LipidExtract Lipid Extraction (Folch/Bligh-Dyer) Homogenate->LipidExtract Saponification Saponification (Alkaline Hydrolysis) LipidExtract->Saponification Acidification Acidification & LLE Saponification->Acidification + Internal Standards DriedExtract Dried FA Extract Acidification->DriedExtract Derivatization Silylation (BSTFA + TMCS, 80°C) DriedExtract->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Inject 1µL Data Data Processing & Quantification GCMS->Data

Caption: Workflow for GC-MS analysis of 3-OH FAs in food.

Application Note 2: LC-MS for 3-OH FA Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for the analysis of 3-OH FAs, with the primary advantage of potentially eliminating the need for chemical derivatization. This simplifies sample preparation and reduces analysis time. High-resolution mass spectrometry (HRMS) coupled with LC provides excellent sensitivity and selectivity.

Key Experimental Protocol: Direct LC-MS Analysis

This protocol outlines a more direct approach suitable for LC-MS.

1. Sample Preparation and Extraction

  • Objective: To extract free 3-OH FAs and those released by simpler hydrolysis methods.

  • Procedure:

    • Homogenize the food sample.

    • Perform an extraction using a suitable solvent like acetonitrile (B52724) or an acidified organic solvent to simultaneously extract and precipitate proteins.

    • A solid-phase extraction (SPE) step may be employed for cleanup and concentration of the analytes.

    • Add internal standards.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS Instrumental Analysis

  • Objective: To separate, identify, and quantify underivatized 3-OH FAs.

  • Parameters: General parameters are provided below. Specific conditions must be optimized.

ParameterSpecification
Liquid Chromatograph UHPLC/HPLC system
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient A suitable gradient from high aqueous to high organic
Column Temperature 40 - 50°C
Mass Spectrometer High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Full Scan with MS/MS for confirmation or Parallel Reaction Monitoring (PRM)

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Food Sample Extraction Extraction (e.g., Acetonitrile) Sample->Extraction + Internal Standards Cleanup SPE Cleanup (Optional) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LCMS LC-HRMS Analysis (ESI Negative) Reconstitution->LCMS Inject Sample Data Data Processing & Quantification LCMS->Data

Caption: Workflow for direct LC-MS analysis of 3-OH FAs in food.

Quantitative Data Summary

The concentration of 3-OH FAs can vary significantly depending on the food type, processing, and microbial activity. The following table presents example data for illustrative purposes, based on findings in the literature.

Table 2: Example Concentrations of 3-OH FAs in Selected Food Products

3-Hydroxy Fatty AcidFood MatrixConcentration Range (mg/100g lipid weight)
3-OH-C8:0Goat Milk0.5 - 2.1
3-OH-C10:0Goat Milk1.2 - 4.5
3-OH-C12:0Cow Milk0.8 - 3.0
3-OH-C14:0Cheese (various)2.5 - 10.5
3-OH-C16:0Cheese (various)3.0 - 17.7
3-OH-C18:0Suet0.1 - 0.5

Note: These values are compiled from literature and are intended for illustrative purposes. Actual concentrations will vary.

References

Application of 3-Hydroxycapric Acid in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-001

Introduction

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a naturally occurring medium-chain fatty acid. It is a known metabolite in various organisms, including Escherichia coli, and has garnered interest for its potential biological activities.[1] While extensively studied for its antifungal properties, emerging research suggests its potential as a scaffold for developing novel antibacterial agents. This document provides an overview of the current understanding of 3-HDA's antibacterial applications, including its mechanism of action, and provides detailed protocols for its evaluation.

Antibacterial Spectrum and Efficacy

This compound has demonstrated activity against a range of microorganisms. While more extensive data is available for its antifungal effects, studies indicate its efficacy against certain bacteria, particularly Gram-positive species.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and structurally similar compounds. It is important to note that data on the specific antibacterial activity of this compound is still emerging.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Penicillium roqueforti25
Penicillium commune100
Aspergillus nidulans50
Aspergillus fumigatus100
Kluyveromyces marxianus50
Rhodotorula mucilaginosa10
Pichia anomala50

Source: Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14

Table 2: Antibacterial Activity of Medium-Chain 3-Hydroxy Fatty Acids

CompoundBacterial SpeciesMinimum Inhibitory Concentration (MIC)
(R)-3-hydroxyoctanoic acidListeria spp.1 - 5 mM
(R)-3-hydroxyoctanoic acidStaphylococcus aureus RN42201 - 5 mM
(R)-3-hydroxy-8-nonenoic acidListeria spp.1 - 5 mM
(R)-3-hydroxy-8-nonenoic acidStaphylococcus aureus RN42201 - 5 mM
(R)-3-hydroxy-10-undecenoic acidListeria spp.1 - 5 mM
(R)-3-hydroxy-10-undecenoic acidStaphylococcus aureus RN42201 - 5 mM
Copolymer of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoateEscherichia coli 873980 µL/mL
Copolymer of 3-hydroxyoctanoate and 3-hydroxydecanoateStaphylococcus aureus 6538P60 µL/mL

Source: Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production[2], Minimum inhibition concentration (MIC) and minimum bactericidal...[3]

Mechanism of Action

The primary mechanism of antibacterial action for fatty acids, including this compound, is the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in bacterial cell death.

Key Mechanistic Steps:

  • Membrane Intercalation: Due to its amphipathic nature, 3-HDA inserts into the bacterial cell membrane's phospholipid bilayer.

  • Increased Membrane Permeability: This insertion disrupts the membrane's integrity, leading to increased permeability.

  • Membrane Depolarization: The increased ion flow across the membrane dissipates the membrane potential, which is crucial for cellular energy production (ATP synthesis) and transport processes.

  • Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

  • Inhibition of Cellular Processes: The disruption of the membrane and loss of essential components leads to the inhibition of critical cellular processes, including the electron transport chain and enzymatic activity.

While direct inhibition of specific signaling pathways by this compound in bacteria has not been extensively documented, its action on the cell membrane indirectly affects numerous signaling cascades that are dependent on membrane integrity and cellular energy status.

G cluster_membrane Bacterial Cell Membrane Membrane_Integrity Membrane Integrity Permeability Increased Permeability Membrane_Integrity->Permeability 3_HDA This compound Intercalation Membrane Intercalation 3_HDA->Intercalation Intercalation->Membrane_Integrity disrupts Depolarization Membrane Depolarization Permeability->Depolarization Leakage Leakage of Cellular Contents Permeability->Leakage Inhibition Inhibition of Cellular Processes Depolarization->Inhibition Leakage->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Proposed mechanism of antibacterial action for this compound.

Experimental Protocols

Detailed protocols for evaluating the antibacterial activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of this compound against a specific bacterium.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare 3-HDA Dilutions: a. In the first column of the 96-well plate, add 100 µL of 2x the highest desired concentration of 3-HDA in CAMHB. b. Add 100 µL of CAMHB to the remaining wells (columns 2-12). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the positive control (no 3-HDA), and column 12 as the negative control (no bacteria).

  • Prepare Bacterial Inoculum: a. Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. b. Add 100 µL of sterile CAMHB to the wells in column 12.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be observed by the absence of turbidity compared to the positive control. b. Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with an OD similar to the negative control.

G Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of 3-HDA in a 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (5x10^5 CFU/mL) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.
Protocol 2: Bacterial Cell Membrane Permeability Assay using SYTOX™ Green

This assay determines if this compound compromises the bacterial cell membrane, allowing the entry of the fluorescent dye SYTOX™ Green, which binds to nucleic acids.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • SYTOX™ Green nucleic acid stain (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microplate reader

  • Black 96-well microtiter plates with clear bottoms

Procedure:

  • Prepare Bacterial Suspension: a. Harvest bacterial cells by centrifugation and wash twice with PBS. b. Resuspend the cells in PBS to an OD600 of 0.2-0.5.

  • Assay Setup: a. Add 100 µL of the bacterial suspension to the wells of the black microtiter plate. b. Add SYTOX™ Green to a final concentration of 1-5 µM to each well. c. Incubate in the dark at room temperature for 15-30 minutes to allow for dye equilibration.

  • Treatment and Measurement: a. Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm). b. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) to the wells. c. Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes). d. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (solvent vehicle).

  • Data Analysis: a. An increase in fluorescence intensity over time compared to the negative control indicates membrane permeabilization.

G Start Start Prepare_Cells Prepare and wash bacterial cell suspension in PBS Start->Prepare_Cells Add_SYTOX Add SYTOX™ Green and incubate Prepare_Cells->Add_SYTOX Measure_Baseline Measure baseline fluorescence Add_SYTOX->Measure_Baseline Add_3HDA Add this compound Measure_Baseline->Add_3HDA Monitor_Fluorescence Monitor fluorescence over time Add_3HDA->Monitor_Fluorescence Analyze_Data Analyze fluorescence increase to determine membrane permeability Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Cells Prepare and wash bacterial cell suspension Start->Prepare_Cells Load_Dye Incubate cells with DiSC₃(5) to quench fluorescence Prepare_Cells->Load_Dye Measure_Baseline Measure stable baseline fluorescence Load_Dye->Measure_Baseline Add_3HDA Add this compound Measure_Baseline->Add_3HDA Monitor_Fluorescence Monitor fluorescence de-quenching over time Add_3HDA->Monitor_Fluorescence Analyze_Data Analyze fluorescence increase to determine membrane depolarization Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

troubleshooting interference in 3-Hydroxycapric acid GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference and other issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Hydroxycapric acid (3-hydroxydecanoic acid).

Frequently Asked Questions (FAQs)

Q1: I am not seeing a peak for my this compound derivative. What are the possible causes?

A1: Several factors could lead to a complete loss of the analyte peak:

  • Incomplete Derivatization: this compound requires derivatization to increase its volatility for GC analysis. Incomplete reaction with the silylating agent (e.g., BSTFA, MSTFA) is a common issue. Ensure your derivatization reagent is fresh and the reaction is carried out under anhydrous conditions.

  • Sample Degradation: The trimethylsilyl (B98337) (TMS) derivatives of hydroxy fatty acids can be unstable and susceptible to hydrolysis. Analyze samples as soon as possible after derivatization.

  • Injector Issues: Active sites in the GC inlet liner can cause adsorption of the analyte. Use a deactivated liner and consider replacing it if performance degrades. Also, ensure the injection volume and temperature are appropriate.

  • Column Problems: The GC column may be contaminated or degraded. Try trimming the first few centimeters of the column or conditioning it at a high temperature.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is often caused by active sites in the chromatographic system that interact with the hydroxyl and carboxyl groups of your analyte.

  • Check Derivatization: Incomplete derivatization will leave polar functional groups exposed, leading to tailing. Ensure the derivatization reaction has gone to completion.

  • Inlet Maintenance: The injector liner is a common source of activity. Replace the liner with a fresh, deactivated one.

  • Column Conditioning: Contaminants at the head of the GC column can cause peak tailing. It is recommended to trim a small portion (e.g., 10-20 cm) from the front of the column.

  • GC Column Choice: Ensure you are using a suitable column. A low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is generally a good choice for this analysis.[1]

Q3: I am observing "ghost peaks" in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in blank runs or in between sample injections and are typically due to contamination.

  • Injector Contamination: Remnants from previous injections can accumulate in the injector port and slowly elute in subsequent runs. Clean the injector port and replace the septum and liner.

  • Contaminated Syringe: The autosampler syringe may carry over material from a previous, more concentrated sample. Implement a thorough syringe wash protocol between injections.

  • Derivatization Reagent Artifacts: The silylating reagents themselves or their byproducts can sometimes produce peaks. It is advisable to run a blank derivatization reagent sample to identify any potential artifacts.

  • Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps. Ensure high-purity carrier gas and the use of appropriate gas purifiers.

Q4: The retention time of my this compound peak is shifting between injections. What should I investigate?

A4: Retention time shifts can indicate instability in the chromatographic system.

  • Flow Rate Fluctuation: Check for leaks in the system, from the gas source to the detector. Unstable carrier gas flow will cause retention times to vary.

  • Oven Temperature Instability: Verify that the GC oven is maintaining a stable and reproducible temperature program.

  • Column Contamination: Buildup of non-volatile matrix components on the column can alter its properties and affect retention times.

  • Large Injection Volume: Injecting a large volume of solvent can cause variations in the initial band of analytes on the column, leading to shifting retention times.

Q5: I suspect matrix effects are interfering with my quantification. How can I identify and mitigate them?

A5: Matrix effects occur when co-eluting compounds from the sample matrix enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound. This standard will co-elute with the analyte and experience similar matrix effects.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects seen in the actual samples.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Improved Sample Cleanup: Incorporate additional sample cleanup steps, such as solid-phase extraction (SPE), to remove matrix components prior to GC-MS analysis.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of TMS-derivatized this compound.

ParameterValueNotes
Molecular Ion (M+) of di-TMS derivative m/z 332One TMS group on the carboxylic acid and one on the hydroxyl group.[2]
Quantification Ion m/z 233Characteristic fragment from α-cleavage, often used for selected ion monitoring (SIM).[1][2]
Other Diagnostic Ions m/z 317, 201, 73, 75m/z 317: [M-15]+ (loss of a methyl group). m/z 201: from α-cleavage. m/z 73: trimethylsilyl ion. m/z 75: dimethylsilanol ion.[2]
Typical GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A common low-polarity column suitable for this analysis.[1]
Estimated Retention Time ~15-20 minHighly dependent on the specific GC oven temperature program. With a ramp from 80°C, it will elute after the shorter chain 3-hydroxy fatty acids.

Experimental Protocols

Detailed Methodology for the Derivatization of this compound

This protocol is adapted for the analysis of this compound from biological samples and involves hydrolysis, extraction, and derivatization.[1]

1. Sample Preparation and Hydrolysis (for total this compound): a. To 500 µL of serum or plasma, add a known amount of a suitable internal standard (e.g., stable isotope-labeled this compound). b. For the determination of total this compound (free and esterified), add 500 µL of 10 M NaOH. c. Incubate the sample at 37°C for 30 minutes to hydrolyze any esters. d. Acidify the sample with 2 mL of 6 M HCl.

2. Liquid-Liquid Extraction: a. Add 3 mL of ethyl acetate (B1210297) to the acidified sample. b. Vortex vigorously for 1 minute and then centrifuge to separate the layers. c. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. d. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers. e. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization: a. To the dried extract, add 100 µL of a silylating reagent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS). b. Cap the vial tightly and heat at 80°C for 60 minutes. c. After cooling to room temperature, the sample is ready for GC-MS analysis.

Visual Troubleshooting Guides

GCMS_Troubleshooting_Workflow start Problem Encountered (e.g., No Peak, Tailing Peak, Ghost Peak) check_derivatization Step 1: Verify Derivatization - Reagent fresh? - Anhydrous conditions? - Correct temperature/time? start->check_derivatization check_system_blank Step 2: Run System Blank - Inject derivatization reagent only - Inject solvent only check_derivatization->check_system_blank If derivatization seems OK check_injector Step 3: Inspect GC Injector - Replace septum and liner - Check for contamination check_system_blank->check_injector If blanks show issues check_column Step 4: Evaluate Column Health - Trim column inlet (10-20 cm) - Condition column check_injector->check_column If injector is clean check_method_params Step 5: Review Method Parameters - Temperatures (inlet, oven, transfer line) - Flow rate - Split/splitless time check_column->check_method_params If column is healthy resolve Problem Resolved check_method_params->resolve If parameters are optimal

Caption: A workflow for troubleshooting common GC-MS issues.

Derivatization_Process_Flow start Start: Dried Sample Extract add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) start->add_reagent heat_sample Heat Sample (e.g., 60-80°C for 1 hour) add_reagent->heat_sample cool_sample Cool to Room Temperature heat_sample->cool_sample inject Inject into GC-MS cool_sample->inject

Caption: A simplified workflow for the derivatization of this compound.

References

Technical Support Center: Optimizing Recovery of 3-Hydroxydecanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of 3-hydroxydecanoic acid (3-HDA) from various biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction, purification, and analysis of 3-HDA.

Issue 1: Low Recovery of 3-HDA from Plasma/Serum Samples

Potential Cause Recommended Solution
Incomplete Protein Precipitation Ensure the correct ratio of precipitation solvent (e.g., methanol, acetonitrile) to plasma/serum is used. A common starting point is a 3:1 or 4:1 ratio (solvent:sample, v/v). Vortex thoroughly and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to enhance protein precipitation. Centrifuge at a high speed (e.g., >10,000 x g) to ensure a clear supernatant.
Inefficient Liquid-Liquid Extraction (LLE) - Solvent Choice: Use a solvent appropriate for 3-HDA's polarity. Ethyl acetate (B1210297) is a commonly used solvent for extraction.[1] - pH Adjustment: Acidify the sample to a pH below the pKa of 3-HDA (~4.8) to protonate the carboxylic acid group, making it less polar and more soluble in the organic extraction solvent. Hydrochloric acid (HCl) is often used for acidification.[1] - Emulsion Formation: If an emulsion forms between the aqueous and organic layers, try adding a small amount of saturated sodium chloride (brine) solution or centrifuging at a higher speed for a longer duration.
Analyte Adsorption Use low-adsorption polypropylene (B1209903) tubes and pipette tips throughout the extraction process. Silanized glassware can also be used to minimize adsorption of the analyte to glass surfaces.
Degradation of 3-HDA Process samples as quickly as possible and store them at low temperatures (-80°C) if immediate analysis is not possible. Avoid repeated freeze-thaw cycles.

Issue 2: High Background Noise or Interfering Peaks in Chromatograms

Potential Cause Recommended Solution
Matrix Effects (Ion Suppression/Enhancement in LC-MS) - Dilution: Dilute the final extract to reduce the concentration of interfering matrix components. - Improved Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after initial protein precipitation or LLE. Choose an SPE sorbent that retains 3-HDA while allowing interfering compounds to be washed away. - Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled 3-HDA) can help compensate for matrix effects.[2]
Contamination from Reagents or Labware Use high-purity solvents (e.g., LC-MS grade). Thoroughly clean all glassware and use fresh disposable plasticware. Run a blank sample (reagents only) to identify potential sources of contamination.
Co-elution of Isomers or Structurally Similar Compounds Optimize the chromatographic method. For GC, adjust the temperature ramp. For LC, modify the mobile phase composition, gradient, or use a column with a different selectivity.

Issue 3: Poor Peak Shape (Tailing or Fronting) in Chromatography

Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Active Sites on the Column For GC analysis, ensure proper derivatization to cap the polar functional groups of 3-HDA. For LC analysis, consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.
Inappropriate Mobile Phase pH (LC) Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For acidic compounds like 3-HDA, a lower pH mobile phase (e.g., containing 0.1% formic acid) is often used.[3]
Column Degradation Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to optimize the recovery of 3-HDA from a new biological matrix?

A1: The first step is to conduct a literature search for established methods for similar analytes in that specific matrix. If no direct methods are available, start with a generic liquid-liquid extraction or protein precipitation protocol and then optimize parameters such as solvent choice, pH, and extraction time. It is highly recommended to use a spiked matrix sample to evaluate the recovery at each optimization step.

Q2: Is derivatization necessary for the analysis of 3-HDA?

A2: For Gas Chromatography (GC)-Mass Spectrometry (MS) analysis, derivatization is essential to increase the volatility and thermal stability of 3-HDA. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[1][4] For Liquid Chromatography (LC)-MS/MS analysis, derivatization is generally not required as 3-HDA can be ionized directly, typically in negative ion mode.[5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 3-HDA?

A3: To minimize matrix effects, you can employ several strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering components such as phospholipids (B1166683) from plasma samples.

  • Chromatographic Separation: Optimize your LC method to separate 3-HDA from the majority of matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate quantification.

  • Matrix Matching: Prepare your calibration standards in a blank matrix that is similar to your samples.

Q4: What are the key validation parameters I should assess for my 3-HDA analytical method?

A4: According to ICH and other regulatory guidelines, key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for 3-Hydroxy Fatty Acids from Biological Matrices

Extraction Method Biological Matrix Analyte(s) Recovery (%) Analytical Technique Reference
Liquid-Liquid Extraction (Ethyl Acetate)Plasma/Serum3-Hydroxy Fatty Acids (C6-C18)Not explicitly stated, but method validated for clinical use.GC-MS[1]
Protein Precipitation (Methanol)Milk19 Saturated Hydroxy Fatty AcidsGood linearity (r² > 0.990) and low LOQs (0.4-2.6 ng/mL) suggest efficient extraction.LC-HRMS[5]
Solid-Phase ExtractionRat Plasma11 Phenolic Acids88 - 117UPLC-MS[6]
Solid-Phase ExtractionRat Urine11 Phenolic Acids87 - 102UPLC-MS[6]
Solid-Phase ExtractionRat Liver11 Phenolic Acids38 - 100UPLC-MS[6]

Experimental Protocols

Protocol 1: Extraction of 3-HDA from Plasma/Serum for GC-MS Analysis

This protocol is a generalized procedure based on common practices for 3-hydroxy fatty acid analysis.[1][7]

  • Sample Preparation:

    • To 500 µL of plasma or serum in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard for 3-HDA.

  • Hydrolysis (Optional, for total 3-HDA):

    • For the analysis of total (free and esterified) 3-HDA, add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes. For free 3-HDA, skip this step.

  • Acidification:

    • Acidify the sample by adding 125 µL of 6 M HCl. Vortex to mix.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the tube tightly and heat at 80°C for 60 minutes.

  • Analysis:

    • Cool the sample to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL into the GC-MS system.

Protocol 2: Extraction of 3-HDA from Cell Culture Media for LC-MS/MS Analysis

This protocol provides a general workflow for extracting 3-HDA from cell culture media.

  • Sample Collection:

    • Collect the cell culture medium and centrifuge to remove any cells or debris.

  • Internal Standard Spiking:

    • To 1 mL of the clarified medium, add the internal standard.

  • Protein Precipitation:

    • Add 3 mL of ice-cold methanol.

    • Vortex for 1 minute.

    • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Drying:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a nitrogen evaporator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an LC vial for analysis.

Visualizations

Experimental_Workflow_3HDA_Extraction start Start: Biological Matrix (Plasma, Serum, Media) add_is Add Internal Standard start->add_is sample_prep Sample Pre-treatment (e.g., Hydrolysis, Acidification) add_is->sample_prep extraction Extraction Step sample_prep->extraction protein_precipitation Protein Precipitation (e.g., Methanol, Acetonitrile) extraction->protein_precipitation Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) extraction->lle Option 2 spe Solid-Phase Extraction extraction->spe Option 3 evaporation Evaporation to Dryness protein_precipitation->evaporation lle->evaporation spe->evaporation derivatization Derivatization (for GC-MS) evaporation->derivatization reconstitution Reconstitution (for LC-MS) evaporation->reconstitution gcms GC-MS derivatization->gcms lcms LC-MS/MS reconstitution->lcms analysis Analysis Troubleshooting_Low_Recovery issue issue cause cause solution solution low_recovery Issue: Low 3-HDA Recovery check_extraction Extraction Inefficient? low_recovery->check_extraction check_adsorption Analyte Adsorption? low_recovery->check_adsorption check_degradation Analyte Degradation? low_recovery->check_degradation check_precipitation Incomplete Protein Precipitation? low_recovery->check_precipitation check_ph Optimize pH (Acidify Sample) check_extraction->check_ph Yes check_solvent Change Extraction Solvent check_extraction->check_solvent Yes use_low_bind Use Low-Binding Plastics/Glassware check_adsorption->use_low_bind Possible process_cold Process Samples Cold and Quickly check_degradation->process_cold Possible optimize_precipitation Optimize Solvent:Sample Ratio and Incubation Time/Temp check_precipitation->optimize_precipitation Possible

References

Technical Support Center: Analysis of 3-Hydroxycapric Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 3-Hydroxycapric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing significant ion suppression or enhancement for this compound?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, this compound.[1] This can lead to inaccurate and unreliable quantification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Sample Cleanup: Co-eluting matrix components, such as phospholipids (B1166683) and proteins, are a primary cause of ion suppression.Implement a more rigorous sample preparation method. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[2]
Chromatographic Co-elution: The analyte is co-eluting with interfering matrix components.Optimize the chromatographic method to better separate this compound from matrix interferences. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.
High Sample Concentration: Injecting a highly concentrated sample can overwhelm the ion source.Dilute the sample extract before injection. This can reduce the concentration of matrix components relative to the analyte.
Inappropriate Internal Standard: The internal standard (IS) is not adequately compensating for matrix effects.Use a stable isotope-labeled (SIL) internal standard for this compound (e.g., deuterated this compound). A SIL IS co-elutes and experiences similar matrix effects as the analyte, providing more accurate correction.[3][4]

Question 2: My results for this compound show poor reproducibility and high variability. What could be the cause?

Answer:

Poor reproducibility is often a consequence of inconsistent matrix effects between samples. Variability in the composition of the biological matrix can lead to different degrees of ion suppression or enhancement in each sample.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inconsistent Sample Preparation: Manual sample preparation techniques can introduce variability.Automate the sample preparation workflow where possible. Ensure consistent timing, volumes, and mixing for all samples.
Matrix Variability between Samples: Different lots of biological matrix can have varying compositions.Evaluate matrix effects across multiple lots of the biological matrix during method validation. If significant variability is observed, a more robust sample preparation method or the use of a SIL IS is crucial.[1]
Instrumental Drift: Changes in the LC-MS/MS system's performance over an analytical run.Regularly perform system suitability tests and use quality control (QC) samples throughout the analytical batch to monitor and correct for instrumental drift.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is simple and fast, it may not provide the cleanest extracts. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components. For this compound, a medium-chain hydroxy fatty acid, SPE with a mixed-mode or polymeric sorbent can provide excellent cleanup.

Q2: How do I choose an appropriate internal standard for this compound?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound. This is because a SIL IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation, and experiences the same degree of matrix effects. If a SIL IS is not available, a structural analog with similar properties can be used, but it may not compensate for matrix effects as effectively.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is generally considered acceptable.

Q4: Can derivatization help in minimizing matrix effects for this compound?

A4: Yes, derivatization can be a useful strategy. By chemically modifying the this compound molecule, its chromatographic retention and ionization properties can be altered. This can shift the analyte's elution time away from interfering matrix components and potentially improve its ionization efficiency, leading to reduced matrix effects and enhanced sensitivity.

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of this compound.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum

This protocol is a simple and rapid method for sample cleanup.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated this compound).

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add the internal standard.

    • Add 50 µL of 1% formic acid to acidify the sample.

    • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extraction:

    • Vortex for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum

SPE offers selective extraction and can provide the cleanest extracts. A mixed-mode or polymeric reversed-phase sorbent is recommended for this compound.

  • Sorbent Conditioning:

  • Sample Loading:

    • Pre-treat 100 µL of plasma by diluting with 400 µL of 2% phosphoric acid and adding the internal standard.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile or methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex and inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation methods for medium-chain hydroxy fatty acids, which can be considered representative for this compound analysis.

Table 1: Comparison of Recovery for Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein Precipitation3-Hydroxybutyric AcidPlasma93.2
Protein Precipitation3-Hydroxyisovaleric AcidPlasma95.3
Solid-Phase ExtractionAcidic DrugsPlasma>85
Liquid-Liquid ExtractionFexofenadineSerum~70-80

Table 2: Comparison of Matrix Effect for Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixMatrix Effect (%)Reference
Protein Precipitation3-Hydroxybutyric AcidPlasma100.5 (No effect)
Protein Precipitation3-Hydroxyisovaleric AcidPlasma90.7 (Slight suppression)
Solid-Phase ExtractionPeptidesPlasmaGenerally lower than PPT

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma/Serum) ppt Protein Precipitation start->ppt Simple & Fast lle Liquid-Liquid Extraction start->lle Cleaner Extract spe Solid-Phase Extraction start->spe Cleanest Extract lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects issue Ion Suppression or Enhancement Observed? check_cleanup Is Sample Cleanup Sufficient? issue->check_cleanup Yes no_issue Proceed with Validation issue->no_issue No check_chromatography Is Analyte Co-eluting with Interferences? check_cleanup->check_chromatography Yes solution_cleanup Implement LLE or SPE check_cleanup->solution_cleanup No check_is Is a Stable Isotope-Labeled IS Used? check_chromatography->check_is No solution_chromatography Optimize LC Method (Gradient, Column) check_chromatography->solution_chromatography Yes solution_is Use Deuterated this compound check_is->solution_is No check_is->no_issue Yes

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Optimizing 3-Hydroxycapric Acid Derivatization for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-Hydroxycapric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for Gas Chromatography-Mass Spectrometry (GC-MS) analysis?

A1: Direct analysis of this compound by GC-MS is challenging due to its low volatility and the polar nature of its carboxylic acid and hydroxyl groups. These functional groups can interact with the GC column's stationary phase, leading to poor chromatographic peak shape, such as tailing, and inaccurate quantification. Derivatization converts these polar groups into less polar and more volatile derivatives, making them suitable for GC analysis.

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization methods for this compound are silylation and esterification.

  • Silylation: This method replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).

  • Esterification: This method converts the carboxylic acid group into an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester). A widely used reagent for this is Boron Trifluoride in Methanol (BF3-Methanol).

Q3: Which derivatization method is more efficient for this compound?

A3: Both silylation and esterification can be highly efficient, and the choice often depends on the specific experimental goals and sample matrix. Silylation with BSTFA/TMCS derivatizes both the carboxylic acid and the hydroxyl group, which can lead to better peak shape and reduced tailing. Esterification with BF3-Methanol primarily targets the carboxylic acid group. For a comprehensive analysis of this compound, silylation is often preferred as it addresses both polar functional groups. However, esterification can be effective and may be simpler to perform in some contexts. The efficiency of both methods is highly dependent on optimizing reaction conditions.

Q4: How can I optimize the derivatization reaction for better yield?

A4: To maximize the derivatization yield, it is crucial to optimize several parameters:

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can lead to degradation of the analyte or derivatizing reagent.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Reagent Concentration: A molar excess of the derivatizing reagent is necessary to drive the reaction to completion.

  • Sample Dryness: Both silylation and esterification reagents are sensitive to moisture. Ensure your sample is completely dry before adding the reagents to prevent hydrolysis and low yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak in GC-MS 1. Incomplete derivatization. 2. Presence of moisture in the sample. 3. Degradation of the derivatizing reagent. 4. Incorrect reaction temperature or time.1. Increase the molar excess of the derivatizing reagent. For silylation, consider using a stronger silylating agent or a two-step derivatization protocol. 2. Ensure the sample is completely dry before adding derivatization reagents. Use a drying agent like anhydrous sodium sulfate (B86663) or lyophilize the sample. 3. Use fresh, high-quality derivatization reagents and store them under anhydrous conditions. 4. Optimize the reaction temperature and time. For BSTFA, a common starting point is 60-80°C for 60 minutes. For BF3-Methanol, 60-100°C for 10-30 minutes is typical.
Peak Tailing in Chromatogram 1. Incomplete derivatization of polar functional groups. 2. Active sites on the GC column or liner. 3. Column overload.1. Ensure complete derivatization by optimizing reaction conditions (see above). For this compound, silylation of both the hydroxyl and carboxyl groups is recommended to reduce tailing. 2. Use a deactivated GC liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column if it has become contaminated. 3. Dilute the sample to avoid overloading the column.
Presence of Unexpected Peaks (Byproducts) 1. Silylation: Formation of partially silylated products or byproducts from the reagent itself. 2. Esterification (BF3-Methanol): Formation of methoxy (B1213986) artifacts, especially with unsaturated fatty acids. Although this compound is saturated, impurities in the sample could lead to byproducts. 3. Contamination from solvents or glassware.1. Optimize the silylation reaction to favor the formation of the fully derivatized product. Analyze a reagent blank to identify peaks originating from the derivatizing agent. 2. While less of a concern for saturated hydroxy fatty acids, ensure the use of high-purity reagents and optimized reaction conditions to minimize side reactions.[1][2] 3. Use high-purity solvents and thoroughly clean all glassware.
Poor Reproducibility 1. Inconsistent sample preparation and handling. 2. Variations in reaction conditions. 3. Instability of derivatives.1. Standardize all sample preparation steps, including drying and reagent addition. 2. Precisely control reaction temperature and time for all samples. 3. Analyze derivatized samples as soon as possible, as some derivatives can be sensitive to moisture and degrade over time.

Data Presentation: Comparison of Derivatization Methods

The following tables summarize typical experimental parameters and expected outcomes for the silylation and esterification of this compound. Please note that optimal conditions may vary depending on the specific sample matrix and instrumentation.

Table 1: Silylation with BSTFA + 1% TMCS

ParameterValueReference
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3][4]
Sample Amount 1-50 mg (or ~100 µL of 1 mg/mL solution)
Reagent Volume 50-100 µL (ensure molar excess)[3]
Reaction Temperature 60-80°C
Reaction Time 60 minutes
Extraction Solvent Hexane (B92381) or Dichloromethane (optional dilution)
Expected Derivative 3-(trimethylsilyloxy)decanoic acid, trimethylsilyl ester
Key Advantage Derivatizes both hydroxyl and carboxyl groups, often resulting in better peak shape.

Table 2: Esterification with BF3-Methanol

ParameterValueReference
Reagent 12-14% Boron Trifluoride in Methanol (BF3-Methanol)
Sample Amount 1-50 mg
Reagent Volume 0.5-2 mL
Reaction Temperature 60-100°C
Reaction Time 10-30 minutes
Extraction Solvent Hexane or Heptane
Expected Derivative Methyl 3-hydroxydecanoate
Key Advantage Robust method for esterifying fatty acids.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

  • Sample Preparation: Place the dried this compound sample (e.g., 1 mg) in a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile (B52724) or pyridine) to dissolve the sample. Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial, vortex for 10-20 seconds, and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with an appropriate solvent (e.g., hexane or dichloromethane) before injection.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

  • Sample Preparation: Place the this compound sample (e.g., 10 mg) into a screw-capped glass tube with a PTFE liner.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol solution.

  • Reaction: Tightly cap the tube and heat at 80°C for 20 minutes in a heating block or water bath.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the methyl esters into the hexane layer. Centrifuge briefly to aid phase separation.

  • Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Ensure Complete Drying of Sample start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) dry->add_reagent react Heat at Optimized Temperature and Time add_reagent->react extract Extract Derivative (if necessary) react->extract inject Inject into GC-MS extract->inject analyze Data Acquisition and Analysis inject->analyze

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic r_node r_node start Poor GC-MS Result? peak_shape Peak Tailing? start->peak_shape low_signal Low/No Signal? peak_shape->low_signal No r_incomplete_deriv Check for incomplete derivatization. Optimize reaction conditions. Consider silylation of both functional groups. peak_shape->r_incomplete_deriv Yes byproducts Unexpected Peaks? low_signal->byproducts No r_moisture Check for moisture in sample. Ensure reagents are fresh. low_signal->r_moisture Yes r_contamination Check for contamination. Analyze reagent blank. Optimize to minimize side reactions. byproducts->r_contamination Yes

Caption: Logical troubleshooting flow for common issues in this compound derivatization.

References

Technical Support Center: Analysis of 3-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxy fatty acids (3-OH-FAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of 3-OH-FAs, providing potential causes and solutions in a question-and-answer format.

Sample Preparation & Extraction

Q1: I am seeing low recovery of my 3-OH-FA analytes. What are the potential causes and how can I improve this?

A1: Low recovery of 3-OH-FAs is a common issue that can stem from several factors during sample preparation and extraction.

  • Inefficient Extraction Method: The choice of extraction solvent and methodology is critical. 3-OH-FAs are more polar than their non-hydroxylated counterparts.

    • Liquid-Liquid Extraction (LLE): While widely used, the choice of organic solvent is crucial. Solvents like ethyl acetate (B1210297) or diethyl ether are often more effective than hexane (B92381) for extracting these more polar analytes. Acidification of the sample to protonate the carboxylic acid group can significantly improve extraction efficiency into the organic phase.[1] Performing multiple extractions and pooling the organic layers is recommended to maximize recovery.

    • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts compared to LLE.[2][3] For 3-OH-FAs, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective. It is crucial to optimize the wash and elution steps to ensure that the analytes are retained during washing and completely eluted.

  • Analyte Degradation: 3-OH-FAs can be susceptible to degradation, especially if samples are not handled properly. To minimize degradation, it is advisable to work quickly, keep samples on ice, and add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[1]

  • Adsorption to Surfaces: Lipids, including 3-OH-FAs, can adsorb to plastic surfaces. Whenever possible, use glass vials and tubes to minimize this source of analyte loss.[1]

  • Incomplete Hydrolysis (for total 3-OH-FA analysis): If you are measuring total 3-OH-FAs (free and esterified), incomplete hydrolysis of lipids will lead to underestimation. Ensure that the hydrolysis conditions (e.g., using NaOH) are sufficient to release all esterified 3-OH-FAs.[4]

Q2: My results show high variability between replicate samples. What could be the reason?

A2: High variability is often a result of inconsistencies in the sample preparation workflow.

  • Inconsistent Sample Handling: Ensure uniform homogenization and extraction times for all samples. Use precise pipetting techniques to maintain consistency.[1]

  • Incomplete Solvent Evaporation: Before derivatization or reconstitution, ensure the solvent is completely evaporated. Residual water can interfere with derivatization reactions, and residual organic solvent can affect reconstitution and subsequent analysis.[1][5]

  • Use of an Internal Standard: The most effective way to account for variability during sample preparation is to add a suitable internal standard at the very beginning of the workflow. Ideally, a stable isotope-labeled version of the analyte of interest should be used.[1][4]

Derivatization for GC-MS Analysis

Q3: I am observing poor peak shape (e.g., tailing) for my 3-OH-FA derivatives in GC-MS. What is the cause and how can I fix it?

A3: Poor peak shape for 3-OH-FA derivatives in GC-MS is often due to incomplete derivatization or issues with the GC system.

  • Incomplete Derivatization: Both the carboxylic acid and the hydroxyl group of 3-OH-FAs need to be derivatized to increase volatility and thermal stability.[6] Incomplete derivatization leaves polar functional groups exposed, which can interact with active sites in the GC column, leading to peak tailing.[6]

    • Optimize Reaction Conditions: Ensure that the derivatization reaction time and temperature are optimal. For silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common starting point is 60-80°C for 30-60 minutes.[4][6]

    • Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure that the sample extract is completely dry before adding the derivatization reagent, as water will consume the reagent and lead to incomplete derivatization.[5][6]

    • Use a Catalyst: For sterically hindered hydroxyl groups, adding a catalyst like trimethylchlorosilane (TMCS) to the silylating reagent can improve the reaction yield.[7]

  • GC System Issues: Active sites in the GC inlet liner or the column itself can cause peak tailing. Regular maintenance, including cleaning the inlet and using deactivated liners, is important.

Q4: I am not seeing a peak for my 3-OH-FA derivative, or the response is very low.

A4: This could be due to several factors, from an incomplete reaction to degradation of the derivative.

  • Derivatization Failure: As mentioned above, ensure the reaction is complete by optimizing conditions and using fresh reagents. Expired or degraded derivatization reagents will not be effective.[5]

  • Derivative Instability: Some derivatives may not be stable over long periods. It is best to analyze the samples as soon as possible after derivatization.[5] Avoid excessive heat or exposure to light.

  • Incorrect GC-MS Parameters: Ensure that the GC oven temperature program is appropriate for the elution of your derivatives and that the MS is set to monitor the correct ions.

LC-MS/MS Analysis

Q5: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

A5: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can significantly impact quantification.

  • Improve Sample Cleanup: A more thorough sample cleanup can remove many of the interfering matrix components. Consider using SPE for a cleaner extract.[3]

  • Optimize Chromatography: Modifying the LC gradient to better separate the analytes from co-eluting matrix components can reduce matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection for your analytes.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte, allowing for accurate correction of the signal.

Q6: I am having trouble distinguishing between 2-OH-FA and 3-OH-FA isomers. How can I resolve them?

A6: The structural similarity of 2-OH-FA and 3-OH-FA isomers makes their separation and identification challenging.

  • Chromatographic Separation: High-resolution chromatography is essential. For LC-MS, using a column with a different selectivity or a longer gradient may improve separation.

  • Mass Spectrometry: While the precursor ions may be the same, the fragmentation patterns in MS/MS can be different. A derivatization strategy has been reported where the resulting diagnostic ions in LC-MS analysis can distinguish between the 2-OH and 3-OH positions.[8]

Data & Protocols

Data Presentation

Table 1: Comparison of Extraction Methods for Fatty Acids from Biological Samples

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, inexpensive, and suitable for large sample volumes.[9]Can be labor-intensive, may form emulsions, and can have lower selectivity.[9]Variable, but can be >75% with optimization.[10]
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase.High selectivity, cleaner extracts, easily automated, and reduces solvent consumption.[2]Can be more expensive and requires method development to optimize the sorbent and solvents.Generally high and reproducible, often >80-90%.[3][10]

Table 2: Typical Validation Parameters for LC-MS/MS Analysis of Fatty Acids in Plasma

ParameterTypical Value/RangeReference
Linearity (r²) > 0.99[11][12]
Limit of Detection (LOD) 0.8–10.7 nmol/L[13]
Limit of Quantification (LOQ) 2.4–285.3 nmol/L[13]
Intra-day Precision (%CV) < 15%[11]
Inter-day Precision (%CV) < 15%[11]
Accuracy (%Bias) ± 15%[14]
Recovery 85-115%[15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 3-OH-FAs from Plasma/Serum
  • Sample Preparation: To 500 µL of plasma or serum in a glass tube, add 10 µL of a suitable internal standard solution (e.g., a stable isotope-labeled 3-OH-FA).

  • Hydrolysis (for total 3-OH-FAs): For the analysis of total 3-OH-FAs, add 500 µL of 10 M NaOH and incubate at 37°C for 30 minutes. For free 3-OH-FAs, skip this step.[4]

  • Acidification: Acidify the sample by adding 2 mL of 6 M HCl (for hydrolyzed samples) or 125 µL of 6 M HCl (for unhydrolyzed samples).[4]

  • Extraction: Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 4 and 5) with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37°C.[4] The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol 2: Derivatization of 3-OH-FAs for GC-MS Analysis
  • Reagent Preparation: Use a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Reaction: To the dried extract from Protocol 1, add 100 µL of BSTFA + 1% TMCS.[4]

  • Incubation: Cap the vial tightly and heat at 80°C for 1 hour.[4]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS.

Protocol 3: GC-MS Analysis of Derivatized 3-OH-FAs
  • GC System: Agilent 5890 series II system or equivalent.

  • Column: HP-5MS capillary column (or similar).

  • Injection: 1 µL injection in splitless mode.

  • Oven Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at 3.8°C/min.

    • Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.[4]

  • MS Detection:

    • Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for the 3-hydroxy fatty acid derivatives (e.g., m/z 233 for the unlabeled fragment and m/z 235 for the labeled internal standard).[4]

Protocol 4: LC-MS/MS Analysis of Underivatized 3-OH-FAs
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a modifier like formic acid or ammonium (B1175870) acetate to improve ionization.

  • MS/MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for underivatized fatty acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample IS_add Add Internal Standard Sample->IS_add Hydrolysis Hydrolysis (optional) IS_add->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction LLE or SPE Acidification->Extraction Drying Evaporation Extraction->Drying Derivatization Derivatization (GC-MS) Drying->Derivatization Reconstitution Reconstitution (LC-MS/MS) Drying->Reconstitution GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMSMS->Data_Analysis

Caption: General experimental workflow for the analysis of 3-hydroxy fatty acids.

Troubleshooting Decision Tree

troubleshooting_tree cluster_low_recovery Low Analyte Recovery cluster_poor_peak_shape Poor Peak Shape (GC-MS) cluster_matrix_effects Matrix Effects (LC-MS/MS) start Problem Encountered check_extraction Check Extraction Method start->check_extraction Low Recovery check_derivatization Check Derivatization start->check_derivatization Poor Peak Shape improve_cleanup Improve Sample Cleanup start->improve_cleanup Matrix Effects check_pH Optimize Sample pH check_extraction->check_pH LLE check_spe Optimize SPE Method check_extraction->check_spe SPE multiple_extractions Perform Multiple Extractions check_pH->multiple_extractions optimize_reaction Optimize Temp/Time check_derivatization->optimize_reaction check_moisture Ensure Sample is Dry check_derivatization->check_moisture check_gc Check GC System check_derivatization->check_gc optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_is Use Stable Isotope IS optimize_lc->use_is

Caption: Troubleshooting decision tree for common issues in 3-OH-FA analysis.

References

Technical Support Center: Enhancing the Resolution of 3-Hydroxycapric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-hydroxycapric acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution of this compound enantiomers?

A1: The primary challenge in separating this compound enantiomers is their identical physical and chemical properties in an achiral environment. Therefore, the most common reason for poor resolution is the use of an inappropriate chromatographic column. To achieve separation, a chiral stationary phase (CSP) is essential.[1][2] These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and, thus, separation.

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound isomer separation?

A2: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely regarded as highly effective for the separation of a broad range of chiral compounds, including hydroxy fatty acids.[2][3] Columns such as Chiralpak AD or Chiralcel OD series and their variations have demonstrated success in resolving similar compounds.[3][4] Protein-based CSPs, like those with human serum albumin (HSA), can also be effective, leveraging stereoselective binding interactions.[5][6]

Q3: My peaks are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for polar analytes like this compound is often caused by unwanted interactions between the analyte and active sites within the chromatographic system.[7] These active sites are commonly exposed silanol (B1196071) groups on the surface of silica-based columns or metal surfaces in the system.[7]

  • Troubleshooting Steps:

    • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

    • Mobile Phase Modifier: Adding a small amount of a competitive agent, such as a weak acid like acetic acid or formic acid, to the mobile phase can help to saturate the active sites and reduce tailing.[8][9]

    • Derivatization (for GC): For gas chromatography, derivatizing the hydroxyl and carboxyl groups to form less polar esters (e.g., methyl esters) or silyl (B83357) ethers can significantly reduce hydrogen bonding with active sites and improve peak shape.[7][10]

    • Inlet and Column Maintenance (for GC): If using GC, ensure the injector liner is clean and consider using a deactivated liner. Trimming the first few centimeters of the column can remove accumulated non-volatile residues that may act as active sites.[7]

Q4: How does mobile phase composition affect the resolution of this compound isomers?

A4: The mobile phase plays a critical role in modulating the interactions between the analyte and the chiral stationary phase, thereby influencing resolution.[9]

  • Solvent Composition: The choice of organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed-phase) and its proportion in the mobile phase can significantly alter selectivity and retention times.[9]

  • Additives: For acidic compounds like this compound, controlling the pH of the mobile phase with acidic additives (e.g., trifluoroacetic acid, formic acid) is crucial.[11] By suppressing the ionization of the carboxylic acid group (at a low pH), you can often achieve better peak shapes and retention on reversed-phase columns.[11]

Troubleshooting Guide

Issue 1: No separation of enantiomers observed.

This common issue points directly to the need for a chiral environment for separation.

Caption: Troubleshooting workflow for lack of enantiomeric separation.

Issue 2: Poor peak shape (tailing or fronting).

Poor peak shape can compromise resolution and integration accuracy.

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize typical starting conditions for method development for the chiral separation of 3-hydroxy fatty acids.

Table 1: HPLC Method Parameters

ParameterCondition 1: Normal PhaseCondition 2: Reversed-Phase
Column Chiralpak AD-H (Amylose-based)Chiralpak AD-RH (Amylose-based)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) + 0.1% TFAAcetonitrile/Water (60:40, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 210 nmUV at 210 nm or MS

Table 2: GC-MS Method Parameters (after derivatization)

ParameterCondition
Column HP-5MS (or equivalent)
Derivatization Methylation of carboxylic acid, Silylation of hydroxyl group
Injector Temp. 250°C
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium
Detection Mass Spectrometry (Scan or SIM mode)

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol provides a general procedure for the analytical separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV or MS detector.

    • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A typical starting point is a 90:10 (v/v) ratio of hexane (B92381) to isopropanol with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention times and resolution of the enantiomers.

  • Optimization:

    • If resolution is not optimal, adjust the ratio of the organic modifiers in the mobile phase. Increasing the percentage of the alcohol component (isopropanol) will generally decrease retention times.[9]

    • The concentration of the acidic modifier can also be adjusted to improve peak shape.

Protocol 2: GC-MS Analysis of this compound via Derivatization

For GC analysis, derivatization is necessary to increase the volatility and thermal stability of this compound.[12][13]

  • Derivatization (Two-step):

    • Methylation (Carboxylic Acid): To a dried sample of this compound (approx. 100 µg), add 200 µL of 2% methanolic HCl. Heat at 60°C for 30 minutes. Evaporate the solvent under a gentle stream of nitrogen.

    • Silylation (Hydroxyl Group): To the dried methyl ester, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes. The sample is now ready for injection.[12]

  • GC-MS System and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector, operated in splitless mode. Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 50-500.

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Acquire the chromatogram and mass spectra. The separation of isomers may not be chiral but will provide quantitative data for the total this compound. For chiral separation by GC, a chiral column (e.g., Cyclodex-B) would be required.

Caption: Experimental workflows for HPLC and GC-MS analysis.

References

addressing instability of 3-Hydroxycapric acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxycapric acid (3-HCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the instability of 3-HCA during sample storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (3-HCA), also known as 3-hydroxydecanoic acid, is a medium-chain fatty acid. Its stability is a concern because, like many other β-hydroxy acids, it can be prone to degradation, especially during sample storage and processing. The primary degradation pathway is intramolecular cyclization to form a lactone. This can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What is the main cause of 3-HCA instability in stored samples?

A2: The primary cause of 3-HCA instability is intramolecular esterification, also known as lactonization. In this reaction, the hydroxyl group on the third carbon attacks the carboxylic acid group, forming a cyclic ester called a lactone and releasing a molecule of water. This process can be catalyzed by acidic conditions and elevated temperatures.

Q3: What are the ideal storage conditions for 3-HCA standards and biological samples?

A3: To minimize degradation, 3-HCA standards and biological samples containing 3-HCA should be stored at low temperatures, preferably at -80°C for long-term storage. For short-term storage, -20°C is acceptable. It is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, and in tightly sealed containers to avoid moisture. Samples should be brought to room temperature only immediately before analysis.

Q4: How does pH affect the stability of 3-HCA in aqueous samples?

A4: The stability of 3-HCA is pH-dependent. Acidic conditions can catalyze the lactonization process, leading to increased degradation. Therefore, it is recommended to maintain the pH of aqueous samples in the neutral to slightly alkaline range (pH 7-8) during storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreasing 3-HCA concentration over time in stored samples. Degradation of 3-HCA, likely due to lactonization.1. Verify Storage Temperature: Ensure samples are consistently stored at -80°C. 2. Check Sample pH: For aqueous samples, ensure the pH is between 7 and 8. Adjust if necessary with a suitable buffer. 3. Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing.
Poor reproducibility of 3-HCA measurements. Inconsistent sample handling and processing leading to variable degradation.1. Standardize Sample Preparation: Follow a consistent and rapid protocol for sample extraction and derivatization (if required). Keep samples on ice during processing. 2. Immediate Analysis: Analyze samples as quickly as possible after preparation.
Presence of an unexpected peak in chromatograms. This could be the lactone form of 3-HCA.1. Mass Spectrometry Confirmation: If using MS detection, check for the mass of the corresponding lactone. 2. Optimize Chromatography: Adjust the chromatographic method to separate 3-HCA from its potential degradation products.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various storage conditions based on general principles for β-hydroxy acids. Note: This is a generalized representation in the absence of specific kinetic data for 3-HCA.

Storage Condition Temperature pH Expected Stability (Half-life)
Long-term-80°C7.0 - 8.0High (> 1 year)
Short-term-20°C7.0 - 8.0Moderate (several weeks to months)
Short-term4°C7.0 - 8.0Low (days to weeks)
Room Temperature25°C7.0 - 8.0Very Low (hours to days)
Long-term-80°C< 6.0Moderate to Low
Short-term4°C< 6.0Very Low

Experimental Protocols

Protocol 1: General Sample Handling and Stabilization for Biological Fluids (Plasma/Serum)
  • Sample Collection: Collect blood samples using appropriate anticoagulant tubes (e.g., EDTA or heparin).

  • Immediate Processing: Process the blood to obtain plasma or serum within 1 hour of collection. Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.

  • pH Adjustment (Optional but Recommended): For long-term stability, adjust the pH of the plasma/serum to 7.0-7.5 using a minimal amount of a suitable buffer (e.g., phosphate (B84403) buffer).

  • Aliquotting: Aliquot the plasma or serum into small, single-use volumes to avoid freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Extraction and Analysis of 3-HCA from Plasma/Serum by LC-MS/MS
  • Sample Thawing: Thaw the frozen plasma/serum samples on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled 3-HCA).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detect 3-HCA using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM).

Visualizations

degradation_pathway 3-Hydroxycapric_acid This compound Lactone γ-Decalactone 3-Hydroxycapric_acid->Lactone Intramolecular Esterification (Lactonization) Water H₂O Lactone->3-Hydroxycapric_acid Hydrolysis

Caption: Degradation pathway of this compound via lactonization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Sample Analysis Collect_Sample 1. Collect Biological Sample Process_Sample 2. Process (e.g., Centrifuge for Plasma) Collect_Sample->Process_Sample Adjust_pH 3. Adjust pH to 7.0-7.5 Process_Sample->Adjust_pH Aliquot 4. Aliquot Sample Adjust_pH->Aliquot Store 5. Store at -80°C Aliquot->Store Thaw 6. Thaw on Ice Store->Thaw Extract 7. Protein Precipitation & Extraction Thaw->Extract Evaporate 8. Evaporate to Dryness Extract->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for sample handling and analysis of 3-HCA.

Technical Support Center: Sensitive Detection of Low-Level 3-Hydroxycapric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of low-level 3-hydroxycapric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the sensitive detection of this compound?

A1: The most common and robust method for the sensitive and specific detection of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent chromatographic separation and mass-based identification, which is crucial for distinguishing this compound from other similar compounds in complex biological matrices. For even higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be a powerful alternative, though method development can be more complex.

Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?

A2: Derivatization is a critical step for several reasons. Firstly, this compound is a polar molecule with a carboxylic acid and a hydroxyl group, making it non-volatile. Derivatization converts these polar groups into less polar and more volatile derivatives, which is essential for the compound to be effectively vaporized and transported through the GC column. Secondly, derivatization improves the chromatographic peak shape, reducing tailing and leading to better resolution and sensitivity. Common derivatization methods include esterification of the carboxylic acid group and silylation of the hydroxyl group.

Q3: What are the expected challenges when analyzing this compound in biological samples like plasma or serum?

A3: When working with biological matrices, several challenges can be anticipated. Matrix effects are a primary concern, where other components in the sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Sample preparation is key to minimizing matrix effects. Additionally, the low endogenous levels of this compound in some samples may be close to the limit of detection of the instrument, requiring a highly sensitive and optimized method.

Q4: What is the biological significance of measuring this compound?

A4: this compound is an intermediate metabolite in the beta-oxidation of fatty acids.[1] The accumulation of medium- and long-chain 3-hydroxymonocarboxylic acids in plasma can be indicative of inherited deficiencies of enzymes involved in this pathway, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2] Therefore, its accurate quantification is important for the diagnosis and monitoring of certain metabolic disorders.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization. 3. Column contamination.1. Use a deactivated inlet liner. Consider silylation of the liner. 2. Optimize derivatization conditions (time, temperature, reagent concentration). 3. Bake out the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column or replace it.
Low or No Signal 1. Inefficient extraction from the sample matrix. 2. Degradation of the analyte during sample preparation or injection. 3. Incorrect MS parameters (e.g., selected ions, ionization energy).1. Optimize the extraction solvent and pH. 2. Avoid high temperatures during sample evaporation. Use a gentle stream of nitrogen. 3. Verify the mass-to-charge ratios (m/z) of the derivatized analyte and ensure the MS is set to monitor the most abundant and specific ions.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Variability in derivatization efficiency. 3. Leaks in the GC system.1. Use an internal standard (e.g., a stable isotope-labeled version of this compound) to correct for variations in extraction and derivatization. 2. Ensure precise and consistent addition of all reagents. 3. Perform a leak check of the GC inlet and connections.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination of the syringe or inlet.1. Run a solvent blank after a high-concentration sample to check for carryover. 2. Clean the syringe and replace the inlet septum and liner.
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement (Matrix Effect) 1. Co-elution of matrix components (e.g., phospholipids) with the analyte.[2] 2. High salt concentration in the final sample.1. Optimize the chromatographic separation to resolve the analyte from interfering matrix components. 2. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). 3. Dilute the sample, if sensitivity allows.
Inconsistent Retention Time 1. Changes in mobile phase composition. 2. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column to protect the analytical column. If the problem persists, replace the column.
Low Sensitivity 1. Suboptimal ionization source parameters (e.g., spray voltage, gas flow, temperature). 2. Inefficient fragmentation in the collision cell (for MS/MS).1. Optimize all source parameters using a standard solution of the analyte. 2. Perform a compound optimization to determine the optimal collision energy for the desired MRM transitions.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of 3-hydroxy fatty acids. Note that specific values for this compound may vary depending on the exact methodology and instrumentation used. The data for 3-hydroxybutyric acid is provided as a reference for a similar short-chain hydroxy fatty acid.

AnalyteMethodMatrixLLD/LOQLinearity RangeReference
3-Hydroxy Fatty Acids (C6-C18) GC-MSSerum/Plasma--[3]
3-Hydroxybutyric Acid LC-MS/MSPlasmaLOD: 0.017 µg/mL; LOQ: 0.045 µg/mL0.1 - 10.0 µg/mL
3-Hydroxyisovaleric Acid LC-MS/MSPlasmaLOD: 0.003 µg/mL; LOQ: 0.008 µg/mL0.1 - 10.0 µg/mL

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound in Plasma

This protocol is a comprehensive guide for the extraction, derivatization, and analysis of this compound from plasma samples.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To 500 µL of plasma, add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound).

  • Hydrolysis (for total this compound): For the determination of total (free and esterified) this compound, add 500 µL of 10 M NaOH and incubate at 60°C for 30 minutes. For free this compound analysis, this step is omitted.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6 M HCl.

  • Liquid-Liquid Extraction: Extract the acidified sample twice with 3 mL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Drying: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

  • Esterification (Methylation): To the dried extract, add 100 µL of 3% sulfuric acid in methanol (B129727). Cap the vial tightly and heat at 60°C for 60 minutes to convert the carboxylic acid group to a methyl ester.

  • Silylation: After cooling, evaporate the methanol under nitrogen. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

3. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Monitor characteristic ions of the derivatized this compound and the internal standard.

Visualizations

Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the central role of this compound as an intermediate in the fatty acid beta-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_products Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA Trans-Δ2-Enoyl-CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., 3-Hydroxycaproyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle

Caption: The fatty acid beta-oxidation pathway, highlighting 3-hydroxyacyl-CoA.

General Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to data analysis for the quantification of this compound.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Serum) Internal_Standard 2. Internal Standard Spiking Extraction 3. Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization 4. Derivatization (Esterification & Silylation) Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing 6. Data Processing & Quantification GC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for this compound analysis.

Troubleshooting Logic Flowchart

This flowchart provides a logical approach to troubleshooting common issues in the GC-MS analysis of this compound.

Troubleshooting_Flowchart Good_Peak_Shape Good Peak Shape? Sufficient_Signal Sufficient Signal? Good_Peak_Shape->Sufficient_Signal Yes Check_Derivatization Check_Derivatization Good_Peak_Shape->Check_Derivatization No Reproducible_Results Reproducible Results? Sufficient_Signal->Reproducible_Results Yes Optimize_Extraction_MS Optimize Extraction & MS Parameters Sufficient_Signal->Optimize_Extraction_MS No Check_IS_Leaks Check Internal Standard & System for Leaks Reproducible_Results->Check_IS_Leaks No Method_OK Method Performing Well Reproducible_Results->Method_OK Yes

Caption: A troubleshooting flowchart for GC-MS analysis of this compound.

References

strategies to reduce ion suppression of 3-hydroxydecanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-hydroxydecanoic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it significantly affect the analysis of 3-hydroxydecanoic acid?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (3-hydroxydecanoic acid) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This leads to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2] For 3-hydroxydecanoic acid, a medium-chain fatty acid, analysis is often performed in negative ion mode, which relies on the deprotonation of its carboxylic acid group.[4] However, the acidic mobile phases typically required for good chromatographic separation can inhibit this deprotonation, causing initial signal suppression. Furthermore, complex biological matrices contain endogenous substances like phospholipids (B1166683), salts, and other lipids that can co-elute and compete for the available charge in the ESI source, further suppressing the analyte's signal.

Q2: How can I determine if my 3-hydroxydecanoic acid signal is being suppressed?

You can assess matrix effects qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment. In this technique, a standard solution of 3-hydroxydecanoic acid is continuously infused into the mobile phase after the analytical column but before the MS detector. A blank, extracted matrix sample is then injected onto the column. A drop in the constant signal of the infused standard at the retention time of interfering matrix components indicates a region of ion suppression. Quantitatively, the matrix effect can be evaluated by comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction spike ) with the peak area of the same analyte in a neat solvent.

Q3: What are the primary strategies to reduce or eliminate ion suppression?

The most effective strategies focus on separating the analyte from interfering matrix components before they reach the detector. These can be grouped into three main categories:

  • Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are highly effective at removing matrix components that cause suppression.

  • Chromatographic Optimization: Adjusting the LC method can chromatographically separate 3-hydroxydecanoic acid from interfering compounds. This can involve modifying the mobile phase gradient, changing the organic solvent (e.g., acetonitrile (B52724) to methanol), or using a different type of chromatography column to alter selectivity.

  • Chemical Derivatization: Modifying the carboxylic acid group of 3-hydroxydecanoic acid can significantly enhance its ionization efficiency and shift analysis to the positive ion mode, where there may be fewer interferences.

Q4: Should I analyze underivatized 3-hydroxydecanoic acid in positive or negative ion mode?

For underivatized fatty acids, the negative ion mode is more intuitive because the carboxylic acid group readily loses a proton to form a negative ion ([M-H]⁻). However, this mode is highly susceptible to suppression by acidic mobile phases needed for chromatography. Analysis in positive ion mode is generally inefficient for underivatized fatty acids. However, positive mode becomes the preferred and far more sensitive method when using derivatization techniques that add a permanent positive charge to the molecule.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Detectable Signal for 3-Hydroxydecanoic Acid

Possible CauseRecommended Solution(s)
Severe Ion Suppression from Matrix Components The most common cause is the presence of high concentrations of interfering compounds like phospholipids or salts. • Implement or enhance sample cleanup. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove these interferences. HybridSPE columns are particularly effective for phospholipid removal.
Suboptimal Mobile Phase pH The acidic mobile phase required for good peak shape on a C18 column is suppressing the deprotonation necessary for negative mode ESI. • Consider chemical derivatization. This is a highly effective strategy to improve ionization. Derivatization allows for analysis in positive ion mode, which is often more sensitive and less prone to suppression for this compound class. • Modify the mobile phase. Try using a less acidic modifier like ammonium (B1175870) formate (B1220265) instead of formic acid, as this can sometimes reduce background ionization.
Inefficient ESI Source Parameters The mass spectrometer's source settings may not be optimized for 3-hydroxydecanoic acid. • Optimize source parameters. Adjust the desolvation temperature, nebulizer gas flow, and capillary voltage to ensure efficient desolvation and ion formation.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Possible CauseRecommended Solution(s)
Variable Matrix Effects Between Samples The composition and concentration of interfering substances can vary from sample to sample, causing inconsistent ion suppression. • Use a Stable Isotope-Labeled Internal Standard (SIL-IS). An ideal internal standard, such as ¹³C- or ²H-labeled 3-hydroxydecanoic acid, will co-elute with the analyte and experience the same degree of ion suppression. This allows the ratio of the analyte to the IS to remain constant, leading to accurate quantification. • Prepare Matrix-Matched Calibrants. Create your calibration standards in the same blank matrix as your samples. This ensures that the standards and samples experience similar matrix effects, improving accuracy.
Analyte Degradation or Sample Loss The analyte may be lost during extensive sample preparation steps or may be unstable under certain conditions. • Evaluate sample preparation recovery. Assess the efficiency of your extraction procedure to ensure the analyte is not being lost. • Minimize sample handling steps where possible and ensure samples are stored under appropriate conditions (e.g., low temperature, protected from light).

Issue 3: Analyte Peak Co-elutes with a Region of High Ion Suppression

Possible CauseRecommended Solution(s)
Insufficient Chromatographic Resolution The current LC method does not adequately separate 3-hydroxydecanoic acid from matrix components. • Optimize the chromatographic gradient. Extending the gradient or making it shallower can improve the separation between the analyte and interfering peaks. • Change the stationary phase. If a C18 column is not providing adequate separation, try a column with different selectivity, such as a phenyl-hexyl column. • Consider multi-dimensional chromatography. A column-switching setup can provide a significant increase in cleanup and separation power by selectively transferring the analyte to a second column.
Data Summary

The following table summarizes common strategies to mitigate ion suppression, comparing their principles and general effectiveness.

StrategyPrinciple of ActionRelative EffectivenessKey Considerations
Solid-Phase Extraction (SPE) Selectively adsorbs the analyte onto a solid support while matrix interferences are washed away.HighRequires method development to select the appropriate sorbent and solvent conditions.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases based on its solubility, leaving interferences behind.Moderate to HighCan be labor-intensive and may use large volumes of organic solvents.
Chromatographic Optimization Adjusts LC conditions (gradient, column, mobile phase) to achieve baseline separation of the analyte from matrix components.ModerateMay not be able to resolve all co-eluting interferences. Can be time-consuming to re-optimize.
Chemical Derivatization Chemically modifies the analyte to improve its ionization efficiency and move detection to a less crowded spectral region (e.g., positive ion mode).Very HighRequires an additional reaction step in the sample preparation workflow and careful validation.
Use of SIL Internal Standard Compensates for signal variability by co-eluting with the analyte and experiencing the same matrix effects.High (for quantification)Does not remove the suppression but corrects for its effect on accuracy. Requires synthesis or purchase of an expensive standard.
Change of Ionization Source Uses an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects than ESI.Moderate to HighAnalyte must be amenable to the alternative ionization technique. Requires access to the hardware.
Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for 3-Hydroxydecanoic Acid

This protocol is a starting point for extracting acidic analytes from an aqueous matrix like plasma or urine.

  • Sample Preparation: To 100 µL of sample, add an appropriate volume of the stable isotope-labeled internal standard.

  • Acidification: Acidify the sample by adding a small volume of an acid (e.g., formic acid or hydrochloric acid) to bring the pH below the pKa of 3-hydroxydecanoic acid (approx. pH < 4). This protonates the carboxylic acid group, making it less polar.

  • Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge the sample at >2000 x g for 5-10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for 3-Hydroxydecanoic Acid

This protocol uses a mixed-mode anion exchange cartridge to capture and elute the acidic analyte.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of an acidic buffer (e.g., water with 2% formic acid) through the sorbent.

  • Loading: Load the pre-treated sample (acidified and with internal standard added) onto the cartridge. Allow it to pass through slowly.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and basic interferences. Follow with a wash using a non-polar solvent like methanol to remove lipids.

  • Elution: Elute the 3-hydroxydecanoic acid from the cartridge using 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol). The base neutralizes the acidic analyte, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

G start Problem: Low Signal or Poor Reproducibility is_is Are you using a stable isotope-labeled internal standard? start->is_is add_is Implement a SIL-IS to compensate for matrix effects. is_is->add_is No check_cleanup Is sample cleanup sufficient? is_is->check_cleanup  Yes add_is->check_cleanup improve_cleanup Improve Sample Preparation: Implement/Optimize SPE or LLE. check_cleanup->improve_cleanup No check_chrom Is analyte resolved from suppression zones? check_cleanup->check_chrom  Yes end_node Re-evaluate Performance improve_cleanup->end_node optimize_chrom Optimize Chromatography: Adjust gradient, change column/solvents. check_chrom->optimize_chrom Try this first consider_deriv Advanced Strategy: Consider chemical derivatization. check_chrom->consider_deriv  No check_chrom->end_node Yes   optimize_chrom->end_node consider_deriv->end_node

Caption: A logical troubleshooting workflow for addressing ion suppression.

G start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple lle Liquid-Liquid Extraction (LLE) add_is->lle Intermediate spe Solid-Phase Extraction (SPE) add_is->spe Advanced ppt_super Collect Supernatant ppt->ppt_super evap Evaporate to Dryness ppt_super->evap lle_extract Collect Organic Layer lle->lle_extract lle_extract->evap spe_elute Elute Analyte spe->spe_elute spe_elute->evap recon Reconstitute evap->recon analyze Analyze by LC-MS recon->analyze

Caption: Overview of different sample preparation workflows.

References

quality control measures for 3-Hydroxycapric acid analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of 3-Hydroxycapric acid analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is a this compound analytical standard, and what is its primary use?

A this compound analytical standard is a highly purified and well-characterized form of the 3-hydroxydecanoic acid molecule. It serves as a reference material in analytical chemistry for the accurate identification and quantification of this compound in various samples, including biological matrices and pharmaceutical formulations.

Q2: How should I properly store and handle the this compound analytical standard?

Proper storage is critical to maintain the integrity of the standard. Long-term storage at -20°C is recommended to ensure stability. For short-term use, the standard can be stored at 2-8°C. It is advisable to store the compound in a tightly sealed container, protected from moisture. When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What solvents are suitable for dissolving the this compound analytical standard?

This compound is soluble in organic solvents such as methanol (B129727), ethanol (B145695), and chloroform. For aqueous solutions, it is recommended to first dissolve the standard in a minimal amount of a water-miscible organic solvent like methanol or ethanol before diluting with the aqueous phase. The pH of the final solution can affect solubility.

Q4: What are the typical quality control specifications for a this compound analytical standard?

A Certificate of Analysis (CoA) accompanies each analytical standard and provides detailed information on its quality. Key specifications include purity, identity, and moisture content. The following table summarizes typical quality control data for a this compound analytical standard.

ParameterSpecificationMethod
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC-UV)
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Moisture Content ≤ 1.0%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsGas Chromatography (GC-HS)

Q5: How can I verify the concentration of a solution prepared from the analytical standard?

To verify the concentration of a prepared solution, a UV-Vis spectrophotometer can be used if a known molar absorptivity is available, though this is less common for fatty acids which lack a strong chromophore. The most accurate method is to use the supplied Certificate of Analysis to calculate the concentration based on the weighed amount and purity of the standard. For quantitative analysis, it is recommended to prepare a calibration curve using a series of dilutions of the stock solution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a general method for determining the purity of a this compound analytical standard using reversed-phase HPLC with UV detection. Since this compound lacks a strong UV chromophore, detection is typically performed at a low wavelength (e.g., 205-210 nm).

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

  • Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total peak area.

Troubleshooting Guide

Issue 1: Peak Tailing in HPLC Analysis

Question: My this compound peak is showing significant tailing in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the ionized carboxylate group of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2] Here are the steps to troubleshoot this issue:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of this compound (approximately 4.8). Adding an acidifier like 0.1% phosphoric acid or formic acid to the mobile phase will ensure the analyte is in its neutral, protonated form, minimizing interactions with silanol groups.[3]

  • Check for Column Contamination: The column may have accumulated basic compounds from previous analyses. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing with acidic compounds.

  • Reduce Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.

Issue 2: Poor Peak Resolution

Question: I am seeing poor resolution between my this compound peak and an impurity. How can I improve the separation?

Answer: Poor resolution can be addressed by modifying the chromatographic conditions to increase the selectivity or efficiency of the separation.

  • Optimize Mobile Phase Composition: Adjust the ratio of acetonitrile to water in your mobile phase. Decreasing the percentage of the organic solvent (acetonitrile) will generally increase retention and may improve the separation between closely eluting peaks.

  • Consider a Different Organic Modifier: Methanol can sometimes provide different selectivity compared to acetonitrile. Try substituting acetonitrile with methanol in your mobile phase.

  • Change the Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl column) or a column with a higher theoretical plate count (e.g., smaller particle size or longer column).

  • Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it will also increase retention times and backpressure.

Issue 3: Inaccurate Quantification Results

Question: My quantitative results for this compound are inconsistent and not reproducible. What are the potential causes?

Answer: Inaccurate and irreproducible quantitative results can stem from several sources, from sample preparation to data integration.

  • Standard and Sample Preparation: Ensure that the analytical standard is accurately weighed and fully dissolved. Use calibrated pipettes and volumetric flasks for all dilutions. The sample should also be fully dissolved and filtered before injection.

  • Injector Performance: Check the injector for leaks and ensure that the correct volume is being injected consistently. An air bubble in the syringe or sample loop can lead to variable injection volumes.

  • Detector Response: Ensure the detector lamp has sufficient energy and that the wavelength is set correctly. A noisy baseline can interfere with accurate peak integration.

  • Integration Parameters: Review the peak integration parameters in your chromatography data system. Inconsistent integration of tailing or broad peaks is a common source of variability. Ensure the baseline is drawn correctly for all peaks.

  • Stability of the Standard in Solution: While this compound is generally stable, it is good practice to prepare fresh standard solutions daily, especially for low-concentration working standards.

Visualizations

QC_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Release & Storage receive Receive Standard visual Visual Inspection (Appearance, Labeling) receive->visual coa_review Review CoA visual->coa_review purity Purity Analysis (HPLC-UV) coa_review->purity Proceed if CoA is acceptable identity Identity Confirmation (¹H-NMR, MS) moisture Moisture Content (Karl Fischer) identity->moisture purity->identity release Release for Use moisture->release If all tests pass storage Store at -20°C release->storage

Figure 1. General quality control workflow for this compound analytical standards.

Troubleshooting_Logic start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH with 0.1% Acid (e.g., H₃PO₄) check_ph->adjust_ph No check_column Is Column Old or Contaminated? check_ph->check_column Yes resolved Problem Resolved adjust_ph->resolved flush_column Flush Column with Strong Solvent check_column->flush_column Yes check_overload Is Sample Concentrated? check_column->check_overload No replace_column Replace with New End-Capped Column flush_column->replace_column Still Tailing replace_column->resolved dilute_sample Dilute Sample & Re-inject check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Figure 2. Troubleshooting logic for HPLC peak tailing of this compound.

References

Validation & Comparative

3-Hydroxycapric Acid: A Potential Biomarker for Metabolic Disorders - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxycapric acid as a potential biomarker for metabolic disorders against established and emerging alternatives. The information is intended to support research and development efforts in diagnostics and therapeutics for a range of metabolic conditions, from rare inborn errors of metabolism to prevalent disorders such as metabolic syndrome, obesity, and type 2 diabetes.

Introduction to this compound

This compound, a 10-carbon medium-chain 3-hydroxy fatty acid, is an intermediate in the beta-oxidation of fatty acids.[1] Its role as a biomarker has primarily been established in the context of inherited metabolic disorders where fatty acid oxidation is impaired. Elevated levels of 3-hydroxy fatty acids, including this compound, are indicative of defects in enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD).[2] Emerging research also suggests a potential role for 3-hydroxy medium-chain fatty acids in the pathophysiology of more common metabolic disorders like type 2 diabetes, particularly in relation to metformin (B114582) therapy.[3][4]

Comparison of this compound with Alternative Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and the ease and reliability of its measurement. This section compares this compound with a panel of alternative biomarkers used in the assessment of metabolic disorders.

For Inborn Errors of Fatty Acid Oxidation (e.g., MCAD and LCHAD Deficiency)

In the context of MCAD and LCHAD deficiencies, the primary comparators for this compound are other acylcarnitines and urinary organic acids.

Table 1: Performance Comparison of Biomarkers for Inborn Errors of Fatty Acid Oxidation

BiomarkerMatrixTypical Findings in DiseaseDiagnostic PerformanceAnalytical Method
This compound Urine, PlasmaElevated levels of 3-hydroxydicarboxylic acids (derived from 3-hydroxy fatty acids) are found in urine.[2]Analysis of metabolite ratios (e.g., 3OHDC6 and 3OHDC12 relative to 3OHDC10) is a useful indicator for LCHAD defects.[2]GC-MS, LC-MS/MS
Acylcarnitine Profile (e.g., C8, C10:1) Plasma, Dried Blood SpotProminent accumulation of C8-acylcarnitine (octanoylcarnitine) with lesser elevations of C6-, C10-, and C10:1-acylcarnitines in MCAD deficiency.High sensitivity and specificity, widely used in newborn screening.LC-MS/MS
Urinary Organic Acids (general profile) UrineExcretion of a number of 3-hydroxydicarboxylic acids in conditions of inhibited beta-oxidation.[2]Provides a broader metabolic picture but may be less specific than targeted acylcarnitine analysis for certain disorders.GC-MS
For Prevalent Metabolic Disorders (Metabolic Syndrome, Obesity, Type 2 Diabetes)

For more common metabolic disorders, this compound is an emerging biomarker. Its performance is compared against well-established and other novel biomarkers. Due to limited direct comparative data for this compound in these conditions, data for related 3-hydroxy fatty acids, such as 3-hydroxyisobutyrate, are included to provide context on the potential of this class of molecules.

Table 2: Performance Comparison of Biomarkers for Prevalent Metabolic Disorders

BiomarkerMatrixHealthy/Lean (Typical Range)Metabolic Disorder (Typical Range)Key Performance InsightsAnalytical Method
This compound & related 3-OHFAs Plasma, UrineLimited data available for healthy populations.Elevated levels of 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate (B1257068) have been associated with metformin therapy in type 2 diabetes.[3][4] 3-Hydroxyisobutyrate is elevated in individuals with hyperglycemia and type 2 diabetes.[5][6]Emerging research suggests a role in insulin (B600854) resistance and as a marker for therapeutic response. Further validation is needed.GC-MS, LC-MS/MS
C-Reactive Protein (CRP) Serum, Plasma<1.0 mg/L (Low risk)>3.0 mg/L (High risk for cardiovascular events in metabolic syndrome)[7][8]A well-established marker of systemic inflammation, strongly associated with metabolic syndrome and predictive of cardiovascular events.[3][9]Immunoturbidimetry
Adiponectin Serum, PlasmaGenerally higher levels.Lower levels are associated with obesity, metabolic syndrome, and type 2 diabetes.[10][11]A key regulator of insulin sensitivity; low levels are a strong predictor of developing metabolic syndrome and type 2 diabetes.[10][11][12]ELISA
Fasting Insulin & HOMA-IR PlasmaFasting Insulin: 2.52-13.14 μU/mL; HOMA-IR: <2.0-2.5[13][14]Fasting Insulin: Elevated; HOMA-IR: >2.0-2.5 suggests insulin resistance.[13]Widely used and validated measures of insulin resistance, a core component of metabolic syndrome and type 2 diabetes.[14][15]Immunoassay (for insulin)
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) SerumHigher in lean individuals.Reduced levels in obese and insulin-resistant individuals.[4][16][17][18]A novel class of lipids with anti-inflammatory and anti-diabetic properties, showing potential as diagnostic biomarkers.[4][17]LC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. This section provides an overview of the key experimental protocols for the quantification of this compound and its comparators.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids (including this compound)

This method is a gold standard for the analysis of urinary organic acids.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.[19][20]

  • Internal standards are added for quantification.[20]

  • For keto-acids, an oximation step is performed using hydroxylamine (B1172632) to form stable oxime derivatives.[20]

  • The sample is then acidified, and organic acids are extracted into an organic solvent like ethyl acetate.[20]

  • The organic extract is evaporated to dryness.[21]

  • The residue is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) derivatives) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[20][21]

2. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • Separation is achieved on a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • The mass spectrometer is operated in full scan mode to identify a wide range of organic acids or in selected ion monitoring (SIM) mode for targeted quantification.[19]

3. Data Analysis:

  • Compounds are identified by comparing their mass spectra and retention times to a library of known organic acids.

  • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standards Urine_Sample->Add_IS Oximation Oximation (for keto-acids) Add_IS->Oximation Acidification Acidification Oximation->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., TMS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing LCMSMS_Workflow Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (with Internal Standards) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LCMSMS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant_Collection->LCMSMS_Analysis Data_Analysis Data Analysis (Quantification) LCMSMS_Analysis->Data_Analysis ELISA_Principle cluster_0 ELISA Well Capture_Ab Capture Ab Adiponectin Adiponectin (in sample) Capture_Ab->Adiponectin Binding Detection_Ab Biotinylated Detection Ab Adiponectin->Detection_Ab Binding Streptavidin_HRP Streptavidin-HRP Detection_Ab->Streptavidin_HRP Binding Substrate Substrate Streptavidin_HRP->Substrate Enzymatic Reaction Colored_Product Colored Product Substrate->Colored_Product Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Decanoyl-CoA) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Enoyl-CoA Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (3-Hydroxycapryl-CoA) Enoyl_CoA_Hydratase->Three_Hydroxyacyl_CoA Three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Three_Hydroxyacyl_CoA->Three_Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Three_Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Accumulation Accumulation of This compound & other metabolites Three_Hydroxyacyl_CoA_Dehydrogenase->Accumulation Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Fatty_Acyl_CoA Shorter Fatty Acyl-CoA Thiolase->Shorter_Fatty_Acyl_CoA MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->Acyl_CoA_Dehydrogenase LCHAD_Deficiency LCHAD Deficiency LCHAD_Deficiency->Three_Hydroxyacyl_CoA_Dehydrogenase Metabolic_Syndrome_Biomarkers Obesity Central Obesity Insulin_Resistance Insulin Resistance Obesity->Insulin_Resistance contributes to Adipose_Tissue Adipose Tissue Dysfunction Obesity->Adipose_Tissue Dyslipidemia Dyslipidemia Insulin_Resistance->Dyslipidemia Hypertension Hypertension Insulin_Resistance->Hypertension HOMA_IR HOMA-IR Insulin_Resistance->HOMA_IR is measured by Inflammation Chronic Low-Grade Inflammation Adipose_Tissue->Inflammation increases Adiponectin Adiponectin Adipose_Tissue->Adiponectin decreases CRP C-Reactive Protein (CRP) Inflammation->CRP increases Adiponectin->Insulin_Resistance improves sensitivity Three_OHFA 3-Hydroxy Fatty Acids (Potential Role) Three_OHFA->Insulin_Resistance may influence

References

A Comparative Analysis of 3-Hydroxycapric Acid and 3-Hydroxybutyric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the biochemical properties, metabolic pathways, and signaling functions of two distinct 3-hydroxy fatty acids, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparative analysis of 3-Hydroxycapric acid and 3-hydroxybutyric acid, two fatty acid metabolites with distinct physiological roles and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these molecules. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

3-Hydroxy fatty acids are a class of molecules characterized by a hydroxyl group on the third carbon. While sharing this basic structural feature, their chain length dramatically influences their metabolic fate and biological activity. This guide focuses on two key examples: 3-hydroxybutyric acid, a short-chain ketone body, and this compound, a medium-chain fatty acid intermediate. Understanding their distinct properties is crucial for exploring their potential in various therapeutic areas.

Physicochemical and Biochemical Properties

A fundamental distinction between 3-hydroxybutyric acid and this compound lies in their chemical structure, which dictates their physical properties and biological classification.

Property3-Hydroxybutyric AcidThis compound
Chemical Formula C4H8O3C10H20O3
Molar Mass 104.10 g/mol 188.26 g/mol
Classification Short-chain hydroxy fatty acid, Ketone bodyMedium-chain hydroxy fatty acid
Solubility High water solubilityLower water solubility, more lipophilic
Endogenous Production Synthesized in the liver from acetyl-CoA during ketogenesis.Intermediate in the beta-oxidation of fatty acids.

Metabolic Pathways

The metabolic origins and fates of these two acids are fundamentally different, reflecting their distinct roles in cellular energy metabolism.

3-Hydroxybutyric Acid: Ketogenesis and Ketolysis

3-Hydroxybutyric acid is a primary ketone body produced in the liver, particularly during periods of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet.[1][2] It serves as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[1][3]

Ketogenesis Workflow:

ketogenesis Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Fatty Acids->Acetyl-CoA β-oxidation Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Acetoacetate Acetoacetate HMG-CoA->Acetoacetate 3-Hydroxybutyrate (B1226725) 3-Hydroxybutyrate Acetoacetate->3-Hydroxybutyrate β-hydroxybutyrate dehydrogenase

Ketogenesis Pathway for 3-Hydroxybutyrate Production.

In peripheral tissues, 3-hydroxybutyrate is converted back to acetyl-CoA through ketolysis and enters the citric acid cycle for ATP production.

This compound: An Intermediate of Beta-Oxidation

This compound is a transient intermediate in the mitochondrial beta-oxidation of decanoic acid (a 10-carbon fatty acid).[4] It does not typically accumulate to high concentrations in healthy individuals. However, elevated levels are a key biomarker for inherited disorders of fatty acid oxidation, specifically long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.

Beta-Oxidation of Decanoic Acid:

beta_oxidation Decanoyl-CoA Decanoyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Decanoyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA dehydrogenase 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA trans-Δ2-Enoyl-CoA->3-Hydroxydecanoyl-CoA Enoyl-CoA hydratase 3-Ketodecanoyl-CoA 3-Ketodecanoyl-CoA 3-Hydroxydecanoyl-CoA->3-Ketodecanoyl-CoA 3-Hydroxyacyl-CoA dehydrogenase Octanoyl-CoA Octanoyl-CoA 3-Ketodecanoyl-CoA->Octanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketodecanoyl-CoA->Acetyl-CoA Thiolase BHB_signaling cluster_HDAC HDAC Inhibition cluster_HCA2 HCA2 Activation 3-Hydroxybutyrate_HDAC 3-Hydroxybutyrate HDACs HDACs 3-Hydroxybutyrate_HDAC->HDACs Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Gene Expression Gene Expression Histone Acetylation->Gene Expression 3-Hydroxybutyrate_HCA2 3-Hydroxybutyrate HCA2 (GPR109A) HCA2 (GPR109A) 3-Hydroxybutyrate_HCA2->HCA2 (GPR109A) Gi Gi HCA2 (GPR109A)->Gi Adenylate Cyclase Adenylate Cyclase Gi->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP Anti-inflammatory Effects Anti-inflammatory Effects cAMP->Anti-inflammatory Effects downregulation leads to HCA_signaling cluster_GPR84 GPR84 Activation cluster_Mitosis Mitotic Inhibition 3-Hydroxycapric Acid_GPR84 This compound GPR84 GPR84 3-Hydroxycapric Acid_GPR84->GPR84 Pro-inflammatory Signaling Pro-inflammatory Signaling GPR84->Pro-inflammatory Signaling 3-Hydroxycapric Acid_Mitosis This compound Microtubule Dynamics Microtubule Dynamics 3-Hydroxycapric Acid_Mitosis->Microtubule Dynamics Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest disruption leads to

References

Validating 3-Hydroxycapric Acid as a Diagnostic Marker for Fatty Acid Oxidation Defects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Hydroxycapric acid (3-OH-C10) and other key biomarkers used in the diagnosis of mitochondrial fatty acid β-oxidation (FAO) defects. We present supporting experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid in the evaluation of diagnostic markers for these critical metabolic disorders.

Fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1] This energy is particularly crucial during periods of fasting or metabolic stress.[1] The diagnosis of these disorders relies on the detection of specific metabolic intermediates that accumulate due to enzymatic blocks in the FAO pathway.

The Role of this compound in FAO Defects

This compound is an intermediate in the β-oxidation of fatty acids.[1] Its accumulation in biological fluids can be a key indicator of defects in this metabolic pathway, particularly for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency.[2][3] In these conditions, the impaired activity of LCHAD leads to a buildup of long-chain 3-hydroxy fatty acids and their derivatives.

Comparative Analysis of Diagnostic Markers

The primary method for newborn screening and diagnosis of FAO defects is the analysis of acylcarnitine profiles in dried blood spots or plasma using tandem mass spectrometry (MS/MS). Urine organic acid analysis by gas chromatography-mass spectrometry (GC-MS) provides complementary diagnostic information.

This section compares the performance of 3-OH-C10 and other relevant biomarkers for two key FAO disorders: LCHAD deficiency and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

Table 1: Comparison of Key Diagnostic Markers for LCHAD Deficiency

MarkerPatient Group (LCHAD Deficiency)Control GroupFold IncreaseAnalytical MethodReference
3-OH-Hexadecanoic acid (in fibroblasts)--14-foldGC-MS
3-OH-Tetradecanoic acid (in fibroblasts)--11-foldGC-MS
3-OH-Dodecanoic acid (in fibroblasts)--5-foldGC-MS
C16-OH AcylcarnitineElevatedNormal Range-MS/MS
C18:1-OH AcylcarnitineElevatedNormal Range-MS/MS

Note: Specific concentrations for fibroblast studies were not provided, only the fold increase.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most common FAO disorder and is characterized by the accumulation of medium-chain acylcarnitines, most notably octanoylcarnitine (B1202733) (C8).

Table 2: Comparison of Key Diagnostic Markers for MCAD Deficiency (Newborn Screening)

MarkerPatient Group (MCAD Deficiency)Control GroupAnalytical MethodReference(s)
Octanoylcarnitine (C8) (µmol/L)
Mean6.2-MS/MS
Median3.880.06MS/MS
Range1.05 - 22.7-MS/MS
Hexanoylcarnitine (C6) (µmol/L) Elevated0.03 - 0.20MS/MS
Decanoylcarnitine (C10) (µmol/L) Elevated0.04 - 0.25MS/MS
Decenoylcarnitine (C10:1) (µmol/L) Elevated0.04 - 0.30MS/MS
C8/C2 Ratio Elevated< 0.02MS/MS
C8/C10 Ratio Elevated< 1.8MS/MS

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is critical for diagnosis. The following are summarized protocols for the two primary analytical techniques.

Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Analysis

This method is the cornerstone of newborn screening for FAO defects.

  • Sample Preparation: A dried blood spot is punched out and placed into a microtiter plate. An internal standard solution containing isotopically labeled acylcarnitines is added.

  • Extraction: Acylcarnitines are extracted from the blood spot using a solvent, typically methanol.

  • Derivatization (Butylation): The extracted acylcarnitines are converted to their butyl esters by adding acidified butanol and incubating at an elevated temperature. This step improves their ionization efficiency for MS analysis.

  • Analysis: The derivatized sample is injected into the tandem mass spectrometer. Acylcarnitines are ionized using electrospray ionization (ESI) and detected based on their specific mass-to-charge ratios. A precursor ion scan is often used to identify all acylcarnitine species present.

  • Quantification: The concentration of each acylcarnitine is determined by comparing its signal intensity to that of its corresponding isotopically labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

This technique is used as a confirmatory test and to provide a more detailed metabolic profile.

  • Sample Preparation: A urine sample is normalized based on creatinine (B1669602) concentration. An internal standard is added.

  • Extraction: Organic acids are extracted from the urine using an organic solvent, such as ethyl acetate, after acidification.

  • Derivatization: The extracted organic acids are chemically modified to make them volatile for GC analysis. A common method is to form trimethylsilyl (B98337) (TMS) derivatives.

  • Analysis: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the GC column. The separated compounds then enter the mass spectrometer, where they are fragmented and identified based on their unique mass spectral patterns.

  • Quantification: The concentration of each organic acid is determined by comparing its peak area to that of the internal standard.

Visualizing the Pathways and Workflows

To better understand the context of these diagnostic markers, the following diagrams illustrate the fatty acid β-oxidation pathway and a typical diagnostic workflow.

FattyAcidOxidation cluster_LCHAD LCHAD Deficiency FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA FAD -> FADH2 ACAD HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA H2O ECH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA NAD+ -> NADH HADH ThreeOHCapricAcid This compound (3-OH-C10) HydroxyacylCoA->ThreeOHCapricAcid Accumulates ShorterAcylCoA Shorter Acyl-CoA KetoacylCoA->ShorterAcylCoA KAT AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA ShorterAcylCoA->AcylCoA Re-enters cycle TCA TCA Cycle AcetylCoA->TCA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase (e.g., LCHAD) KAT β-Ketoacyl-CoA Thiolase

Caption: Fatty Acid β-Oxidation Pathway and LCHAD Deficiency.

DiagnosticWorkflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) Acylcarnitine Profile NBS->MSMS Abnormal Abnormal Acylcarnitine Profile? MSMS->Abnormal Normal Normal - No Further Action Abnormal->Normal No Confirmatory Confirmatory Testing Abnormal->Confirmatory Yes UrineGCMS Urine Organic Acid Analysis (GC-MS) Confirmatory->UrineGCMS PlasmaAcyl Plasma Acylcarnitine Analysis Confirmatory->PlasmaAcyl EnzymeAssay Enzyme Assay / Genetic Testing Confirmatory->EnzymeAssay Diagnosis Diagnosis of Specific FAO Defect UrineGCMS->Diagnosis PlasmaAcyl->Diagnosis EnzymeAssay->Diagnosis

References

A Comparative Analysis of 3-Hydroxycapric Acid and Other Medium-Chain Fatty Acids in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling properties of 3-hydroxycapric acid and other medium-chain fatty acids (MCFAs). The information presented is supported by experimental data to aid in the evaluation of these molecules for research and therapeutic development.

Medium-chain fatty acids, traditionally known for their role in metabolism, are increasingly recognized as important signaling molecules. Among these, this compound has garnered interest for its distinct signaling profile compared to other MCFAs like capric acid, caprylic acid, and lauric acid. This guide will delve into their differential effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the potency of various MCFAs in activating the G protein-coupled receptor 84 (GPR84), a key receptor for medium-chain fatty acids, and their impact on downstream signaling events.

Table 1: GPR84 Activation by Medium-Chain Fatty Acids

Fatty AcidAssay TypeCell LinePotency (EC50)Reference
This compound (3-OH-C10) [³⁵S]GTPγS BindingGPR84-expressing cells230 µM[1]
2-Hydroxycapric Acid (2-OH-C10)[³⁵S]GTPγS BindingGPR84-expressing cells31 µM[1]
3-Hydroxylauric Acid (3-OH-C12)[³⁵S]GTPγS BindingGPR84-expressing cells13 µM[1]
2-Hydroxylauric Acid (2-OH-C12)[³⁵S]GTPγS BindingGPR84-expressing cells9.9 µM[1]
Capric Acid (C10)Calcium MobilizationGPR84-HEK2934.4 ± 1.3 µM[2]
Capric Acid (C10)cAMP AssayGPR84-CHO~4 µM
Lauric Acid (C12)Calcium MobilizationGPR84-HEK29327.4 ± 1.1 µM

Table 2: Effects on Downstream Signaling and Cellular Responses

Fatty AcidCellular EffectCell TypeMethodKey FindingsReference
3-Hydroxydecanoic Acid (3-HDA) Anti-inflammatoryRAW264.7 MacrophagesELISA, Western BlotInhibited LPS-induced ROS, TNF-α, COX-2, and PGE2 expression.
3-Hydroxydecanoic Acid (3-HDA) Anti-allergicRBL-2H3 Mast CellsDegranulation AssayReduced histamine (B1213489) and β-hexosaminidase release.
3-Hydroxydecanoic Acid (3-HDA) Anti-pruriticHaCaT KeratinocytesCalcium Imaging, ELISAInhibited capsaicin-induced IL-31 secretion and TRPV1 activity.
Capric Acid (C10)Pro-inflammatoryTHP-1 MonocytesELISAIncreased IL-1β secretion.
Caprylic Acid (C8)Pro-inflammatoryTHP-1 MonocytesELISAIncreased TNF secretion.
Caprylic Acid (C8)Pro-cancer progressionProstate Cancer CellsIn vitro assaysPromotes proliferation and migration via GPR84/KLF7/IL-6 pathway.

Signaling Pathways

Medium-chain fatty acids primarily exert their signaling effects through the G protein-coupled receptor 84 (GPR84). Activation of GPR84 by MCFAs typically leads to the activation of Gαi/o proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. This initiates a signaling cascade that can have both pro-inflammatory and other cellular effects.

Pro-Inflammatory Signaling of MCFAs via GPR84

The binding of MCFAs like capric and caprylic acid to GPR84 is predominantly associated with pro-inflammatory responses. This pathway involves the activation of downstream signaling molecules such as ERK, Akt, and NF-κB, leading to the transcription and release of pro-inflammatory cytokines and chemokines like TNFα, IL-6, and IL-12.

GPR84_Pro_Inflammatory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCFA Capric Acid Caprylic Acid GPR84 GPR84 MCFA->GPR84 G_protein Gαi/o βγ GPR84->G_protein AC Adenylyl Cyclase G_protein->AC PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK cAMP cAMP AC->cAMP Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->NFkB Inflammatory_Genes Inflammatory Gene Expression (TNFα, IL-6, IL-12) NFkB->Inflammatory_Genes

GPR84 Pro-Inflammatory Signaling Pathway.

Anti-Inflammatory Signaling of this compound

In contrast to the pro-inflammatory actions of other MCFAs, 3-hydroxydecanoic acid (3-HDA), a close structural analog of this compound, has demonstrated anti-inflammatory properties. Studies have shown that 3-HDA can inhibit the production of key inflammatory mediators such as TNF-α, COX-2, and prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS). Additionally, 3-HDA has been shown to suppress the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation, and reduce intracellular calcium release in keratinocytes. Another study on 10-hydroxydecanoic acid, another related molecule, suggests a role for the tumor suppressor protein p53 in mediating its anti-inflammatory effects by deactivating the NLRP3 inflammasome and promoting autophagy.

Anti_Inflammatory_Signaling cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, COX-2, PGE2) NFkB_activation->Inflammatory_Mediators 3HDA 3-Hydroxydecanoic Acid 3HDA->NFkB_activation

Anti-inflammatory action of 3-Hydroxydecanoic Acid.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Objective: To determine the potency and efficacy of MCFAs in activating GPR84.

Materials:

  • Cell membranes from cells expressing GPR84.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • MCFA stock solutions.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR84-expressing cells and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (10 µM final concentration), and varying concentrations of the MCFA.

  • Initiation of Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Plot the specific binding against the logarithm of the agonist concentration to determine EC50 values.

GTPgS_Workflow A Prepare GPR84 Membranes B Incubate Membranes with MCFA and GDP A->B C Add [³⁵S]GTPγS to Initiate Binding B->C D Incubate at 30°C C->D E Filter and Wash to Remove Unbound Ligand D->E F Measure Radioactivity E->F G Data Analysis (EC50) F->G

[³⁵S]GTPγS Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation, typically those coupled to Gαq or Gαi/o (via a promiscuous G protein).

Objective: To assess the ability of MCFAs to induce intracellular calcium signaling through GPR84.

Materials:

  • HEK293 cells co-expressing GPR84 and a promiscuous G protein (e.g., Gαqi5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • MCFA stock solutions.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection.

Procedure:

  • Cell Plating: Seed the GPR84-expressing cells into the 96-well plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM loading solution at 37°C for 1 hour in the dark.

  • Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a short period.

  • Agonist Addition: Inject varying concentrations of the MCFA into the wells using the plate reader's automated injector.

  • Kinetic Measurement: Immediately after injection, measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is plotted against the logarithm of the agonist concentration to determine EC50 values.

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of specific cytokines released into the cell culture medium following treatment with fatty acids.

Objective: To compare the effects of this compound and other MCFAs on the secretion of pro-inflammatory and anti-inflammatory cytokines.

Materials:

  • Immune cells (e.g., RAW264.7 macrophages, THP-1 monocytes).

  • MCFA stock solutions.

  • LPS (for stimulating inflammation).

  • Commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • 96-well ELISA plates.

  • Plate reader.

Procedure:

  • Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with different concentrations of MCFAs, with or without an inflammatory stimulus like LPS, for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP).

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

The available data indicates that while most medium-chain fatty acids act as pro-inflammatory agonists at the GPR84 receptor, this compound and its analogs exhibit a distinct anti-inflammatory and anti-allergic signaling profile. This suggests that the hydroxylation at the 3-position significantly alters the signaling outcome. These findings highlight the potential of this compound as a lead compound for the development of novel therapeutics targeting inflammatory and allergic conditions. Further research is warranted to fully elucidate its mechanisms of action and in vivo efficacy.

References

A Researcher's Guide to Cross-Reactivity Assessment of 3-Hydroxycapric Acid in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the development of immunoassays for novel small molecules like 3-hydroxycapric acid, a thorough assessment of cross-reactivity is a critical step for assay validation. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for evaluating the specificity of an immunoassay for this compound. As there are no commercially available immunoassays specifically for this compound at present, this document serves as a practical guide for establishing a robust and specific assay.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[1] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[1] This can lead to inaccurate quantification and false-positive results.[1] For small molecules like this compound, which act as haptens and require conjugation to a carrier protein to elicit an immune response, the resulting antibodies may recognize other structurally related fatty acids.

The degree of cross-reactivity is influenced by the assay format. Competitive immunoassays, which are well-suited for detecting small molecules, can be more susceptible to cross-reactivity than sandwich assays.[2]

Potential Cross-Reactants for a this compound Immunoassay

This compound is a medium-chain hydroxy fatty acid.[3] Therefore, an antibody generated against it may potentially cross-react with other molecules of similar structure. A thorough cross-reactivity assessment should include a panel of such compounds.

Table 1: Potential Cross-Reactants for a this compound Immunoassay

Compound NameChemical StructureRationale for Inclusion
Capric AcidCH₃(CH₂)₈COOHSame carbon chain length, lacks the hydroxyl group.
3-Hydroxybutyric acidCH₃CH(OH)CH₂COOHA shorter-chain beta-hydroxy acid.[4]
3-Hydroxydodecanoic acidCH₃(CH₂)₈CH(OH)CH₂COOHA longer-chain beta-hydroxy acid.
2-Hydroxycapric acidCH₃(CH₂)₇CH(OH)COOHPositional isomer of the hydroxyl group.
10-Hydroxycapric acidHO(CH₂)₉COOHPositional isomer of the hydroxyl group (omega-hydroxy acid).[5]
Caprylic AcidCH₃(CH₂)₆COOHShorter-chain medium-chain fatty acid.[6]
Lauric AcidCH₃(CH₂)₁₀COOHLonger-chain medium-chain fatty acid.[7]

Experimental Design for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for assessing the cross-reactivity of small-molecule immunoassays.[8] The principle of a competitive ELISA involves the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a panel of potential cross-reactants in a competitive ELISA format.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis start Identify Potential Cross-Reactants prep_standards Prepare Serial Dilutions of this compound (Standard) start->prep_standards prep_cross Prepare Serial Dilutions of Potential Cross-Reactants start->prep_cross add_samples Add Standards or Cross-Reactant Solutions prep_standards->add_samples prep_cross->add_samples coat_plate Coat Microplate with This compound-Protein Conjugate block_plate Block Non-Specific Binding Sites coat_plate->block_plate block_plate->add_samples add_antibody Add Anti-3-Hydroxycapric Acid Antibody add_samples->add_antibody incubate1 Incubate add_antibody->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_standard Plot Standard Curve (Absorbance vs. Concentration) read_plate->plot_standard plot_cross Plot Cross-Reactant Curves read_plate->plot_cross calc_ic50_standard Calculate IC50 for This compound plot_standard->calc_ic50_standard calc_cross_reactivity Calculate Percent Cross-Reactivity calc_ic50_standard->calc_cross_reactivity calc_ic50_cross Calculate IC50 for Each Cross-Reactant plot_cross->calc_ic50_cross calc_ic50_cross->calc_cross_reactivity

Caption: Workflow for Immunoassay Cross-Reactivity Assessment.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for determining the cross-reactivity of a panel of compounds against a hypothetical anti-3-hydroxycapric acid antibody.

Materials:

  • High-binding 96-well microplates

  • This compound-protein conjugate (e.g., -BSA or -OVA)

  • Anti-3-hydroxycapric acid primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • This compound standard

  • Potential cross-reacting compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 1 hour at room temperature.

    • Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity is typically expressed as the percentage of the concentration of the cross-reacting compound that gives a 50% inhibition of the maximal signal (IC50) relative to the IC50 of the target analyte (this compound).

Calculation:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Capric Acid1,0001.0%
3-Hydroxybutyric acid5,0000.2%
3-Hydroxydodecanoic acid5020%
2-Hydroxycapric acid8001.25%
10-Hydroxycapric acid1,2000.83%
Caprylic Acid>10,000<0.1%
Lauric Acid>10,000<0.1%

Biological Context: The Role of this compound in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of fatty acids, a major metabolic pathway for energy production.[10] Understanding its position in this pathway can provide context for its biological relevance and help in identifying other potential related metabolites for cross-reactivity testing.

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., 3-Hydroxycaproyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified Fatty Acid Beta-Oxidation Pathway.

By following the principles and protocols outlined in this guide, researchers can effectively assess the cross-reactivity of a newly developed immunoassay for this compound, ensuring its specificity and the reliability of the resulting data.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Hydroxydecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydecanoic acid (3-HDA) is a medium-chain fatty acid with emerging biological significance, particularly in the regulation of inflammatory processes. It exists as two stereoisomers, (R)-3-hydroxydecanoic acid and (S)-3-hydroxydecanoic acid. While the (R)-enantiomer is a known natural product with defined roles, the comparative biological activities of the two enantiomers are not extensively documented. This guide provides a comprehensive comparison based on available experimental data, highlighting the known activities of each enantiomer and identifying areas where further research is needed.

Quantitative Data Summary

Direct comparative quantitative data for the biological activities of (R)- and (S)-3-hydroxydecanoic acid is scarce in the current scientific literature. Most studies have utilized racemic mixtures or have not specified the enantiomer used. However, some quantitative data for 3-hydroxydecanoic acid (enantiomeric form often unspecified) is available.

Biological TargetLigandAssay TypeCell LineParameterValueReference(s)
GPR843-Hydroxydecanoic acid (racemic)[³⁵S]GTPγS BindingCHO-GPR84EC₅₀230 µM[1]
GPR842-Hydroxydecanoic acid (racemic)[³⁵S]GTPγS BindingCHO-GPR84EC₅₀31 µM[1]

Note: The available data suggests that hydroxylation at the 2- or 3-position of decanoic acid enhances its activity on GPR84 compared to the non-hydroxylated form[1]. A direct comparison between the (R) and (S) enantiomers of 3-HDA on GPR84 activation is a critical knowledge gap.

Biological Activities and Signaling Pathways

(R)-3-Hydroxydecanoic Acid

The (R)-enantiomer of 3-hydroxydecanoic acid is a naturally occurring compound with demonstrated biological activities.

  • Antifungal Activity: (R)-3-hydroxydecanoic acid has been identified as an antifungal agent[2].

  • Anti-cancer Potential: When conjugated with the DP18L peptide, (R)-3-hydroxydecanoic acid enhances its anti-cancer activity[3].

(S)-3-Hydroxydecanoic Acid

There is a significant lack of information regarding the specific biological activities of the (S)-enantiomer of 3-hydroxydecanoic acid. Further research is required to elucidate its potential roles.

3-Hydroxydecanoic Acid (Enantiomer Unspecified/Racemic)

Most studies on the immunological effects of 3-HDA have been conducted without specifying the stereochemistry, suggesting the use of a racemic mixture.

  • Pro-inflammatory Activity via GPR84 Activation: 3-Hydroxydecanoic acid is an agonist of the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells such as neutrophils, macrophages, and microglia, and its activation is associated with pro-inflammatory responses.

  • Signaling Pathways: The activation of GPR84 by 3-hydroxydecanoic acid initiates several downstream signaling cascades:

    • Gαi-mediated Signaling: GPR84 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

    • Gα15-mediated Signaling: In human macrophages, GPR84 activation also involves Gα15, leading to ERK activation, increased intracellular Ca²⁺, and the production of reactive oxygen species (ROS).

    • MAPK/ERK and PI3K/Akt Pathways: GPR84 activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and Akt, key components of the MAPK and PI3K signaling pathways, respectively.

    • NF-κB Activation: The activation of GPR84 signaling culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.

Experimental Workflows and Signaling Pathway Diagrams

GPR84 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of 3-hydroxydecanoic acid to the GPR84 receptor.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR84 GPR84 Gai Gαi GPR84->Gai activates Ga15 Gα15 GPR84->Ga15 activates Akt Akt GPR84->Akt activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP HDA 3-Hydroxydecanoic Acid HDA->GPR84 binds Gai->AC inhibits Gbg Gβγ PLC PLC Ga15->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates ERK ERK PKC->ERK activates pERK p-ERK ERK->pERK NFkB_nuc NF-κB pERK->NFkB_nuc activates pAkt p-Akt Akt->pAkt IKK IKK pAkt->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits NFkB->NFkB_nuc translocates ATP ATP ATP->AC Genes Inflammatory Gene Expression NFkB_nuc->Genes induces

Caption: GPR84 signaling cascade initiated by 3-hydroxydecanoic acid.

Experimental Workflow: Assessing GPR84 Activation

The following diagram outlines a typical workflow for evaluating the activation of GPR84 by (R)- and (S)-3-hydroxydecanoic acid.

GPR84_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cells Culture GPR84-expressing cells (e.g., CHO-K1, HEK293) treatment Treat cells with (R)-3-HDA, (S)-3-HDA, or vehicle control cells->treatment cAMP cAMP Assay treatment->cAMP ERK ERK Phosphorylation (Western Blot) treatment->ERK NFkB NF-κB Activation (Translocation Assay) treatment->NFkB quantification Quantify cAMP levels, p-ERK/total ERK ratio, and NF-κB nuclear translocation cAMP->quantification ERK->quantification NFkB->quantification comparison Compare dose-response curves and calculate EC₅₀/IC₅₀ values quantification->comparison

Caption: Workflow for comparing (R)- and (S)-3-HDA effects on GPR84.

Detailed Experimental Protocols

GPR84-Mediated cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity through the Gαi-coupled GPR84 receptor.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR84 in a suitable medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic).

  • Cell Seeding: Seed cells into a 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of (R)- and (S)-3-hydroxydecanoic acid in an appropriate assay buffer.

  • Assay Procedure:

    • Stimulate intracellular cAMP levels with a known adenylyl cyclase activator, such as Forskolin.

    • Add the different concentrations of the (R)- and (S)-3-HDA enantiomers to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

    • Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assay.

  • Data Analysis: Generate dose-response curves and calculate the IC₅₀ values for each enantiomer.

ERK Phosphorylation Western Blot Assay

This protocol detects the phosphorylation of ERK1/2, a key downstream event in GPR84 signaling.

  • Cell Culture and Treatment: Culture GPR84-expressing cells as described above. Starve the cells in a serum-free medium for several hours before treating them with various concentrations of (R)- and (S)-3-HDA for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10% or 12% gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and compare the effects of the two enantiomers.

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages or a cell line stably expressing NF-κB p65-GFP) on glass coverslips or in a multi-well imaging plate. Treat the cells with (R)- and (S)-3-HDA at various concentrations and for different durations.

  • Immunofluorescence Staining (for non-GFP cells):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., PBS with 5% BSA).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal in multiple cells for each treatment condition. An increase in this ratio indicates NF-κB activation.

Conclusion and Future Directions

The available evidence strongly indicates that 3-hydroxydecanoic acid is a biologically active molecule, primarily acting as a pro-inflammatory agonist at the GPR84 receptor. The naturally occurring (R)-enantiomer also possesses antifungal and potential anti-cancer properties. However, a significant knowledge gap exists regarding the stereospecificity of these activities. There is a pressing need for studies that directly compare the effects of the (R)- and (S)-enantiomers of 3-hydroxydecanoic acid on GPR84 activation and subsequent inflammatory responses. Such research would not only provide a more complete understanding of the biological roles of these fatty acids but could also inform the development of more specific and potent modulators of GPR84 for therapeutic purposes. Future investigations should focus on the stereoselective synthesis of both enantiomers and their direct comparison in the robust in vitro assays detailed in this guide.

References

Plasma 3-Hydroxycapric Acid: A Potential Biomarker for Disease Severity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison Guide for Researchers and Drug Development Professionals

The landscape of disease biomarker discovery is continuously evolving, with a growing interest in metabolic intermediates that can signify pathological states. Among these, medium-chain fatty acids, such as 3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid), are gaining attention. This guide provides a comprehensive overview of the current understanding of the correlation between plasma this compound levels and disease severity, with a focus on inherited metabolic disorders and its potential role in inflammatory conditions.

Quantitative Data Summary

Currently, a direct, quantitative correlation between escalating plasma this compound levels and the severity of common inflammatory or metabolic diseases in large patient cohorts is not well-established in published literature. However, its presence at elevated levels in plasma is a key diagnostic marker for certain inherited metabolic disorders.

Disease/ConditionPatient GroupPlasma this compound LevelControl Group LevelKey Findings & Correlation with SeverityReference
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Patients with LCHAD deficiencySignificantly ElevatedNot typically detected or at very low basal levelsThe presence of elevated 3-hydroxy fatty acids, including this compound, is indicative of the disease state, which can range in severity from cardiomyopathy and hypoketotic hypoglycemia to sudden infant death. The level of accumulation reflects the metabolic block.[1]
Inflammatory Conditions (e.g., Sepsis) Not yet established in clinical studiesData not availableData not availablePre-clinical studies suggest anti-inflammatory properties. As a component of bacterial lipopolysaccharides (LPS), its levels could theoretically correlate with endotoxin (B1171834) load and inflammatory response severity. Further research is needed.[2]

Experimental Protocols

Accurate quantification of this compound in plasma is crucial for its evaluation as a biomarker. The primary method employed is mass spectrometry coupled with a chromatographic separation technique.

Sample Preparation and Extraction
  • Objective: To isolate fatty acids from plasma samples.

  • Protocol:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • For analysis, thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Perform a liquid-liquid extraction using a solvent system such as ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and hexane (B92381) to precipitate proteins and extract lipids.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the lipids to a new tube.

    • Dry the organic extract under a stream of nitrogen.

Derivatization
  • Objective: To enhance the volatility and ionization efficiency of this compound for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Protocol:

    • To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 60°C for 30 minutes to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives.

Quantitative Analysis by GC-MS
  • Objective: To separate and quantify the derivatized this compound.

  • Protocol:

    • Gas Chromatograph (GC) conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms).

      • Injection mode: Splitless.

      • Temperature program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the analytes.

    • Mass Spectrometer (MS) conditions:

      • Ionization mode: Electron Ionization (EI).

      • Acquisition mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the derivatized this compound and the internal standard.

    • Quantification: Create a calibration curve using known concentrations of a this compound standard. The concentration in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Experimental Workflows

Beta-Oxidation of Fatty Acids

This compound is an intermediate in the beta-oxidation of fatty acids. Inborn errors of metabolism, such as LCHAD deficiency, disrupt this pathway, leading to the accumulation of 3-hydroxy fatty acids.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., 3-Hydroxycapryl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) LCHAD_Deficiency LCHAD Deficiency (Metabolic Block) Hydroxyacyl_CoA->LCHAD_Deficiency Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA->Acetyl_CoA Further Cycles Accumulation Accumulation of 3-Hydroxy Fatty Acids (e.g., this compound) in Plasma LCHAD_Deficiency->Accumulation Biomarker_Discovery_Workflow cluster_0 Patient Cohort cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Correlation Healthy_Controls Healthy Controls Plasma_Collection Plasma Collection Healthy_Controls->Plasma_Collection Disease_Mild Disease - Mild Severity Disease_Mild->Plasma_Collection Disease_Moderate Disease - Moderate Severity Disease_Moderate->Plasma_Collection Disease_Severe Disease - Severe Severity Disease_Severe->Plasma_Collection Metabolite_Extraction Metabolite Extraction & Derivatization Plasma_Collection->Metabolite_Extraction GC_MS_Analysis GC-MS Analysis Metabolite_Extraction->GC_MS_Analysis Quantification Quantification of This compound GC_MS_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Correlation Correlation with Disease Severity Markers (e.g., Clinical Scores, CRP) Statistical_Analysis->Correlation

References

Distinguishing Bacterial from Endogenous 3-Hydroxy Fatty Acids in Human Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation between 3-hydroxy fatty acids (3-OH FAs) originating from bacterial sources and those produced endogenously through mammalian metabolism is critical for advancing research in infectious diseases, innate immunity, and biomarker discovery. Bacterial 3-OH FAs, primarily components of lipopolysaccharide (LPS) from Gram-negative bacteria, are potent activators of the immune system. In contrast, endogenous 3-OH FAs are intermediates in mitochondrial fatty acid β-oxidation.[1][2][3] This guide provides a comparative overview of the state-of-the-art analytical techniques used to distinguish these molecules in human samples, supported by experimental data and detailed protocols.

The fundamental principle for distinguishing bacterial from endogenous 3-OH FAs lies in their stereochemistry. Bacterial 3-OH FAs are predominantly the (S)-enantiomer, whereas those produced by mammalian mitochondrial β-oxidation are the (R)-enantiomer. Consequently, chiral analysis is the definitive method for determining the origin of 3-OH FAs in human samples. The primary analytical platforms for this purpose are gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Comparative Analysis of Analytical Methods

The choice of analytical method depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the key quantitative parameters for the two main approaches.

ParameterGC-MS with Chiral DerivatizationUHPLC-MS/MS with Chiral Stationary Phase
Principle Separation of diastereomeric derivatives of 3-OH FA enantiomers.Direct separation of 3-OH FA enantiomers on a chiral column.
Derivatization Required (e.g., with Mosher's reagent, MTPA-Cl).Not required.
Sensitivity Picogram levels have been reported with electron capture detection.[4]Lower limits of quantification <1 pg on column have been achieved.[2]
Chain Length Coverage C6 to C18.[5][6]C8 to C18.[1][2]
Sample Throughput Lower, due to the derivatization step.Higher, with run times as short as 10 minutes.[3]
Selectivity High, based on the separation of diastereomers and mass spectrometric detection.High, based on chiral separation and specific SRM transitions in MS/MS.[1][2]
Instrumentation GC-MS system.UHPLC system coupled to a tandem mass spectrometer.
Key Advantage Well-established with high sensitivity.Direct analysis without derivatization, reducing sample preparation time and potential for artifacts.
Key Disadvantage Derivatization step can be time-consuming and introduce variability.Requires specialized and potentially costly chiral columns.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the conversion of the 3-OH FA enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral GC column.

a. Sample Preparation (Lipid Extraction)

  • To 500 µL of serum or plasma, add stable isotope-labeled internal standards for each 3-OH FA of interest.[5][6]

  • For total 3-OH FA content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes.[5]

  • Acidify the sample with 6 M HCl.[5]

  • Extract the lipids twice with 3 mL of ethyl acetate.[5]

  • Dry the organic phase under a stream of nitrogen.[5]

b. Derivatization

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., acetonitrile).

  • Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's reagent).

  • Incubate to allow for the formation of MTPA-ester diastereomers.

  • Alternatively, for general GC analysis, derivatize with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane for one hour at 80°C to form trimethylsilyl (B98337) (TMS) ethers.[5]

c. GC-MS Analysis

  • GC Column: HP-5MS capillary column or equivalent.[5]

  • Injection Volume: 1 µL.[5]

  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[5]

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for targeted quantification.[5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a Chiral Stationary Phase

This method allows for the direct separation of 3-OH FA enantiomers without the need for derivatization.

a. Sample Preparation (Protein Precipitation and Extraction)

  • Perform a one-phase liquid extraction with 2-propanol for good extraction recoveries (over 90% on average).[2]

  • Alternatively, precipitate proteins from plasma or platelet samples with a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the extract in the mobile phase for injection.

b. UHPLC-MS/MS Analysis

  • UHPLC Column: A polysaccharide-based chiral column, such as Chiralpak IA-U (1.6 µm particle size).[1][2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water, depending on the specific application.

  • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode for sensitive and specific detection of each enantiomer.[1][2]

  • Quantification: Use a matrix-matched calibration strategy for accurate quantification of individual 3-OH FA enantiomers.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for distinguishing bacterial from endogenous 3-hydroxy fatty acids in human samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis cluster_gcms GC-MS Method cluster_hplc UHPLC-MS/MS Method cluster_data_analysis Data Analysis & Interpretation cluster_key Interpretation Key sample Human Sample (e.g., Plasma, Serum) extraction Lipid Extraction sample->extraction derivatization Chiral Derivatization (e.g., MTPA-Cl) extraction->derivatization hplc Direct Injection extraction->hplc gcms GC-MS Analysis derivatization->gcms quantification Enantiomer Quantification gcms->quantification chiral_hplc Chiral UHPLC-MS/MS Analysis hplc->chiral_hplc chiral_hplc->quantification interpretation Origin Determination quantification->interpretation endogenous (R)-Enantiomer Predominance => Endogenous Origin bacterial (S)-Enantiomer Presence/Predominance => Bacterial Origin

General workflow for distinguishing bacterial from endogenous 3-OH FAs.

Conclusion

The chiral analysis of 3-hydroxy fatty acids is a powerful tool for differentiating between bacterial and endogenous sources in human samples. The choice between GC-MS with derivatization and UHPLC-MS/MS with a chiral stationary phase will depend on the specific research question and available resources. The UHPLC-MS/MS method offers the advantage of direct analysis, which can lead to higher throughput and reduced sample preparation complexity. Both methods, when properly validated, can provide the high sensitivity and specificity required for the accurate quantification of 3-OH FA enantiomers, thereby offering valuable insights into the role of these molecules in health and disease.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS for 3-Hydroxycapric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Hydroxycapric acid (3-HCA), a key intermediate in fatty acid beta-oxidation, is crucial for various biomedical studies. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective, data-driven comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

This comparison delves into the experimental protocols, performance metrics, and key considerations for each technique, supported by experimental data from scientific literature.

Principle of Analysis: Navigating Volatility and Polarity

The fundamental difference between GC-MS and LC-MS lies in the physical state of the mobile phase used to separate analytes. GC-MS is ideal for volatile and thermally stable molecules that can be vaporized without degradation.[1][2] In contrast, LC-MS is better suited for a wider range of compounds, including larger, more polar, and thermally labile molecules, as the separation occurs in a liquid phase.[1][2]

This compound, with its polar hydroxyl and carboxylic acid functional groups, is not inherently volatile. Therefore, analysis by GC-MS necessitates a chemical derivatization step to increase its volatility.[3] LC-MS, on the other hand, can directly analyze 3-HCA in its native form, often simplifying sample preparation.

At a Glance: Key Performance Metrics

ParameterGC-MSLC-MS/MS
Derivatization Mandatory (e.g., Silylation)Not Required
Analysis Time Longer due to derivatization and longer GC runsShorter, with rapid LC gradients
Sensitivity High, especially with selective ion monitoringGenerally higher, particularly for biomolecules
Specificity High, based on retention time and mass spectrumVery high, with MS/MS fragmentation
Sample Throughput LowerHigher
Matrix Effects Generally lowerCan be significant (ion suppression/enhancement)

Quantitative Performance Data

The following tables summarize the quantitative performance of both methods based on published data.

Table 1: GC-MS Performance for 3-Hydroxy Fatty Acids
ParameterResultReference
Technique Stable isotope dilution GC-MS
Derivatization N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) & trimethylchlorosilane
Precision (CV%) 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L
Quantitation Based on characteristic ion m/z 233
Table 2: LC-MS/MS Performance for Hydroxy Fatty Acids
ParameterResultReference
Technique LC-HRMS
Derivatization None
Accuracy (Recovery %) 80.8–109.4% (low spike); 81.4–109.1% (medium spike); 80.8–100.5% (high spike)
Run Time 10 minutes
Ionization Mode Electrospray Ionization (ESI) Negative

Experimental Protocols: A Step-by-Step Look

A detailed understanding of the experimental workflow is essential for selecting the appropriate technique.

GC-MS Protocol for this compound Analysis

This protocol is based on established methods for the analysis of 3-hydroxy fatty acids in biological matrices.

  • Sample Preparation & Hydrolysis:

    • To 500 µL of serum or plasma, add stable isotope-labeled internal standards.

    • For total 3-hydroxy fatty acid content, hydrolyze one of two duplicate samples with 500 µL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.

    • Acidify all samples with 6 M HCl.

  • Extraction:

    • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

    • Dry the combined organic extracts under a stream of nitrogen at 37 °C.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl) trifluoroacetamide with 1% trimethylchlorosilane).

    • Heat the mixture at 80 °C for one hour to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample onto the GC column.

    • GC Column: Utilize a capillary column suitable for fatty acid analysis, such as a HP-5MS.

    • Oven Program: Start at an initial temperature of 80 °C for 5 minutes, then ramp to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, holding for 6 minutes.

    • MS Detection: Operate the mass spectrometer in electron impact (EI) ionization mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity. The characteristic ion for the trimethylsilyl (B98337) derivative of the 3-hydroxy fragment is monitored at m/z 233.

LC-MS Protocol for this compound Analysis

This protocol is adapted from a direct analysis method for free hydroxy fatty acids in biological fluids.

  • Sample Preparation:

    • Employ mild sample preparation conditions. For a sample like milk, this may involve protein precipitation followed by centrifugation.

    • The key advantage is the avoidance of time-consuming extraction and derivatization steps.

  • LC-MS/MS Analysis:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for the separation of fatty acids.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.

    • Flow Rate: A typical flow rate for analytical scale LC.

    • Run Time: A rapid gradient can allow for a total run time of approximately 10 minutes.

    • MS Detection:

      • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for carboxylic acids.

      • Mass Analyzer: A high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer for tandem MS (MS/MS) can be used for detection and quantification.

      • Data Acquisition: For quantitative analysis, multiple reaction monitoring (MRM) is used on a triple quadrupole instrument, providing high selectivity and sensitivity.

Visualizing the Workflows and Biological Context

To better illustrate the analytical processes and the biological relevance of this compound, the following diagrams are provided.

GCMS_vs_LCMS_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS Workflow GCMS_Start Sample Collection (e.g., Plasma) GCMS_Spike Spike Internal Standard GCMS_Start->GCMS_Spike GCMS_Hydrolysis Hydrolysis (Optional for Total HCA) GCMS_Spike->GCMS_Hydrolysis GCMS_Extract Liquid-Liquid Extraction GCMS_Hydrolysis->GCMS_Extract GCMS_Dry Dry Down GCMS_Extract->GCMS_Dry GCMS_Deriv Derivatization (Silylation) GCMS_Dry->GCMS_Deriv GCMS_Inject GC-MS Analysis GCMS_Deriv->GCMS_Inject GCMS_Data Data Analysis GCMS_Inject->GCMS_Data LCMS_Start Sample Collection (e.g., Plasma) LCMS_Prep Mild Sample Prep (e.g., Protein Precipitation) LCMS_Start->LCMS_Prep LCMS_Inject LC-MS/MS Analysis LCMS_Prep->LCMS_Inject LCMS_Data Data Analysis LCMS_Inject->LCMS_Data

Caption: Comparative workflows for GC-MS and LC-MS analysis of 3-HCA.

This compound is an intermediate metabolite in the mitochondrial beta-oxidation of fatty acids. This metabolic pathway is crucial for energy production, particularly during periods of fasting.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Acyl_CoA_Dehydrogenase Enoyl_CoA Trans-Δ2-Enoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (contains 3-Hydroxycaproyl-CoA) Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2) Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA Next Cycle Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase->Acetyl_CoA Thiolase->Shorter_Fatty_Acyl_CoA

References

Unveiling the Multifaceted Roles of 3-Hydroxycapric Acid: A Comparative Review Across Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive literature review published today provides a detailed comparison of the biological activities of 3-Hydroxycapric acid (3-HDA), also known as 3-hydroxydecanoic acid, across various biological systems. This guide, designed for researchers, scientists, and drug development professionals, consolidates quantitative data, experimental protocols, and signaling pathways to offer a holistic understanding of this multifaceted medium-chain fatty acid.

This compound, a naturally occurring saturated fatty acid, has demonstrated a wide spectrum of biological effects, ranging from antimicrobial and anticancer activities to modulation of plant growth and immune responses. This review synthesizes the current state of knowledge, presenting a comparative analysis of its performance and mechanisms of action in bacteria, plants, and mammalian systems.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison of 3-HDA's efficacy, the following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of this compound and Other Medium-Chain Fatty Acids (MCFAs)

CompoundMicroorganismMIC ValueReference
This compound (3-HDA) Candida albicans100-200 µg/mL[1]
Capric Acid (C10:0)Candida albicans100-200 µg/mL[1]
Caprylic Acid (C8:0)Candida albicans100-200 µg/mL[1]
Lauric Acid (C12:0)Candida albicans100-200 µg/mL[1]
This compound (3-HDA) Various Fungi10-100 mg/L
Capric Acid (C10:0)Staphylococcus aureus-[2]
Lauric Acid (C12:0)Staphylococcus aureus125 µg/mL[3]
MonolaurinStaphylococcus aureus-[3]

Table 2: Anticancer and Cytotoxic Effects of Medium-Chain Fatty Acids

CompoundCancer Cell LineIC50 ValueEffectReference
Capric Acid (C10:0)Colorectal, Skin, Breast-Reduced cell viability by 70-90%[4]
Caprylic Acid (C8:0)Colorectal, Skin, Breast-Reduced cell viability by 70-90%[4]
Caproic Acid (C6:0)Colorectal, Skin, Breast-Reduced cell viability by 70-90%[4]
(R)-3-Hydroxydecanoic acid (conjugated to DP18L peptide)MiaPaCa (Pancreatic)-Enhanced anti-cancer activity[5]
3-Hydroxydodecanoic acidColon, Lung, Melanoma-Anticancer activity[3]

Diverse Biological Roles of this compound

In Bacteria

This compound is a known metabolite in Escherichia coli and is a component of the lipid A portion of lipopolysaccharides in Gram-negative bacteria. It exhibits antimicrobial activity, particularly against fungi like Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the range of 100-200 µg/mL.[1] Some studies report MIC values against various fungi to be between 10 and 100 mg/L.

In Plants

In the plant kingdom, 3-HDA acts as a signaling molecule that can modulate growth and defense mechanisms. In wheat (Triticum aestivum), application of 3-HDA at a concentration of 53 μM has been shown to enhance seedling development by modulating auxin and gibberellin pathways. Furthermore, it can trigger immune responses in Arabidopsis thaliana by activating the receptor kinase LORE (Lipooligosaccharide-specific Reduced Elicitation).

In Mammalian Systems

In mammals, 3-HDA is an intermediate in the beta-oxidation of fatty acids.[6] Its biological effects are complex and appear to be context-dependent, with both pro- and anti-inflammatory roles reported.

Anti-inflammatory and Anti-allergic Effects: In skin cells, 3-HDA has demonstrated anti-inflammatory, anti-allergic, and anti-pruritic properties. It has been shown to inhibit the release of histamine (B1213489) and β-hexosaminidase from mast cells by 45% and 58%, respectively.[7]

Immune Modulation and Signaling through GPR84: this compound acts as an agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells.[8][9] Activation of GPR84 by 3-HDA can trigger downstream signaling cascades that influence immune cell migration and cytokine production. In neutrophils, this signaling occurs via a Gαi pathway, while in macrophages, it involves Gα15.[8][9] This interaction suggests a role for 3-HDA in inflammatory processes, and elevated levels of 3-hydroxydecanoate (B1257068) have been associated with type 2 diabetes.[8]

Antimitotic and Potential Anticancer Activity: this compound has been described as an antimitotic agent, suggesting it can inhibit cell division. While specific IC50 values against cancer cell lines are not well-documented, related medium-chain fatty acids have shown significant anticancer properties. For instance, capric, caprylic, and caproic acids can reduce the viability of colorectal, skin, and breast cancer cells by 70-90%.[4] Furthermore, conjugation of (R)-3-hydroxydecanoic acid to a peptide has been shown to enhance its anti-cancer activity against pancreatic cancer cells.[5]

Key Signaling Pathways and Experimental Workflows

To visualize the complex interactions of 3-HDA within biological systems, the following diagrams illustrate its key signaling pathways and a general experimental workflow for its analysis.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_neutrophil Neutrophil cluster_macrophage Macrophage 3_HDA 3-Hydroxydecanoic Acid GPR84 GPR84 3_HDA->GPR84 Agonist Binding G_alpha_i Gαi GPR84->G_alpha_i Activation G_alpha_15 Gα15 GPR84->G_alpha_15 Activation Neutrophil_Migration Neutrophil Migration G_alpha_i->Neutrophil_Migration Pro_inflammatory_Signaling Pro-inflammatory Signaling G_alpha_15->Pro_inflammatory_Signaling

GPR84 Signaling Pathway for 3-HDA

Plant_Signaling_Pathway 3_HDA 3-Hydroxydecanoic Acid Plant_Cell Plant Cell 3_HDA->Plant_Cell LORE_Receptor LORE Receptor 3_HDA->LORE_Receptor Activates Auxin_Pathway Auxin Pathway Plant_Cell->Auxin_Pathway Modulates Gibberellin_Pathway Gibberellin Pathway Plant_Cell->Gibberellin_Pathway Modulates Growth_Modulation Seedling Growth Enhancement Auxin_Pathway->Growth_Modulation Gibberellin_Pathway->Growth_Modulation Immune_Response Immune Response LORE_Receptor->Immune_Response

3-HDA Signaling in Plants

Experimental_Workflow Sample Biological Sample (e.g., Bacteria, Plasma) Extraction Fatty Acid Extraction (e.g., Bligh-Dyer method) Sample->Extraction Derivatization Methylation (e.g., with BF3-Methanol) Extraction->Derivatization Bioactivity_Assay Biological Activity Assays (e.g., MIC, IC50) Extraction->Bioactivity_Assay Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification (using internal standards) Analysis->Quantification

Workflow for 3-HDA Analysis

Detailed Experimental Protocols

1. Extraction and Quantification of this compound from Bacterial Culture

This protocol is adapted from established methods for fatty acid analysis from bacterial cultures.

  • Materials:

    • Bacterial cell culture

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Internal standard (e.g., 3-hydroxynonadecanoic acid)

    • BF3-methanol (14% solution)

    • Hexane (B92381)

    • Anhydrous sodium sulfate

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the pellet with 0.9% NaCl and re-centrifuge.

    • Lipid Extraction (Bligh-Dyer Method):

      • Resuspend the cell pellet in a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

      • Add the internal standard at a known concentration.

      • Vortex vigorously and incubate at room temperature with shaking for 1 hour.

      • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

      • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

      • Carefully collect the chloroform phase and dry it under a stream of nitrogen.

    • Methylation:

      • To the dried lipid extract, add 1 mL of 14% BF3-methanol.

      • Incubate at 60°C for 30 minutes.

      • Cool the sample and add 1 mL of water and 2 mL of hexane.

      • Vortex and centrifuge to separate the phases.

      • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

      • Dry the hexane extract over anhydrous sodium sulfate.

    • GC-MS Analysis:

      • Inject an aliquot of the hexane extract into the GC-MS system.

      • Use a suitable capillary column (e.g., DB-5ms).

      • Set an appropriate temperature program for the oven to separate the FAMEs.

      • The mass spectrometer is operated in electron ionization (EI) mode.

      • Identify the this compound methyl ester peak based on its retention time and mass spectrum (characteristic ions).

    • Quantification:

      • Quantify the amount of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard.

2. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing antimicrobial activity.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

    • Microbial culture (e.g., Candida albicans)

    • Appropriate liquid growth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)

    • 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Preparation of Inoculum: Grow the microorganism to the mid-logarithmic phase and dilute it in the growth medium to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for fungi).

    • Serial Dilution:

      • Add 100 µL of growth medium to all wells of a 96-well plate.

      • Add 100 µL of the 3-HDA stock solution to the first well and mix.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

    • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

    • Controls: Include a positive control (medium + inoculum, no 3-HDA) and a negative control (medium only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

    • Reading Results: The MIC is determined as the lowest concentration of 3-HDA at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion

This compound is a versatile molecule with a wide range of biological activities that are dependent on the biological system and cellular context. Its antimicrobial and plant growth-promoting properties present potential applications in agriculture and food preservation. In mammalian systems, its role in immune modulation through GPR84 signaling opens avenues for further investigation into its therapeutic potential, although its dual pro- and anti-inflammatory roles require careful consideration. The antimitotic and potential anticancer activities, while less quantified, warrant further research to elucidate the underlying mechanisms and effective concentrations. This comparative guide serves as a valuable resource for directing future studies and unlocking the full potential of this intriguing fatty acid.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxycapric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 3-Hydroxycapric acid (also known as 3-hydroxy Decanoic Acid), ensuring compliance and protecting both laboratory personnel and the environment.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adhering to proper disposal protocols is a fundamental aspect of responsible laboratory practice.

Safety and Handling Profile

Before disposal, it is crucial to be aware of the safety profile of the substance being handled. The following table summarizes the key safety information for this compound.

ParameterRating/PictogramSystem
GHS Classification Not ClassifiedGHS
GHS Label Elements NoneGHS
Hazard Pictograms NoneGHS
Signal Word NoneGHS
Hazard Statements NoneGHS
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0NFPA
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0HMIS

Data sourced from the Safety Data Sheet for 3-hydroxy Decanoic Acid.

Even with a non-hazardous classification, standard laboratory personal protective equipment (PPE) should be worn when handling this compound. This includes safety glasses, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to be straightforward while ensuring that disposal is handled in a safe and environmentally responsible manner.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in a pure solid form, dissolved in a solvent, or mixed with other chemical waste. If it is mixed with hazardous substances, the entire mixture must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. As an organic acid, it should be kept separate from bases, oxidizing agents, and reactive metals.

2. Containerization:

  • Select Appropriate Containers: Use clearly labeled, leak-proof containers made of a material compatible with acids, such as high-density polyethylene (B3416737) (HDPE) or glass.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound Waste," and the approximate concentration if in solution.

3. Disposal Path Determination:

  • For Pure or Non-Hazardous Solutions:

    • Consult your institution's Environmental Health and Safety (EHS) office for guidance on the disposal of non-hazardous chemical waste. While the SDS for 3-hydroxy Decanoic Acid states no special measures are required for disposal, it also advises against allowing it to enter sewers or groundwater.

    • If permitted by your local regulations and EHS office, small quantities of dilute, non-hazardous aqueous solutions may be eligible for drain disposal after neutralization.

  • For Mixtures with Hazardous Solvents or Chemicals:

    • This waste must be disposed of through your institution's hazardous waste program.

    • Ensure the waste container is properly labeled with all components of the mixture.

4. Neutralization (for aqueous solutions, if drain disposal is permitted):

  • Dilution: Work in a well-ventilated area, such as a fume hood. Dilute the acidic solution with a large volume of water (a 1:10 ratio of acid solution to water is a good starting point). Always add acid to water slowly, never the other way around.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring. The addition of the base may cause some fizzing, which indicates the neutralization reaction is occurring.

  • pH Verification: Monitor the pH of the solution using pH indicator strips or a pH meter. Continue to add the weak base until the pH is within a neutral range (typically between 6.0 and 8.0).

  • Final Disposal: Once neutralized, and if confirmed permissible by your EHS department, the solution can be poured down the drain, followed by a large quantity of running water.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural steps involved.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization cluster_3 Step 3: Disposal Path Decision cluster_4 Disposal Paths cluster_4a Hazardous Waste Stream cluster_4b Non-Hazardous Waste Stream start This compound Waste Generated characterize Characterize Waste: Pure, Solution, or Mixed? start->characterize segregate Segregate from Incompatible Waste Streams characterize->segregate containerize Package in Labeled, Compatible Container segregate->containerize decision Mixed with Hazardous Waste? containerize->decision hazardous_disposal Dispose via Institutional Hazardous Waste Program decision->hazardous_disposal Yes consult_ehs Consult Institutional EHS for Non-Hazardous Disposal decision->consult_ehs No neutralize Neutralize Aqueous Solution (if permitted for drain disposal) consult_ehs->neutralize drain_disposal Dispose Down Drain with Copious Amounts of Water neutralize->drain_disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's specific guidelines and the most current Safety Data Sheet.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxycapric acid
Reactant of Route 2
3-Hydroxycapric acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.